molecular formula C13H12BClO3 B2968265 3-(Benzyloxy)-2-chlorophenylboronic acid CAS No. 2377611-50-0

3-(Benzyloxy)-2-chlorophenylboronic acid

Cat. No.: B2968265
CAS No.: 2377611-50-0
M. Wt: 262.5
InChI Key: BASTYDMFDLBRGI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chlorophenylboronic acid is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.5. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-2-chlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2-chlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASTYDMFDLBRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Benzyloxy)-2-chlorophenylboronic Acid

CAS Registry Number: 2377611-50-0 Primary Application: Sterically Hindered Suzuki-Miyaura Coupling / Medicinal Chemistry Scaffolding

Identity & Physicochemical Characterization

The precise identification of substituted phenylboronic acids is often plagued by isomer confusion. For 3-(benzyloxy)-2-chlorophenylboronic acid , the specific arrangement of the chlorine atom at the ortho position (C2) and the benzyloxy group at the meta position (C3) relative to the boron creates a unique steric and electronic environment.[1]

Critical Note on Isomers: Researchers frequently confuse this compound with its isomer, (2-(benzyloxy)-3-chlorophenyl)boronic acid (CAS: 1217500-57-6). Verification via ¹H NMR is mandatory before use in sensitive GMP campaigns.

Physicochemical Data Profile
PropertyValue / Description
CAS Number 2377611-50-0 (Acid form)
Chemical Formula C₁₃H₁₂BClO₃
Molecular Weight 262.49 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water.
pKa (Boronic Acid) ~8.5 (Estimated; lowered by inductive effect of Cl)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic.
SMILES OB(O)C1=CC=CC(OCC2=CC=CC=C2)=C1Cl

Synthetic Logic & Preparation Strategy

The synthesis of 3-(benzyloxy)-2-chlorophenylboronic acid presents a specific challenge: the 2-chloro substituent . Direct lithiation of 1-chloro-2-(benzyloxy)benzene is risky due to potential ortho-lithiation scrambling or benzyne formation.

Therefore, the Gold Standard Protocol relies on a Bromine-Lithium Exchange strategy starting from 3-bromo-2-chlorophenol . This route guarantees regioselectivity because the C-Br bond is significantly weaker and more reactive toward n-BuLi than the C-Cl bond or the aromatic protons.

Synthetic Pathway Diagram

synthesis_pathway start 3-Bromo-2-chlorophenol (CAS: 66024-94-0) step1 Benzylation (BnBr, K2CO3, DMF) start->step1 inter 1-Bromo-2-chloro- 3-(benzyloxy)benzene step1->inter step2 Li-Halogen Exchange (n-BuLi, -78°C) inter->step2 step3 Borate Trap (B(OiPr)3) step2->step3 Lithiate Intermediate final 3-(Benzyloxy)-2-chlorophenyl- boronic acid (CAS: 2377611-50-0) step3->final Acid Hydrolysis (H3O+)

Figure 1: Regioselective synthesis via Bromine-Lithium exchange. The C-Cl bond remains intact at -78°C.

Detailed Experimental Protocol

This protocol is designed for high-fidelity synthesis, minimizing protodeboronation side products.

Step 1: Protection (Benzylation)
  • Reagents: 3-Bromo-2-chlorophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve phenol in DMF under N₂. Add K₂CO₃.

    • Add Benzyl bromide dropwise at 0°C.

    • Warm to RT and stir for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄.

    • Yield: Expect >90%. Product: 1-Bromo-2-chloro-3-(benzyloxy)benzene.

Step 2: Borylation (Cryogenic Exchange)

Critical Safety: This step involves pyrophoric reagents (n-BuLi).

  • Setup: Flame-dried 3-neck flask, internal thermometer, Argon atmosphere.

  • Reagents: Aryl bromide from Step 1 (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve aryl bromide in THF and cool to -78°C (Dry ice/Acetone bath).

    • Dropwise Addition: Add n-BuLi slowly, maintaining internal temp < -70°C. Note: The Br-Li exchange is fast (<15 min).

    • Stir for 30 mins at -78°C.

    • Trapping: Add Triisopropyl borate (B(OiPr)₃) rapidly.

    • Allow the mixture to warm to Room Temperature (RT) overnight.

    • Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester.

    • Purification: Extract with EtOAc. Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

    • Validation: Check for de-brominated side product (3-benzyloxy-chlorobenzene) via LCMS.

Reactivity Profile & Applications

The "Ortho-Chloro" Effect in Suzuki Coupling

The 2-chloro substituent creates significant steric hindrance around the boron center.[1] In a standard Suzuki-Miyaura catalytic cycle, this affects the Transmetalation step. Standard Pd(PPh₃)₄ catalysts may be sluggish.

Recommended Catalytic Systems:

  • Ligands: Use electron-rich, bulky phosphines like S-Phos or X-Phos to facilitate oxidative addition and stabilize the crowded Pd-complex.

  • Bases: Use weaker bases (K₃PO₄) if the substrate is base-sensitive, but stronger bases (KOtBu) often drive the difficult transmetalation in sterically encumbered systems.

Mechanism of Steric Impairment

suzuki_mechanism cluster_warning Critical Failure Point Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd TransMet Transmetalation (Sterically Hindered by 2-Cl) OxAdd->TransMet  Base (OH-)   Boron 3-(Benzyloxy)-2-chlorophenyl- boronic acid Boron->TransMet  Activation   RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle. The yellow node highlights the Transmetalation step, which is rate-limiting for ortho-substituted boronic acids.

Stability Warning: Protodeboronation

Boronic acids with electron-withdrawing groups (like Cl) or heteroatoms at the ortho position are susceptible to protodeboronation (loss of the boron group) under heating in aqueous base.

  • Mitigation: Use anhydrous conditions (Suzuki-Miyaura coupling using CsF in Dioxane) or MIDA-boronate esters for slow release.

References

  • Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid Product Data (CAS 2377611-50-0).[2] Retrieved from

  • Sigma-Aldrich. 3-(Benzyloxy)phenylboronic acid derivatives and isomers. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General grounding on steric effects).
  • PubChem. 3-Bromo-2-chlorophenol (Precursor CAS 66024-94-0). Retrieved from

  • Google Patents. WO2019160882A1 - Pd-1/pd-l1 inhibitors.[3] (Cites synthesis using 3-bromo-2-chlorophenol). Retrieved from

Sources

Chemical Structure and Properties of 3-(Benzyloxy)-2-chlorophenylboronic acid

[1]

Executive Summary

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 2377611-50-0 ) is a highly specialized organoboron intermediate used primarily in the synthesis of complex biaryl scaffolds for medicinal chemistry and agrochemical discovery.[1]

Its structural uniqueness lies in the 2-chloro substituent , which introduces significant steric bulk adjacent to the reactive boronic acid center. This "ortho-effect" dramatically influences its reactivity profile, requiring specialized catalytic systems for successful cross-coupling. Furthermore, the 3-benzyloxy group serves as a robust, masked phenolic handle, allowing for late-stage diversification via deprotection.

This guide provides a technical deep-dive into its physicochemical properties, synthesis logic, and optimized protocols for its application in Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name [3-(Benzyloxy)-2-chlorophenyl]boronic acid
CAS Number 2377611-50-0
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Stability Prone to protodeboronation under strong acidic conditions; forms boroxine anhydrides upon dehydration.

Structural Analysis: Sterics and Electronics

The reactivity of this molecule is defined by the interaction between its three substituents.

The Ortho-Chloro Effect (Steric Hindrance)

The chlorine atom at position 2 is the critical structural feature. Being ortho to the boronic acid group, it exerts significant steric pressure.

  • Conformation: The steric clash forces the boronic acid moiety to twist out of coplanarity with the phenyl ring. While this reduces conjugation, it can actually stabilize the C-B bond against certain degradation pathways.

  • Reactivity Consequence: In Suzuki couplings, this bulk hinders the transmetallation step (transfer of the aryl group to Palladium). Standard conditions (e.g., Pd(PPh₃)₄) often fail; sterically demanding ligands (e.g., SPhos, XPhos) are required to facilitate the reaction.

The 3-Benzyloxy Group (Electronic Modulation)
  • Electronic Effect: The oxygen atom donates electron density into the ring via resonance. This increases the nucleophilicity of the carbon attached to boron, potentially accelerating the transmetallation step, partially counteracting the steric hindrance of the chlorine.

  • Protecting Group Utility: The benzyl ether is stable to the basic conditions of Suzuki coupling (unlike a free phenol, which would deprotonate and poison the catalyst).

Synthesis Pathway[1][6][7][8]

The most reliable synthesis route involves the construction of the aryl-boron bond via lithium-halogen exchange of a brominated precursor.

Retrosynthetic Logic

Target: 3-(Benzyloxy)-2-chlorophenylboronic acid Precursor: 1-(Benzyloxy)-2-chloro-3-bromobenzene Starting Material: 2-Chloro-3-bromophenol (commercial) or 2-Chlorophenol.

Detailed Experimental Protocol

Note: This protocol describes the critical Lithiation-Borylation step.

Reagents:

  • 1-(Benzyloxy)-2-chloro-3-bromobenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous THF (Solvent)[1]

  • 2N HCl (Quench)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Dissolve 1-(benzyloxy)-2-chloro-3-bromobenzene in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: The low temperature is non-negotiable to prevent "benzyne" formation or scrambling of the halogen positions.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species. Stir for 45 minutes at -78°C.

  • Borylation: Add Triisopropyl borate dropwise. The bulky isopropyl groups prevent multiple additions (formation of borinic acids).

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Hydrolysis: Quench with 2N HCl until pH ~1. Stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether. Avoid column chromatography if possible, as boronic acids can streak on silica.

Visualization: Synthesis Workflow

SynthesisStart2-Chloro-3-bromophenolStep1Benzyl BromideK2CO3, DMFStart->Step1Inter1-(Benzyloxy)-2-chloro-3-bromobenzeneStep1->InterProtectionStep21. n-BuLi, -78°C2. B(OiPr)3Inter->Step2Step3H3O+ HydrolysisStep2->Step3BorylationFinal3-(Benzyloxy)-2-chlorophenyl-boronic acidStep3->FinalIsolation

Figure 1: Synthetic pathway from commercially available phenols to the target boronic acid.[2]

Application: Suzuki-Miyaura Coupling[1][6][10][11]

The primary application of this compound is in the synthesis of biaryls. Due to the 2-chloro steric hindrance , standard protocols often result in low yields or protodeboronation side products.

Optimized Coupling Protocol (Sterically Demanding)

The Challenge: The 2-Cl group hinders the approach of the Boron species to the Pd(II)-Ar complex. The Solution: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands).

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

    • Why? SPhos is specifically designed to facilitate the coupling of ortho-substituted aryl boronic acids.

  • Base: K₃PO₄ (anhydrous) or K₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Mechanistic Visualization

SuzukiMechanismPd0Pd(0)-L(Active Catalyst)OxAddOxidative Addition(Ar-X + Pd)Pd0->OxAddPdIIL-Pd(II)-Ar-XOxAdd->PdIITransMetTransmetallation(CRITICAL STEP)PdII->TransMetComplexL-Pd(II)-(Ar)(Ar')TransMet->ComplexSlowed by 2-Cl StericsRedElimReductive EliminationComplex->RedElimRedElim->Pd0RegenerationProductBiaryl ProductRedElim->ProductBoronic3-(Benzyloxy)-2-chloro-phenylboronic acidBoronic->TransMetBase Activation

Figure 2: Suzuki catalytic cycle. The red node highlights where the 2-chloro substituent creates a kinetic bottleneck.

Safety and Handling

  • GHS Classification: Warning.[3][4]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Dehydration: Boronic acids can spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon exposure to water/base during the reaction but can affect stoichiometry calculations. Check purity via ¹H NMR (look for peak broadening) before precise stoichiometry use.

References

  • Benchchem. (n.d.). 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0).[1][5] Retrieved from

  • BLDpharm. (n.d.). Product Detail: 2377611-50-0.[1][5] Retrieved from

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[6] Retrieved from

  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. Retrieved from

  • PubChem. (n.d.). 3-Chlorophenylboronic acid (Analogous properties). National Library of Medicine. Retrieved from

Molecular weight and formula of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8]

3-(Benzyloxy)-2-chlorophenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-chloro substituent, which provides steric bulk and metabolic resistance, combined with a benzyl-protected phenol at the meta position, allowing for late-stage diversification.

Core Specifications
PropertySpecification
Chemical Name 3-(Benzyloxy)-2-chlorophenylboronic acid
CAS Number 2377611-50-0
Molecular Formula

Molecular Weight 262.50 g/mol
Physical Form White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Boronic Acid) ~8.5–9.0 (Estimated based on chlorophenylboronic acid analogs)
Storage Conditions Inert atmosphere (

/Ar), 2–8°C. Hygroscopic.
Structural Visualization

The following diagram illustrates the atomic connectivity, highlighting the steric crowding around the boronic acid moiety due to the ortho-chlorine atom.

Figure 1: Connectivity graph of 3-(Benzyloxy)-2-chlorophenylboronic acid showing the ortho-chloro and meta-benzyloxy substitution pattern.

Synthesis & Manufacturing Logic

The synthesis of 3-(Benzyloxy)-2-chlorophenylboronic acid requires careful regiocontrol due to the crowding of the 1,2,3-substitution pattern. The most reliable industrial route utilizes a Lithium-Halogen Exchange strategy rather than direct Palladium-catalyzed borylation, as the latter can suffer from sluggish kinetics due to the ortho-chlorine steric hindrance.

Retrosynthetic Analysis
  • Target: 3-(Benzyloxy)-2-chlorophenylboronic acid.[1]

  • Precursor: 1-Bromo-2-chloro-3-(benzyloxy)benzene.[1]

  • Starting Material: 2-Chloro-3-bromophenol (commercially available).

Detailed Synthetic Workflow
Step 1: Benzyl Protection

The phenolic hydroxyl group is protected first to prevent interference with the organolithium intermediate.

  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Mechanism:

    
     nucleophilic substitution.
    
  • Outcome: 1-Bromo-2-chloro-3-(benzyloxy)benzene.

Step 2: Cryogenic Lithiation & Borylation

This is the critical step. The bromine atom at position 1 is selectively exchanged for lithium because C-Br bonds are weaker than C-Cl bonds, leaving the chlorine atom intact.

  • Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (

    
    ).
    
  • Conditions: -78°C, anhydrous THF, Inert Atmosphere (

    
    ).
    
  • Protocol:

    • Cool solution of precursor in THF to -78°C.

    • Add n-BuLi dropwise. The internal temperature must not exceed -70°C to prevent "benzyne" formation or scrambling of the chlorine.

    • Stir for 30–60 mins to ensure complete formation of the Aryl-Lithium species.

    • Add Triisopropyl borate rapidly.

    • Warm to room temperature and quench with dilute aqueous HCl.

Synthesis Pathway Start 2-Chloro-3-bromophenol Step1 Step 1: Benzylation (BnBr, K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 1-Bromo-2-chloro-3-(benzyloxy)benzene Step1->Inter Step2 Step 2: Li-Halogen Exchange (n-BuLi, THF, -78°C) Inter->Step2 Lithium Aryl-Lithium Species Step2->Lithium Selective Br/Li exchange Step3 Step 3: Borate Trapping & Hydrolysis (1. B(OiPr)3; 2. HCl) Lithium->Step3 Product TARGET: 3-(Benzyloxy)-2-chlorophenylboronic acid Step3->Product

Figure 2: Step-wise synthesis pathway via cryogenic lithiation.

Applications in Drug Discovery

This compound is a high-value building block ("scaffold") in medicinal chemistry. Its design features serve specific functions in Structure-Activity Relationship (SAR) studies.

The "Ortho-Chloro" Effect

The chlorine atom at position 2 serves two purposes:

  • Conformational Lock: It forces the biaryl system (formed after coupling) into a twisted conformation relative to the phenyl ring, often improving selectivity for protein binding pockets.

  • Metabolic Blockade: It blocks the P450-mediated oxidation at the ortho position, a common metabolic soft spot.

The Benzyl Group as a Masked Phenol

The benzyloxy group is a robust protecting group.

  • Lipophilicity: It increases logP, aiding cell permeability during early screening.

  • Late-Stage Functionalization: After the Suzuki coupling constructs the core skeleton, the benzyl group can be removed (using

    
    , Pd/C or 
    
    
    
    ) to reveal a free phenol. This phenol can then be used for:
    • Hydrogen bond interactions with the target protein.

    • Further alkylation to introduce solubilizing groups (e.g., PEG chains).

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 3-(Benzyloxy)-2-chlorophenylboronic acid with an aryl bromide (


).
Reagents & Equipment[6][8][9][10]
  • Boronic Acid: 1.2 equivalents

  • Aryl Halide: 1.0 equivalent[2]

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to steric bulk.
    
  • Base:

    
     (3.0 equivalents) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol), 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 mmol, 315 mg), and base (

    
    , 3.0 mmol).
    
  • Degassing: Add solvent (dioxane/water). Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add

    
     (0.05 mmol). Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Note: Protodeboronation

Boronic acids with ortho-substituents (like the Cl here) are prone to protodeboronation (loss of the boron group) under high heat or prolonged reaction times.

  • Solution: If yields are low, switch to a milder base like

    
     or use a pre-catalyst like XPhos Pd G2  which operates faster at lower temperatures.
    

Handling & Stability (Expert Insights)

Boroxine Formation (Anhydride)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially during storage or drying.

  • Impact: This changes the effective molecular weight. The monomer MW is 262.50, but the trimer is lower per boron unit.

  • Verification: Always run a

    
    -NMR in 
    
    
    
    with
    
    
    shake. The water hydrolyzes the trimer back to the monomer, ensuring accurate stoichiometry calculations.
Safety Profile
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.[3]

References

  • BenchChem. 3-(Benzyloxy)-2-chlorophenylboronic acid Properties and CAS. Retrieved from

  • BLD Pharm. Product Specifications: (3-(Benzyloxy)-2-chlorophenyl)boronic acid (CAS 2377611-50-0).[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Solubility of 3-(Benzyloxy)-2-chlorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 2377611-50-0) is a critical intermediate in the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its solubility profile is governed by a competitive internal architecture: the highly polar, hydrogen-bond-donating boronic acid moiety versus the lipophilic benzyloxy and chloro-phenyl domains.[1]

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and practical solvent selection strategies. As specific quantitative solubility data for this exact intermediate is proprietary or sparse in open literature, this guide synthesizes structure-property relationships (SPR) from analogous aryl boronic acids to provide authoritative predictive models and a validated experimental protocol for in-house determination.[1]

Chemical Profile & Solubility Mechanics[1][3]

Understanding the solubility of this compound requires dissecting its molecular interactions.

FeatureMoietySolubility Impact
Polar Head Boronic Acid [-B(OH)₂]Drives solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF) via strong H-bonding.[1] Susceptible to reversible dehydration (boroxine formation).[1]
Lipophilic Tail Benzyloxy [-OCH₂Ph]Increases logP, significantly reducing water solubility compared to simple phenylboronic acid.[1] Enhances solubility in chlorinated solvents (DCM, CHCl₃) and ethers (THF).[1]
Steric/Electronic 2-Chloro SubstituentProvides steric bulk ortho to the boron center, potentially slowing down protodeboronation but also disrupting crystal packing, which can enhance solubility compared to non-substituted analogs.
The Boroxine Equilibrium (Critical Factor)

Researchers must recognize that aryl boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1]



  • In Solution: In wet solvents or protic media, the monomer prevails.

  • In Solid State/Non-polar Solvents: The equilibrium may shift toward the boroxine, which often has a different solubility profile. Solubility measurements must account for this dynamic.

Solubility Landscape: Predicted & Empirical Trends

Based on thermodynamic data of structural analogs (e.g., 3-chlorophenylboronic acid, 4-benzyloxyphenylboronic acid), the solubility of 3-(Benzyloxy)-2-chlorophenylboronic acid follows these distinct tiers.

Tier 1: High Solubility (>100 mg/mL)[2]
  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH).

  • Mechanism: Strong dipole-dipole interactions and hydrogen bonding.[1] THF is the "Gold Standard" for reaction solubility due to its ability to coordinate with the empty p-orbital of boron.

  • Risk: Alcohol solvents can form boronic esters (e.g., dimethyl boronate) upon prolonged storage or heating.

Tier 2: Moderate Solubility (20–80 mg/mL)[2]
  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN).

  • Mechanism: Solvation is driven by the lipophilic benzyloxy/chloro regions.[1]

  • Application: These are the primary solvents for recrystallization and extraction workups.

Tier 3: Low/Insoluble (<5 mg/mL)[2]
  • Solvents: Water (neutral pH), Hexanes, Pentane, Diethyl Ether (cold).

  • Mechanism: The hydrophobic benzyloxy tail dominates, preventing dissolution in highly polar water or highly non-polar alkanes.

  • Application: These act as anti-solvents to precipitate the product during purification.

Thermodynamic Modeling

To accurately predict solubility (


) at different temperatures (

), the Modified Apelblat Equation is the industry standard for aryl boronic acids.


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from experimental data.
    
    • A and B reflect the non-ideality of the solution.

    • C represents the temperature effect on fusion enthalpy.[2]

Scientist's Note: For 3-(Benzyloxy)-2-chlorophenylboronic acid, dissolution is typically an endothermic, enthalpy-driven process (


).[1] This means solubility will increase significantly with temperature, making cooling crystallization a highly effective purification method.

Experimental Protocol: Gravimetric Solubility Determination

Since exact literature values are rare, use this self-validating protocol to generate internal data.[1]

Method: Dynamic Laser Monitoring (Preferred) or Static Gravimetric (Described below).[1]

Step-by-Step Workflow
  • Preparation: Calibrate a temperature-controlled orbital shaker. Weigh 500 mg of 3-(Benzyloxy)-2-chlorophenylboronic acid into a scintillation vial.

  • Saturation: Add the target solvent in 0.5 mL increments until excess solid remains undissolved.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Checkpoint: Ensure solid phase is present throughout.[1] If all dissolves, add more solid.

  • Filtration: Syringe-filter the supernatant (0.45 µm PTFE filter) into a pre-weighed vessel. Important: Pre-heat the filter/syringe if measuring high-temp solubility to prevent crashing out.

  • Evaporation: Evaporate solvent under vacuum (Rotavap) or nitrogen stream.[1] Dry residue in a vacuum oven at 40°C for 12 hours.

  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

SolubilityProtocol cluster_check Quality Control Start Start: Weigh Excess Solute AddSolvent Add Solvent Incrementally Start->AddSolvent Equilibrate Equilibrate (24h, Temp T) Check for Solid Phase AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Saturated Solution Evaporate Evaporate & Dry (Vac Oven, 40°C) Filter->Evaporate Calc Calculate Solubility (S) Evaporate->Calc

Caption: Figure 1. Standardized gravimetric workflow for determining solubility limits of aryl boronic acids.

Practical Applications

A. Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent dictates the reaction rate and catalyst stability.[1]

Solvent SystemSuitabilityNotes
THF / Water (4:1) Excellent Solubilizes both the organic boronic acid and the inorganic base (e.g., K₂CO₃).[1]
Dioxane Good Higher boiling point (101°C) allows for faster kinetics; good solubility for lipophilic substrates.[1]
Toluene / Water Moderate Requires phase transfer catalyst (e.g., TBAB) as the boronic acid may partition poorly into toluene if highly polar.
B. Purification via Recrystallization

Because of the "Tier 2" solubility in EtOAc and DCM, these are ideal for purification.

  • Strategy: Dissolve in minimal hot Ethyl Acetate. Slowly add Hexanes (Anti-solvent) until turbidity persists.[1] Cool to 4°C.[1]

  • Result: The lipophilic impurities remain in the mother liquor, while the boronic acid crystallizes out.

Visualization: Solvent Decision Tree

SolventSelection Root Process Goal Reaction Suzuki Coupling Root->Reaction Purification Recrystallization Root->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Polarity Impurity Polarity? Purification->Polarity Dioxane Select: 1,4-Dioxane/H2O TempHigh->Dioxane Yes THF Select: THF/H2O TempHigh->THF No NonPolarImp Non-polar Impurities Polarity->NonPolarImp PolarImp Polar Impurities Polarity->PolarImp EtOAcHex System: EtOAc + Hexanes (Cooling Cryst.) NonPolarImp->EtOAcHex DCM System: DCM + Pentane PolarImp->DCM

Caption: Figure 2.[1] Decision matrix for selecting solvents based on process intent (Reaction vs. Purification).

References

  • BenchChem. (n.d.).[1] 3-(Benzyloxy)-2-chlorophenylboronic acid Overview and Synthesis. Retrieved from [1]

  • Lencka, M. M., et al. (2013). "Thermodynamic modeling of boric acid and selected metal borate systems." Pure and Applied Chemistry, 85(11), 2117-2144.[1] Link

  • Stasiak, M., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Chemical & Engineering Data. Link[1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

  • PubChem. (2025).[1][3] 3-Chlorophenylboronic acid Properties. National Library of Medicine.[1] Link[1]

Sources

Determining the Physicochemical Properties of Novel Arylboronic Acids: A Technical Guide to Melting Point Analysis of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the determination of the melting point of novel arylboronic acids, using 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS No. 2377611-50-0) as a practical case study. In the development of new chemical entities, particularly within the pharmaceutical and materials science sectors, the accurate characterization of a compound's physical properties is a critical first step. The melting point is a fundamental thermodynamic property that provides insights into purity, crystal lattice energy, and intermolecular forces. For arylboronic acids, a class of compounds essential to modern synthetic chemistry, a well-defined melting point is indicative of a stable, crystalline solid that is amenable to handling and storage.[1]

The subject of this guide, 3-(Benzyloxy)-2-chlorophenylboronic acid, is a substituted phenylboronic acid with potential applications as a building block in organic synthesis.[1] Its structure, featuring a benzyloxy, a chloro, and a boronic acid group, presents a unique combination of steric and electronic features that are of interest in the design of complex molecules. While a specific experimentally determined melting point for this compound is not widely reported in the literature, this guide will provide the rigorous methodologies required to ascertain this value with a high degree of confidence.

The Significance of Melting Point in Arylboronic Acid Chemistry

Arylboronic acids are generally stable, crystalline solids, a property that makes them highly valued reagents in synthetic chemistry. The melting point of an arylboronic acid is influenced by several factors, including:

  • Molecular Weight and Size: Larger molecules generally have higher melting points due to increased van der Waals forces.

  • Intermolecular Forces: The boronic acid moiety is capable of forming strong intermolecular hydrogen bonds, which significantly contributes to the stability of the crystal lattice and thus a higher melting point.

  • Symmetry: Molecules with a higher degree of symmetry tend to pack more efficiently into a crystal lattice, leading to a higher melting point.

  • Substituent Effects: The nature and position of substituents on the phenyl ring can impact crystal packing and intermolecular interactions. For instance, the chloro and benzyloxy groups in our target molecule will influence its polarity and ability to form secondary interactions.

  • Purity: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[2] A sharp melting point is often the first indication of a pure compound.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of melting points in a research setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC). Both methods, when performed correctly, provide reliable data.

Method 1: Capillary Melting Point Determination

This is a classical and widely used technique that relies on the visual observation of the phase change from solid to liquid.

  • Sample Preparation:

    • Ensure the sample of 3-(Benzyloxy)-2-chlorophenylboronic acid is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to compact the powder.[3]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Melting Point Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. For novel compounds where the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range.[2][3]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Self-Validation:

    • Repeat the measurement with a fresh sample at least two more times. Consistent results across multiple measurements provide confidence in the determined range.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Validation prep1 Grind Sample to Fine Powder prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heat to ~20°C Below Expected MP meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Record T1 (First Droplet) meas3->meas4 meas5 Record T2 (Completely Liquid) meas4->meas5 an1 Report Melting Range (T1 - T2) meas5->an1 an2 Repeat with Fresh Sample (2x) an1->an2 an3 Assess Consistency an2->an3 G cluster_prep Sample & Instrument Preparation cluster_measurement Data Acquisition cluster_analysis Data Interpretation prep1 Weigh 1-5 mg Sample into Pan prep2 Hermetically Seal Pan prep1->prep2 meas1 Place Sample & Reference in Cell prep2->meas1 prep3 Calibrate DSC with Standard prep3->meas1 meas2 Equilibrate Below Expected MP meas1->meas2 meas3 Ramp Temperature (e.g., 10°C/min) meas2->meas3 meas4 Record Heat Flow vs. Temperature meas3->meas4 an1 Identify Endothermic Peak meas4->an1 an2 Determine Onset Temperature (Melting Point) an1->an2 an3 Calculate Enthalpy of Fusion (ΔHfus) an1->an3

Caption: Step-by-step workflow for melting point determination via DSC.

Expected Results and Interpretation

For a pure, crystalline sample of 3-(Benzyloxy)-2-chlorophenylboronic acid, a sharp melting point range of 1-2°C is expected from the capillary method. The DSC thermogram should show a single, sharp endothermic peak. The melting point of the related isomer, 4-Benzyloxy-3-chlorophenylboronic acid, is reported to be in the range of 188-193°C. This suggests that the melting point of 3-(Benzyloxy)-2-chlorophenylboronic acid is likely to be in a similar high-temperature range, reflecting the significant intermolecular forces within the crystal lattice.

Summary of Physicochemical Properties

PropertyValue/DataSource
Compound Name 3-(Benzyloxy)-2-chlorophenylboronic acidN/A
CAS Number 2377611-50-0[1]
Molecular Formula C₁₃H₁₂BClO₃[4][5]
Molecular Weight 262.50 g/mol [1][5]
Predicted Boiling Point 455.5 ± 55.0 °C[4]
Melting Point To be determined experimentallyN/A
Appearance Likely a white to off-white solid

Conclusion

The determination of the melting point is a cornerstone of physicochemical characterization for novel compounds like 3-(Benzyloxy)-2-chlorophenylboronic acid. Both the capillary method and Differential Scanning Calorimetry offer robust and reliable means to obtain this critical data point. Adherence to the detailed protocols outlined in this guide will ensure the generation of accurate and reproducible melting point data, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences. The self-validating nature of these protocols, through repeated measurements and instrument calibration, underpins the trustworthiness of the results.

References

  • Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0.

  • ChemicalBook. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0.

  • Chemsrc. (3-benzyloxy-2-chloro-6-fluoro-phenyl)boronic acid.

  • Sigma-Aldrich. 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid | 957062-67-8.

  • ChemScene. (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid.

  • GlobalChemMall. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid.

  • University of Alberta. Melting point determination.

  • Unknown. Determination of the melting point.

  • Sigma-Aldrich. (4-(o-Tolyloxy)phenyl)boronic acid | 2377611-37-3.

  • Sigma-Aldrich. 4-Benzyloxy-3-chlorophenylboronic acid 845551-44-2.

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

  • Clarion University. Determination of Melting Point.

  • Unknown. experiment (1) determination of melting points.

  • Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC).

Sources

Technical Whitepaper: Safe Handling & Application of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide supersedes standard vendor Safety Data Sheets (SDS) by integrating regulatory compliance with practical, field-proven research methodologies. 3-(Benzyloxy)-2-chlorophenylboronic acid is a specialized organoboron intermediate used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds in medicinal chemistry.

Unlike simple phenylboronic acids, the specific substitution pattern—an ortho-chloro group adjacent to the boronic acid and a meta-benzyloxy ether—introduces unique steric and electronic factors that influence both its chemical stability and its toxicological profile.

Chemical Profile Table
ParameterSpecification
Chemical Name 3-(Benzyloxy)-2-chlorophenylboronic acid
CAS Number 2377611-50-0
Molecular Formula

Molecular Weight 262.49 g/mol
Physical State Off-white to beige solid powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.
Key Impurities Boroxine trimer (dehydration product), Protodeboronated arene.

Hazard Dynamics & Toxicology (The "Why" Behind the Warnings)

Standard SDS documents list H-codes, but effective safety requires understanding the mechanism of toxicity.

GHS Classification & Mechanistic Insight
  • Acute Toxicity (Oral) - Category 4 (H302): Boronic acids can act as reversible inhibitors of serine proteases. The 2-chloro substituent increases lipophilicity, potentially enhancing bioavailability compared to unsubstituted phenylboronic acid.

  • Skin & Eye Irritation - Category 2 (H315, H319): The boronic acid moiety is a mild Lewis acid.[1][2] Upon contact with moisture in mucous membranes, it can lower local pH and form reversible covalent bonds with diols (like carbohydrates on cell surfaces), causing irritation.

  • STOT-SE - Category 3 (H335): Fine dust inhalation triggers respiratory tract irritation. The benzyloxy group adds significant molecular weight, making the dust less volatile but potentially more persistent in lung tissue if inhaled.

Critical Handling Directive

The "Ortho-Chloro" Factor: The chlorine atom at the 2-position creates steric hindrance around the boron atom. While this can stabilize the compound against rapid air oxidation compared to electron-rich boronic acids, it also means the compound may require higher activation energy (heat) during coupling reactions, increasing the risk of thermal decomposition if not managed correctly.

Stability, Storage, and Degradation

Boronic acids are not static molecules; they exist in a dynamic equilibrium. Understanding this is crucial for yield consistency.

The Dehydration Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines , especially under vacuum or heat. This is reversible but alters the stoichiometry of your reaction if you weigh the boroxine thinking it is the acid.

Protodeboronation

Under basic conditions (common in Suzuki couplings) or high temperatures, the C-B bond can cleave, replacing the boron with a proton. The electron-withdrawing chlorine atom at the ortho position can actually accelerate this degradation pathway in the presence of strong bases.

Stability Visualization

The following diagram illustrates the equilibrium and degradation pathways that researchers must control.

StabilityPathways cluster_storage Recommended Storage: 2-8°C, Inert Gas BoronicAcid 3-(Benzyloxy)-2-chloro phenylboronic acid (Active Species) Boroxine Boroxine Trimer (Anhydride Form) BoronicAcid->Boroxine Dehydration (-H2O) Heat/Vacuum/Desiccator Deboronated 3-(Benzyloxy)-2-chlorobenzene (Dead Impurity) BoronicAcid->Deboronated Protodeboronation (High T, Strong Base) Oxidized Phenolic Byproduct (Oxidation) BoronicAcid->Oxidized H2O2 / Oxidants

Figure 1: Stability dynamics. The reversible dehydration to boroxine is common; protodeboronation is irreversible and yield-killing.

Operational Protocol: Suzuki-Miyaura Coupling

This section details a self-validating workflow designed to maximize safety and yield, specifically addressing the steric challenges of the 2-chloro substituent.

Pre-Reaction Safety Checklist
  • Engineering Controls: All weighing must occur inside a certified chemical fume hood or powder enclosure.

  • PPE: Nitrile gloves (double-gloving recommended due to benzyloxy lipophilicity), safety glasses with side shields, and a lab coat.

  • Solvent Prep: Degas solvents (Dioxane, Toluene, or DMF) via sparging with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.

Step-by-Step Workflow

Step 1: Stoichiometry Correction Check the physical appearance. If the solid looks "glassy" rather than powdery, it may have partially converted to boroxine.

  • Correction: Add 5-10% excess boronic acid to account for potential dehydration or lower activity.

Step 2: Activation Due to the ortho-chloro steric hindrance, standard bases like


 may be too slow.
  • Recommendation: Use

    
     or 
    
    
    
    in a dioxane/water system to facilitate the transmetallation step.

Step 3: Temperature Control

  • Ramp: Do not plunge the flask into a 100°C bath. Ramp from ambient to 80-90°C.

  • Reasoning: Rapid heating can accelerate protodeboronation before the catalytic cycle engages.

Step 4: Quench & Disposal

  • Quench with water/brine.

  • Waste: Aqueous layers will contain boron residues. Collect in designated heavy metal/organic streams (boron is often regulated separately in industrial wastewater).

Process Flow Diagram

SuzukiWorkflow Start Start: Weighing Mix Mix Reagents: Boronic Acid + Halide + Base Start->Mix SolventPrep Solvent Sparging (Argon/N2, 15 mins) SolventPrep->Mix Anhydrous/Degassed CatAdd Add Pd Catalyst (e.g., Pd(dppf)Cl2) Mix->CatAdd Under Inert Atm Heat Heating (80-90°C) Monitor via TLC/LCMS CatAdd->Heat Workup Workup: Partition EtOAc/Water Heat->Workup Completion Waste Waste Disposal: Segregate Boron/Halogenated Workup->Waste

Figure 2: Optimized workflow for sterically hindered boronic acids. Note the emphasis on degassing to prevent oxidative side-reactions.

Emergency Response & First Aid

In the event of exposure, immediate action is required.[3][4][5][6] This protocol prioritizes the neutralization of the Lewis acidic nature of the compound.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15+ mins.[6] Lift eyelids.Boronic acids can complex with corneal carbohydrates; thorough flushing breaks these weak reversible bonds.
Skin Contact Wash with soap and water.[3][6] Do not use alcohol.Alcohol may increase skin permeability of the benzyloxy moiety. Soap emulsifies the lipophilic residues.
Inhalation Move to fresh air.[3][4][5][6] If wheezing, seek medical help.Particle irritation can cause bronchospasm.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration of the chlorinated compound into lungs.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine/acid equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 15, 2026, from [Link]

Sources

The Ortho-Chloro Paradox: Electronic and Steric Governance of 2-Chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Core

Target Molecule: 2-Chlorophenylboronic Acid (2-Cl-PBA) CAS: 3900-89-8 Core Utility: Suzuki-Miyaura cross-coupling, carbohydrate sensing (Lewis acid receptors), and protease inhibition.

For the application scientist, 2-chlorophenylboronic acid represents a classic case of "Ortho-Effect" duality . Unlike para-substituted isomers where electronic effects (Hammett


) are linear and predictable, the 2-chloro substituent introduces a violent clash between electronic induction and steric torsion.
The Electronic-Steric Conflict

The reactivity of 2-Cl-PBA is governed by three competing vectors:

  • Inductive Withdrawal (-I): The high electronegativity of the chlorine atom (

    
    ) pulls electron density through the 
    
    
    
    -framework. This significantly lowers the energy of the empty p-orbital on the boron atom, enhancing Lewis Acidity .
  • Steric Inhibition of Resonance: In unsubstituted phenylboronic acid, the

    
     group is roughly coplanar with the phenyl ring to maximize 
    
    
    
    overlap. The bulky ortho-chloro atom forces the boronic acid moiety to twist out of the plane (torsion angle
    
    
    ). This decouples the boron from the aromatic
    
    
    -system, effectively shutting down any resonance donation (+M) from the ring to the boron.
  • Lone Pair Repulsion: The proximity of the chlorine lone pairs to the oxygen atoms of the boronic acid can create destabilizing electrostatic repulsion, further driving the twist and enhancing the lability of the C-B bond.

Electronic Characterization & Reactivity Profile

Lewis Acidity and pKa Modulation

The pKa of a boronic acid refers to the ionization of the tetrahedral boronate "ate" complex (reaction with water/hydroxide), not the deprotonation of the B-OH group.



  • Phenylboronic Acid (Reference): pKa

    
     8.8[1]
    
  • 2-Chlorophenylboronic Acid: pKa

    
     7.6 – 7.9 (Enhanced Acidity)
    

Causality: The -I effect of chlorine stabilizes the anionic tetrahedral boronate species


. Because the neutral form is sterically twisted (breaking resonance stabilization), the energy penalty to go from neutral (

) to tetrahedral anionic (

) is lower than expected.
The Suzuki-Miyaura Trade-off

In Palladium-catalyzed cross-coupling, 2-Cl-PBA presents a specific kinetic profile:

Reaction StepImpact of 2-Cl SubstituentMechanistic Insight
Transmetallation Inhibited (

)
The steric bulk of the ortho-Cl hinders the approach of the Palladium(II) complex to the boronate species.
"Ate" Complex Formation Accelerated (

)
Higher Lewis acidity facilitates the rapid attack of base (OH⁻/CO₃²⁻) to form the reactive boronate species.
Protodeboronation Accelerated (

)
CRITICAL RISK. The C-B bond is weakened by the inductive withdrawal and steric strain. Under basic conditions, the aryl anion is stabilized by the Cl, leading to rapid hydrolysis (yielding chlorobenzene).

Visualization of Electronic Pathways

The following diagram maps the causal relationships between the structural features of 2-Cl-PBA and its macroscopic reactivity.

ElectronicEffects Cl_Atom 2-Chloro Substituent Inductive Inductive Effect (-I) (Electron Withdrawal) Cl_Atom->Inductive Steric Steric Bulk (Ortho Repulsion) Cl_Atom->Steric LUMO Lowered Boron LUMO (Increased Lewis Acidity) Inductive->LUMO Deboronation High Risk of Protodeboronation Inductive->Deboronation Stabilizes Transition State Twist Torsion of B(OH)2 (Loss of Resonance) Steric->Twist Transmetallation Slowed Transmetallation (Steric Hindrance) Steric->Transmetallation Blocks Pd Approach pKa Lower pKa (Easier 'Ate' formation) LUMO->pKa Twist->LUMO Decouples Ring e- Density pKa->Deboronation Increases [Ar-B(OH)3]- conc.

Caption: Causal map linking the 2-chloro substituent's intrinsic properties to reactivity outcomes. Note the convergence on Protodeboronation risk.

Experimental Protocols

Protocol A: Self-Validating pKa Determination (Potentiometric)

Objective: Determine the precise Lewis acidity of 2-Cl-PBA to optimize buffer pH for coupling reactions.

Reagents:

  • 2-Cl-PBA (10 mM stock in 1:1 Methanol/Water). Note: Pure water is avoided due to solubility limits of the neutral form.

  • KOH (0.1 M, Standardized).

  • KCl (0.1 M) as background electrolyte.

Workflow:

  • Blank Calibration: Titrate 50 mL of solvent blank (1:1 MeOH/H2O + 0.1 M KCl) with KOH to establish the glass electrode response slope.

  • Sample Titration: Dissolve 2-Cl-PBA (0.5 mmol) in 50 mL solvent.

  • Data Acquisition: Add KOH in 20

    
    L increments. Wait 30s for stability. Record pH.
    
  • Validation (Gran Plot):

    • Do not rely solely on the inflection point.

    • Plot

      
       vs 
      
      
      
      .
    • Success Criteria: The plot must yield a linear regression (

      
      ) before the equivalence point. Deviation indicates precipitation or electrode fouling.
      
  • Calculation: The half-equivalence point pH corresponds to the apparent pKa (

    
    ).
    
Protocol B: Differential Suzuki Coupling Screen

Objective: Optimize coupling while suppressing protodeboronation (the primary failure mode for 2-Cl-PBA).

Rationale: Because transmetallation is slow (sterics) and deboronation is fast (electronics), we must use a "Burst Activation" strategy—high catalyst activity with controlled base release.

Step-by-Step:

  • Substrates: 2-Cl-PBA (1.2 equiv), Aryl Bromide (1.0 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1). Dioxane promotes solubility; water is required for the boronate pathway.

  • Base Screen (The Variable): Prepare 3 parallel vials:

    • Vial A:

      
       (Weak base, slow "ate" formation).
      
    • Vial B:

      
       (Stronger base, high buffering).
      
    • Vial C:

      
       (Anhydrous conditions). Crucial for difficult ortho-substrates.
      
  • Catalyst:

    
     (3 mol%). The large bite angle of dppf helps overcome the steric bulk of the 2-Cl group.
    
  • Execution: Heat to 80°C for 4 hours.

  • Analysis (HPLC/GC):

    • Monitor Product (Coupled Biaryl).

    • Monitor By-product: Chlorobenzene (from protodeboronation of 2-Cl-PBA).

    • Decision Rule: If Chlorobenzene > 10%, switch to Vial C conditions (Fluoride activation avoids high pH, reducing deboronation).

Catalytic Cycle & Failure Modes

The following diagram illustrates where the 2-Cl substituent intervenes in the standard catalytic cycle.

SuzukiCycle cluster_steric Steric Bottleneck Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronate Boronate 'Ate' Complex [2-Cl-Ph-B(OH)3]- Boronate->TransMet Nucleophilic Attack Deboron Protodeboronation (Chlorobenzene) Boronate->Deboron Hydrolysis (Fast for 2-Cl) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Caption: The Suzuki cycle highlighting the Transmetallation bottleneck caused by the 2-Cl steric bulk and the competing Protodeboronation pathway.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Yan, J., et al. (2008). Substituent Effects on the Acidity of Phenylboronic Acids. Journal of Chemical & Engineering Data. [Link]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Kinoshita, H., et al. (2015). Mechanism of Protodeboronation of Arylboronic Acids. Asian Journal of Organic Chemistry. [Link]

  • Hall, D. G. (Ed.). (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Commercial Suppliers and Technical Utilization of High-Purity 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 2377611-50-0) is a specialized organoboron building block critical for the synthesis of sterically congested biaryl scaffolds in medicinal chemistry. Its structural uniqueness lies in the ortho-chloro substitution relative to the boron center, combined with a meta-benzyloxy protecting group. This specific substitution pattern introduces significant steric strain and electronic effects that challenge standard Suzuki-Miyaura coupling protocols and stability profiles.

This guide provides a technical roadmap for procuring, validating, and utilizing this reagent, moving beyond simple catalog listings to address the "why" and "how" of successful application in drug discovery workflows.

Chemical Profile & Structural Analysis[1]

The utility of this compound stems from its ability to introduce a protected phenol into a biaryl system while simultaneously establishing a 2-chloro substituent, a common motif for inducing atropisomerism or filling hydrophobic pockets in kinase inhibitors.

PropertySpecification
IUPAC Name [3-(Benzyloxy)-2-chlorophenyl]boronic acid
CAS Number 2377611-50-0
Molecular Formula C₁₃H₁₂BClO₃
Molecular Weight 262.50 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, THF; insoluble in water
Key Impurity 1-(Benzyloxy)-2-chlorobenzene (Protodeboronation product)
Stability Considerations: The Boroxine Equilibrium

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer (boroxine). This is not a degradation impurity but a dehydration state. However, the ortho-chloro substituent accelerates hydrolytic instability (protodeboronation) under basic conditions, necessitating strict pH control during storage and reaction.

Commercial Supplier Landscape

Procurement of this specific isomer requires navigating between general chemical vendors and specialized building block manufacturers. The 2-chloro/3-benzyloxy substitution pattern is less common than the 4-chloro isomer (CAS 1007170-24-2), often leading to catalog confusion.

Verified Suppliers & Specifications

Note: "Stock" status is dynamic. Always confirm "Ready to Ship" vs. "Make to Order" (MTO).

SupplierCatalog CodePurity SpecTypical FormatRegion
Fluorochem F623628≥95% (NMR)1g, 5g, 25gUK/Europe
BLDpharm BD0129205697%100mg - 100gGlobal/Asia
ChemScene CS-0178739≥98%Custom/MTOUSA/Global
Combi-Blocks Inquire95%+Bulk/MTOUSA

Procurement Strategy:

  • Request 1H-NMR: Ensure the supplier provides a batch-specific NMR. Look for the distinct benzyloxy methylene singlet (~5.1 ppm) and the absence of the de-boronated arene (which would show an extra aromatic proton signal).

  • Cold Chain: Specify shipment at ambient temperature is acceptable for short transit, but long-term storage must be 2-8°C .

Quality Control (QC) & Validation Protocol

As a Senior Application Scientist, you must validate the reagent upon arrival. The primary failure mode for this reagent is protodeboronation , where the C-B bond cleaves to yield the parent arene.[1]

QC Workflow

The following self-validating protocol ensures the reagent is fit for purpose.

QC_Workflow Start Reagent Arrival (CAS 2377611-50-0) Visual Visual Inspection (White/Off-white solid?) Start->Visual Solubility Solubility Test (DMSO-d6) Visual->Solubility NMR 1H-NMR Analysis (Focus: 7-8ppm region) Solubility->NMR Decision Impurity Check NMR->Decision Integrate Ar-H Pass Release for Synthesis (Store at 4°C) Decision->Pass <2% De-boronated Fail Reject / Repurify Decision->Fail >5% De-boronated

Figure 1: Incoming Quality Control (QC) decision tree for sterically hindered arylboronic acids.

Analytical Nuances
  • 1H NMR (DMSO-d6):

    • Boronic Acid -OH: Broad singlets around 8.0–8.5 ppm. If these are missing but the aromatic signals are correct, you likely have the boroxine (anhydride) form. This is acceptable but requires mass correction (use MW of boroxine / 3).

    • Impurity Flag: Watch for a triplet/multiplet appearing upfield in the aromatic region, indicating the proton that replaced the boron (protodeboronation).

Application: Optimizing Suzuki-Miyaura Coupling

The 2-chloro substituent creates significant steric hindrance around the boron center, slowing down the transmetalation step in the Suzuki catalytic cycle. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or result in low yields due to competitive protodeboronation before coupling can occur.

Recommended Catalytic Systems

To overcome the steric barrier, use electron-rich, bulky phosphine ligands that facilitate oxidative addition and create an open pocket for transmetalation.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd-XPhos G3 XPhos and SPhos are privileged ligands for sterically hindered biaryl couplings.
Base K₃PO₄ (suspension)Anhydrous bases reduce the rate of hydrolytic deboronation compared to aqueous Na₂CO₃.
Solvent 1,4-Dioxane or Toluene/Water (10:1) High boiling point allows thermal activation (80-100°C) often needed for hindered substrates.
Mechanistic Workflow for Hindered Coupling

Suzuki_Mechanism Substrate Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Substrate->OxAdd + Cat Boronic 3-(Benzyloxy)-2-Cl-Ph-B(OH)2 (Sterically Hindered) TransMet Transmetalation (Rate Limiting Step) Boronic->TransMet + Base Side Protodeboronation (Side Reaction) Boronic->Side If TransMet is slow Cat Pd(0)-Ligand (Bulky: XPhos/SPhos) OxAdd->TransMet Prod Biaryl Product TransMet->Prod Reductive Elimination

Figure 2: Mechanistic pathway highlighting Transmetalation as the critical control point for this hindered substrate.

Experimental Protocol: High-Efficiency Coupling
  • Charge: Flask with Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd-XPhos G3 (2-5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1).

  • Cycle: Heat to 90°C. Monitor by LCMS.

  • Workup: If unreacted boronic acid remains, quench with dilute NH₄Cl to prevent emulsion.

References

  • Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid Product Overview. Retrieved from

  • Fluorochem. Safety Data Sheet: 3-(Benzyloxy)-2-chlorophenylboronic acid. Retrieved from

  • Cox, P. A., et al. (2016). A mechanistic proposal for the protodeboronation of neat boronic acids. Chemical Science. Retrieved from

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. Retrieved from

  • BLDpharm. Product Specification: (3-(Benzyloxy)-2-chlorophenyl)boronic acid. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Navigating the Challenges of Sterically Hindered and Deactivated Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the coupling of aryl bromides and iodides is often routine, the use of more cost-effective and abundant aryl chlorides presents a significant synthetic challenge due to the strength and inertness of the C-Cl bond.[5][6]

This application note addresses a particularly demanding substrate class: sterically hindered and electronically deactivated aryl chlorides, exemplified by the coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid . The unique architecture of this boronic acid, featuring a bulky benzyloxy group ortho to the boronic acid and adjacent to a chlorine atom, introduces considerable steric congestion around the reactive centers.[7] This steric hindrance can impede both the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields or complete reaction failure with standard protocols.[8][9]

This guide is designed for researchers, chemists, and drug development professionals. It provides a deep dive into the mechanistic nuances, strategic selection of catalysts and reagents, and detailed, field-tested protocols to successfully execute Suzuki-Miyaura couplings with this and structurally related challenging substrates. By understanding the "why" behind each experimental choice, scientists can unlock the synthetic potential of these complex building blocks.

Mechanistic Considerations: Overcoming the Hurdles of C-Cl Activation

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression through a well-defined catalytic cycle.[10][11][12] For challenging substrates like 3-(Benzyloxy)-2-chlorophenylboronic acid, a nuanced understanding of the rate-limiting steps is critical for rational protocol design.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride coupling partner. This is often the rate-determining step for aryl chlorides due to the high C-Cl bond dissociation energy.[11] The steric bulk from the ortho-benzyloxy group and the adjacent chlorine on the boronic acid's coupling partner can further hinder the approach of the palladium complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10][11] Steric hindrance on both coupling partners can make this final bond-forming step difficult.[8]

To overcome these challenges, particularly the difficult oxidative addition step, the catalyst system must be carefully chosen. Modern approaches rely on the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are essential for cleaving the inert C-Cl bond.[1][2][13]

The Catalytic Cycle for Hindered Substrates

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar')(Cl) Pd0->OA_Complex Oxidative Addition ArX Ar'-Cl (Aryl Chloride) ArX->OA_Complex TM_Complex L-Pd(II)(Ar')(Ar) OA_Complex->TM_Complex Transmetalation Base Base (e.g., K₃PO₄) Boronate [Ar-B(OH)₃]⁻ Base->Boronate Boronic Ar-B(OH)₂ (3-(BnO)-2-Cl-PhB(OH)₂) Boronic->Boronate Activation Boronate->TM_Complex TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) TM_Complex->Product Key Steps Catalytic Cycle Key Steps Reagents Reagents & Intermediates

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical steps for coupling hindered substrates.

Parameter Optimization: A Guide to Rational Reagent Selection

Success with 3-(Benzyloxy)-2-chlorophenylboronic acid requires moving beyond standard conditions. Each component of the reaction must be selected to address the specific steric and electronic challenges posed by the substrate.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is the single most critical factor for coupling aryl chlorides.[1]

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[10][14] Modern, well-defined "precatalysts" (e.g., XPhos-Pd-G3) are often more reliable as they generate the active L-Pd(0) species cleanly and efficiently upon addition of a base.[15]

  • Phosphine Ligands: For sterically demanding aryl chlorides, bulky and electron-rich biaryl monophosphine ligands are the state-of-the-art.[2][13] These ligands facilitate the challenging oxidative addition and reductive elimination steps.[1][2]

LigandClassKey Characteristics & Application
SPhos Biaryl PhosphineHighly active and versatile for a broad range of aryl chlorides. Excellent for sterically hindered substrates.[1][16]
XPhos Biaryl PhosphineParticularly effective for unactivated and hindered aryl chlorides. Often provides superior results when other ligands fail.[13][15]
RuPhos Biaryl PhosphineAnother highly active ligand, often screened alongside SPhos and XPhos for challenging couplings.[16]
P(t-Bu)₃ TrialkylphosphineA highly electron-rich and bulky ligand, effective for some aryl chloride couplings, but can be sensitive to air.[17]

Recommendation: For 3-(Benzyloxy)-2-chlorophenylboronic acid, SPhos and XPhos are the primary candidates due to their proven efficacy in coupling sterically congested and electron-rich/neutral aryl chlorides.[13][18]

Base and Solvent System

The base and solvent work in concert to facilitate the transmetalation step and maintain catalyst stability.

  • Base: The base activates the boronic acid to form the boronate, increasing its nucleophilicity for the transmetalation step.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous or low-water conditions. It is an excellent first choice for hindered couplings.[2][19]

    • Cesium Carbonate (Cs₂CO₃): A stronger and often more soluble base than K₂CO₃, useful for less reactive substrates.[8][19]

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective base, often used in aqueous solvent mixtures.[2][19]

  • Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

    • Toluene or Dioxane: Anhydrous, high-boiling aprotic solvents are generally preferred for challenging couplings, as they allow for higher reaction temperatures and minimize protodeboronation (hydrolysis of the C-B bond), a common side reaction.[8][14]

    • Toluene/Water or Dioxane/Water: Biphasic systems can sometimes be effective, but for sensitive boronic acids, the presence of excess water can promote unwanted side reactions.[10] For K₃PO₄, a small amount of water is often necessary for it to function effectively.[20]

Recommendation: A combination of K₃PO₄ as the base in Toluene or 1,4-Dioxane is the recommended starting point. The reaction should be run under strictly anhydrous and inert conditions to prevent degradation of the boronic acid.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents are flammable.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[19]

Protocol 1: Optimized Coupling of an Aryl Bromide with 3-(Benzyloxy)-2-chlorophenylboronic acid

This protocol is optimized for a moderately reactive, sterically hindered aryl bromide.

Reagents & Materials:

  • Aryl Bromide (e.g., 4-bromo-tert-butylbenzene): 1.0 mmol, 1.0 eq.

  • 3-(Benzyloxy)-2-chlorophenylboronic acid: 1.2 mmol, 1.2 eq.

  • XPhos Pd G3 Precatalyst: 0.02 mmol, 2 mol%

  • Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol, 3.0 eq.

  • Anhydrous 1,4-Dioxane: 5 mL

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is completely inert.[14]

  • Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the limiting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: High-Activity Coupling of an Unactivated Aryl Chloride

This protocol employs a more active catalyst system for challenging, unactivated aryl chlorides.

Reagents & Materials:

  • Aryl Chloride (e.g., 4-chlorotoluene): 1.0 mmol, 1.0 eq.

  • 3-(Benzyloxy)-2-chlorophenylboronic acid: 1.5 mmol, 1.5 eq.

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%

  • SPhos ligand: 0.04 mmol, 4 mol%

  • Potassium Phosphate (K₃PO₄), finely ground: 3.0 mmol, 3.0 eq.

  • Anhydrous Toluene: 5 mL

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (3.0 mmol), the aryl chloride (1.0 mmol), and 3-(Benzyloxy)-2-chlorophenylboronic acid (1.5 mmol) to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via cannula or syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction may take 18-36 hours.

  • Monitoring & Work-up: Follow steps 5-8 from Protocol 1. Due to the lower reactivity of aryl chlorides, longer reaction times are expected.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficient reaction temperature/time.3. Poor quality boronic acid.1. Ensure rigorous degassing and use of anhydrous solvents.[14] Use a precatalyst.2. Increase temperature cautiously (e.g., to 110-120 °C) and extend reaction time.3. Use freshly purchased or purified boronic acid. Consider converting to a more stable pinacol (Bpin) ester.[8]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) source without efficient reduction.1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).[14]2. Start with a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst.
Protodeboronation (Loss of Boronic Acid) 1. Presence of water or protic impurities.2. Reaction run for too long at high temperature.1. Use anhydrous solvents and reagents. Dry the base (K₃PO₄) in an oven before use.2. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Dehalogenation of Starting Material 1. Presence of protic impurities.2. Certain bases (e.g., alkoxides) or solvents (e.g., alcohols) can promote this side reaction.1. Ensure anhydrous conditions.2. Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like toluene or dioxane.[21]

Conclusion

The Suzuki-Miyaura coupling of sterically demanding substrates like 3-(Benzyloxy)-2-chlorophenylboronic acid is a challenging but achievable transformation. Success is predicated on a rational approach to protocol design, moving beyond standard conditions to address the inherent hurdles of C-Cl bond activation and steric hindrance. The judicious selection of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, in combination with a strong, non-nucleophilic base and an anhydrous aprotic solvent, is paramount. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully incorporate this and other challenging building blocks into their synthetic programs, enabling the construction of complex molecular architectures for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bhandari, D. R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Nishiyama, M., et al. (2002). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters. [Link]

  • Franckevicius, V. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • Bhandari, D. R., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]

  • Ghaffar, T., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Kinzel, T. (2010). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Shields, J. D., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Zhang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Wikipedia. XPhos. [Link]

  • Oldenhuis, N. J., et al. (2017). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Zhang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

  • Newman, S. G., & Biscoe, M. R. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Journal of the American Chemical Society. [Link]

  • Fabris, F., et al. (2018). Structures of XPhos and XPhos‐based precatalysts. ResearchGate. [Link]

  • Al-Amin, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Kwong, F. Y., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

  • Leadbeater, N. E., et al. (2012). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of a specific and valuable building block: 3-(benzyloxy)-2-chlorophenylboronic acid. The presence of both a sterically demanding ortho-chloro substituent and a potentially labile benzyloxy group presents unique challenges and opportunities in molecular synthesis, making a thorough understanding of its reactivity paramount for researchers in drug development and materials science.

The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the ability to construct substituted biphenyls with precision is of utmost importance.[5][6] The Suzuki-Miyaura coupling provides a powerful tool for this purpose, offering a convergent and modular approach to complex molecular architectures.[2][5] This document will delve into the mechanistic intricacies of this transformation, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization, empowering researchers to effectively utilize 3-(benzyloxy)-2-chlorophenylboronic acid in their synthetic endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Three Pillars of the Catalytic Cycle:
  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (in this case, an aryl bromide or iodide coupling partner) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[7][8] The reactivity of the aryl halide is dependent on the dissociation energy of the C-X bond, following the general trend: I > Br > Cl > F.[6] While aryl chlorides are more challenging substrates due to the strength of the C-Cl bond, the development of electron-rich and sterically hindered phosphine ligands has enabled their efficient use in cross-coupling reactions.[10][11][12]

  • Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (3-(benzyloxy)-2-chlorophenylboronic acid) to the Pd(II) complex.[3][9] The transmetalation is facilitated by the presence of a base, which plays a multifaceted role. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[1][3][13][14] The choice of base can significantly impact the reaction rate and yield.[1]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the new carbon-carbon bond of the desired biphenyl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7][8]

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Pd0->c1 Oxidative Addition ArPdX Ar-Pd(II)Ln-X ArPdX->c2 Transmetalation ArPdR Ar-Pd(II)Ln-R' ArPdR->c3 Reductive Elimination c1->ArPdX Ar-X c2->ArPdR R'B(OH)2 / Base c3->Pd0 Ar-R'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following protocols are provided as a starting point for the palladium-catalyzed cross-coupling of 3-(benzyloxy)-2-chlorophenylboronic acid. Optimization of reaction conditions may be necessary for different coupling partners.

Materials and Equipment
  • Palladium Catalyst: A variety of palladium catalysts can be employed. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings involving aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biphenyl phosphine ligands are often more effective.[15][16]

  • Ligand (if not using a pre-formed catalyst): Triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), SPhos, XPhos, etc.

  • Base: Inorganic bases are typically used. Common examples include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1]

  • Solvent: A mixture of an organic solvent and water is commonly used. Typical organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME).

  • Aryl Halide Coupling Partner: Aryl bromides or iodides are generally more reactive than aryl chlorides.

  • Reaction Vessel: A round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Schlenk line or glovebox for handling air-sensitive reagents. Nitrogen or argon gas is required.

  • Heating and Stirring: Heating mantle or oil bath with a magnetic stirrer, or a dedicated microwave reactor.

  • Work-up and Purification: Separatory funnel, rotary evaporator, and flash column chromatography system.

General Procedure for Suzuki-Miyaura Coupling

This procedure is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start reagents Combine Reagents: - 3-(Benzyloxy)-2-chlorophenylboronic acid - Aryl halide - Palladium catalyst - Ligand (if needed) - Base start->reagents solvent Add Solvent System (e.g., Toluene/Water) reagents->solvent degas Degas the Reaction Mixture (e.g., Argon sparging) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C or Microwave) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up: - Quench with water - Extract with organic solvent monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)-2-chlorophenylboronic acid (1.0 eq.), the aryl halide coupling partner (1.0-1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water) to the flask. The total solvent volume should be sufficient to ensure good stirring.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, microwave irradiation can be used to accelerate the reaction.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biphenyl product.

Comparative Data on Base Selection

The choice of base can have a significant impact on the yield of the Suzuki-Miyaura coupling. The following table provides illustrative data on the effect of different bases on a model coupling reaction.

EntryBase (3.0 eq.)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)1001285
2Na₂CO₃Toluene/H₂O (4:1)1001278
3Cs₂CO₃Dioxane/H₂O (4:1)100892
4K₃PO₄Toluene/H₂O (4:1)1001089

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

Even with a well-established procedure, challenges can arise. Below are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active and has not been exposed to air for extended periods. Consider using a fresh batch of catalyst or a more robust pre-catalyst.

    • Insufficient Degassing: Oxygen can poison the catalyst. Ensure the reaction mixture is thoroughly degassed before heating.

    • Poorly Soluble Reagents: If reagents are not fully dissolved, the reaction may be slow or incomplete. Try a different solvent system or increase the solvent volume.

    • Unreactive Aryl Halide: Aryl chlorides are less reactive than bromides and iodides. For aryl chloride coupling partners, a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) and a stronger base (e.g., K₃PO₄) may be required.[11][16]

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or using a different catalyst.

    • Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This is often promoted by high temperatures and prolonged reaction times. Using a milder base or shorter reaction times can sometimes mitigate this side reaction.

    • Debenzylation: The benzyloxy group may be cleaved under certain conditions, particularly if hydrogen is present (e.g., from a hydrogen source and the palladium catalyst). Ensure the inert gas is of high purity.

Conclusion

The palladium-catalyzed cross-coupling of 3-(benzyloxy)-2-chlorophenylboronic acid is a powerful and versatile method for the synthesis of complex biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to harness the full potential of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Correa, A., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • HZPT Blog. why use base in suzuki coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Lecomte, M. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Organic Chemistry Portal. Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. [Link]

  • El-Remaily, M. A. A. A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Asiri, A. M., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Applied Nanoscience. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • ResearchGate. Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • ResearchGate. The cross-coupling of boronic acid with trimethylbenzylicammonium salts. [Link]

  • MDPI. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Cross-Coupling Between Phenyl or Naphthylboronic Acids and Benzylic Bromides. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

Sources

Application Note: Synthesis of Biaryls using 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0) in Suzuki-Miyaura cross-coupling reactions. This reagent is a critical building block for synthesizing biaryl scaffolds in medicinal chemistry, particularly for introducing lipophilic, sterically defined motifs. However, the presence of the ortho-chloro substituent creates significant steric hindrance that inhibits transmetallation, while the electron-rich benzyloxy group can influence the rate of protodeboronation. This note provides a high-fidelity protocol using SPhos-Pd-G2 precatalyst systems to ensure high yields (>85%) and suppress side reactions.

Chemical Context & Mechanistic Challenges

The Substrate Profile
  • Compound: 3-(Benzyloxy)-2-chlorophenylboronic acid[1][2]

  • Structural Features:

    • 2-Chloro (Ortho): Provides significant steric bulk, hindering the approach of the palladium(II) complex during transmetallation.

    • 3-Benzyloxy (Meta): Electron-donating group (EDG) by resonance; adds molecular weight and lipophilicity; serves as a protected phenol.

    • Boronic Acid: The reactive handle.[3]

The "Ortho Effect" and Protodeboronation

The primary failure mode for this substrate is protodeboronation , where the C–B bond is cleaved by water/base before coupling occurs, yielding the byproduct 1-(benzyloxy)-2-chlorobenzene.

  • Mechanism: The ortho-chloro substituent twists the boronic acid out of coplanarity with the aryl ring, relieving conjugation but increasing the Lewis acidity of the boron center. This makes it more susceptible to attack by hard bases (OH⁻), leading to rapid hydrolysis of the C–B bond.

  • Transmetallation Barrier: Standard ligands (e.g., PPh₃) are often too small to force the sterically crowded Pd(II)-Ar species to undergo transmetallation with the hindered boronic acid.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step due to 2-Cl Sterics) OxAdd->TransMet Ar-Pd-X BaseAct Boron Activation (Ar'-B(OH)2 + Base -> Ar'-B(OH)3-) BaseAct->TransMet Activated Boronate Deboro SIDE REACTION: Protodeboronation BaseAct->Deboro Slow Transmetallation leads to hydrolysis RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Transmetallation step (Red), which competes with the irreversible Protodeboronation pathway.

Optimization Strategy

To overcome the steric barrier and prevent deboronation, we employ Buchwald Dialkylbiaryl Phosphine Ligands . Specifically, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice.

  • Why SPhos?

    • Electron-Rich: Facilitates oxidative addition of the coupling partner (Aryl Bromide/Chloride).

    • Bulky: The ligand structure creates a protective pocket around the Palladium center, stabilizing the monoligated Pd(0) species.

    • Transmetallation Promotion: The interaction between the ligand's oxygen atoms and the boronic acid can facilitate the difficult transmetallation step for ortho-substituted substrates.

Table 1: Catalyst Screening Data (Model Reaction)

Coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 eq) with 4-Bromoanisole (1.0 eq)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (LCMS)Note
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8035%Significant deboronation observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9062%Moderate conversion; slow reaction.
3Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10078%Good yield, some homocoupling.
4SPhos-Pd-G2 K₃PO₄ THF/H₂O (10:1) 60 94% Optimal. Mild temp prevents deboronation.
5Pd(OAc)₂ / SPhosCs₂CO₃Toluene (Anhydrous)11082%Effective but requires higher temp.

Detailed Experimental Protocol

Materials
  • Reagent A: 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 – 1.5 equiv).

  • Reagent B: Aryl Halide (Coupling partner, 1.0 equiv).

  • Catalyst: SPhos-Pd-G2 (CAS 1375325-68-0) (0.02 – 0.05 equiv).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 – 3.0 equiv).

  • Solvent: THF and Water (degassed).

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Charge a reaction vial equipped with a magnetic stir bar with Reagent B (1.0 mmol) and 3-(Benzyloxy)-2-chlorophenylboronic acid (1.3 mmol, 341 mg).

    • Note: Use a slight excess (1.3 equiv) of the boronic acid to account for any minor protodeboronation.

    • Add SPhos-Pd-G2 (0.02 mmol, 2 mol%).

    • Add K₃PO₄ (2.0 mmol, 424 mg).

  • Solvent Addition and Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Add THF (4.0 mL) and Water (0.4 mL) via syringe.

    • Critical Step: The solvent ratio (10:1 or 4:1) is crucial. Some water is necessary for the base to activate the boronic acid, but too much water accelerates deboronation.

  • Reaction:

    • Heat the mixture to 60°C in a heating block.

    • Expert Tip: Do not overheat. Unlike standard Suzuki couplings that run at 100°C, this ortho-substituted boronic acid is sensitive. SPhos is highly active and allows for milder temperatures.

    • Monitor by HPLC or TLC after 2 hours. Full conversion is typically observed within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Note: The byproduct (deboronated arene) is less polar and will elute significantly earlier than the biaryl product.

Troubleshooting & Decision Logic

If the standard protocol yields poor results, use the following decision tree to diagnose the issue.

Troubleshooting Start Low Yield / Failed Reaction CheckByproduct Analyze Crude NMR/LCMS What is the major byproduct? Start->CheckByproduct Deboro Major: Deboronated Arene (1-benzyloxy-2-chlorobenzene) CheckByproduct->Deboro Homo Major: Homocoupling (Biaryl of Boronic Acid) CheckByproduct->Homo SM Major: Unreacted Starting Material CheckByproduct->SM Sol1 Solution 1: Switch to Anhydrous Conditions. Use Cs2CO3 in Dioxane at 100°C. Deboro->Sol1 Hydrolysis is too fast Sol2 Solution 2: Degas solvents more thoroughly. Reduce catalyst loading. Homo->Sol2 Oxygen present Sol3 Solution 3: Increase Temp to 80°C. Switch to XPhos-Pd-G2. SM->Sol3 Catalyst inactive

Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on observed byproducts.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Optimization of Reaction Conditions for Sterically Hindered 2-Chlorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers working with difficult Suzuki-Miyaura couplings involving sterically hindered and electronically deactivated 2-chlorophenylboronic acids.

Executive Summary

2-Chlorophenylboronic acids present a dual challenge in palladium-catalyzed cross-coupling: steric hindrance at the ortho-position retards the transmetallation step, while the electron-withdrawing nature of the chlorine atom increases the Lewis acidity of the boron center, making the substrate highly susceptibility to base-catalyzed protodeboronation .

Standard Suzuki protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields due to rapid hydrolytic cleavage of the C–B bond before coupling can occur. This guide provides three tiered protocols—ranging from high-throughput robust systems to specialized anhydrous conditions—to maximize conversion and suppress side reactions.

Mechanistic Insight: The "Race Against Time"

The success of coupling 2-chlorophenylboronic acid depends on the kinetic competition between the productive Transmetallation (


)  and the destructive Protodeboronation (

)
.
The Challenge
  • Steric Wall: The 2-chloro substituent creates steric bulk that hinders the approach of the boronate to the Pd(II)-Ar complex, significantly lowering

    
    .
    
  • Facilitated Destruction: The electronegative chlorine stabilizes the formation of the boronate "ate" complex (Ar-B(OH)₃⁻). While this species is necessary for transmetallation, it is also the direct precursor to protodeboronation in aqueous base.

The Solution Strategy

To win the race (


), we must:
  • Accelerate

    
    :  Use electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate transmetallation via a monoligated Pd species.
    
  • Decelerate

    
    :  Reduce the concentration of free water or control the release of the active boronic acid species.
    
Visualization: Kinetic Competition Pathways

G Substrate 2-Chlorophenyl- boronic Acid AteComplex Boronate 'Ate' Complex (Ar-B(OH)3-) Substrate->AteComplex + Base/H2O Product Biaryl Product (C-C Bond) AteComplex->Product Transmetallation (Fast Catalyst Required) Decomp De-boronated Arene (Ar-H) AteComplex->Decomp Protodeboronation (Hydrolysis) PdComplex Pd(II)-Ar-X (Oxidative Addition) PdComplex->Product + Catalyst Cycle

Caption: The kinetic competition. High-activity catalysts favor the green path; aqueous base and sterics favor the red path.

Experimental Protocols

Protocol A: The "Gold Standard" (High Activity)

Best for: Initial screening and substrates with moderate instability. This protocol utilizes Buchwald Precatalysts (Gen 3/4) . These bulky, electron-rich ligands (XPhos, SPhos) create a highly active monoligated Pd(0) species that can transmetallate bulky substrates rapidly, often outcompeting decomposition.

Reagents:

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3 for less hindered partners).

  • Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid).

  • Solvent: THF or Toluene (biphasic with water).

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), 2-chlorophenylboronic acid (1.5 equiv), and XPhos Pd G3 (1–2 mol%).

  • Seal the vial and purge with inert gas (N₂ or Ar) for 5 minutes.

  • Add degassed THF (or Toluene) (concentration 0.2 M).

  • Add degassed 0.5 M K₃PO₄ (2.0 equiv).

  • Stir vigorously at 40 °C to 60 °C .

    • Note: Do not overheat initially. XPhos is active at room temperature; lower heat minimizes deboronation.

  • Monitor by HPLC/LCMS at 30 minutes. If conversion is low, increase T to 80 °C.

Protocol B: Anhydrous Conditions (High Instability)

Best for: Substrates that show >20% protodeboronation in Protocol A. By removing water, we shut down the hydrolytic pathway. We use CsF or anhydrous K₃PO₄ to activate the boron without generating a high concentration of corrosive hydroxide.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or AntPhos (4 mol%).

  • Base: Anhydrous CsF (2–3 equiv) or K₃PO₄ (dried).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add aryl halide (1.0 equiv), boronic acid (1.5–2.0 equiv), Pd(OAc)₂, Ligand, and Base inside a glovebox or under strict Schlenk conditions.

  • Add anhydrous solvent (0.2 M).

  • Heat to 80–100 °C .

    • Note: Anhydrous conditions often require higher temperatures because the "ate" complex formation is slower without water.

  • Critical: If the reaction stalls, add 1–2 drops of water (controlled hydrolysis) to catalyze the activation, but keep the system mostly dry.

Protocol C: The "Slow Release" Strategy

Best for: Extremely labile acids where the 2-chloro group causes immediate decomposition upon base addition. Use MIDA boronates or Potassium Trifluoroborates instead of the free acid. These precursors release the active boronic acid slowly, keeping its standing concentration low and preventing side reactions.

Reagents:

  • Substrate: 2-Chlorophenyl MIDA boronate.

  • Catalyst: XPhos Pd G2 (2 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: THF:H₂O (10:1).

Step-by-Step:

  • Combine MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), and catalyst.

  • Add solvent mixture and base.[1]

  • Heat to 60 °C . The water slowly hydrolyzes the MIDA protecting group, releasing the boronic acid which is immediately consumed by the highly active catalyst.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion, High Ar-H (Deboronation)

1. Switch to Protocol B (Anhydrous).2. Lower temperature (try RT with XPhos).3. Use MIDA boronate (Protocol C).[2]
Low Conversion, SM Remaining Catalyst inactive1. Switch to SPhos or AntPhos (better for sterics).2. Increase temperature (if deboronation is not observed).3. Switch to Pd-G3/G4 precatalysts to ensure Pd(0) generation.
Homocoupling of Halide Oxidation / Slow Transmetallation1. Degas solvents more thoroughly.2. Increase Boronic Acid equivalents (to 2.0).

Decision Tree for Condition Selection

DecisionTree Start Start: 2-Chlorophenylboronic Acid Coupling IsStable Is the Boronic Acid Stable in Aqueous Base? Start->IsStable Yes Yes (Minor Deboronation) IsStable->Yes Stable No No (Rapid Decomposition) IsStable->No Unstable ProtoA Protocol A: XPhos Pd G3 + K3PO4 (aq) THF/Water Yes->ProtoA ProtoB Protocol B: Anhydrous CsF/Dioxane Pd-AntPhos or SPhos Yes->ProtoB IsVeryHindered Is the Partner Sterically Hindered? No->IsVeryHindered ProtoC Protocol C: MIDA Boronate Slow Release Strategy No->ProtoC IsVeryHindered->Yes Extremely Hindered IsVeryHindered->No Moderately Hindered

Caption: Logical flow for selecting the optimal reaction protocol based on substrate stability and steric demand.

References

  • Buchwald, S. L., et al. "Highly Active Palladium Catalysts for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[3]

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling with Pd-AntPhos." Organic Chemistry Frontiers, 2014.

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2022.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Aldrichimica Acta, 2009.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides."[3] Journal of the American Chemical Society, 2002.[3]

Sources

Catalyst selection for 3-(Benzyloxy)-2-chlorophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalyst Selection & Optimization for 3-(Benzyloxy)-2-chlorophenylboronic Acid Coupling

Executive Summary

The coupling of 3-(benzyloxy)-2-chlorophenylboronic acid presents a distinct set of challenges in medicinal chemistry. Unlike simple phenylboronic acids, this substrate possesses a 2-chloro substituent that imposes significant steric hindrance at the transmetallation site, and a 3-benzyloxy group that alters the electronic density of the ring.

This guide provides a scientifically grounded protocol for selecting catalysts that overcome the "Ortho Effect"—the kinetic retardation of transmetallation which often allows competitive protodeboronation to dominate. We recommend the use of Dialkylbiarylphosphine (Buchwald) Ligands or Pd-PEPPSI precatalysts to ensure rapid cross-coupling before substrate decomposition occurs.

Substrate Analysis: The "Ortho Effect" & Stability

To select the right catalyst, one must first understand the failure modes of the substrate.

FeatureChemical ConsequenceExperimental Risk
2-Chloro Substituent Steric Bulk: Blocks the approach of the Pd(II)-Ar complex to the boronate.Slow Transmetallation: The rate-limiting step shifts, stalling the catalytic cycle.
3-Benzyloxy Group Electron Donation (+M): Increases electron density on the ring.Protodeboronation: Electron-rich arylboronic acids are more susceptible to hydrolytic cleavage of the C-B bond, especially in aqueous base.
Boronic Acid Moiety Lewis Acidity: Forms boronate anions in base.[1]Homocoupling: Oxidative homocoupling can compete if the catalyst is not highly active.

The Core Problem: The reaction requires a catalyst active enough to force the bulky Pd-complex onto the hindered boron center faster than water can hydrolyze the C-B bond.

Catalyst Selection Strategy

A. Ligand Architecture: Why SPhos and XPhos?

Standard ligands like PPh₃ or dppf are often insufficient for 2,6-disubstituted or 2-substituted boronic acids. The solution lies in Dialkylbiarylphosphines (Buchwald Ligands).

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups on the phosphorus provide the necessary electron richness for oxidative addition. Crucially, the ligand is bulky enough to enforce a monoligated Pd species [L-Pd-Ar], which is the active species for transmetallation.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier than SPhos. If your coupling partner is an Aryl Chloride , XPhos is the superior choice due to its exceptional ability to facilitate oxidative addition of unactivated chlorides.

B. Precatalyst vs. In-Situ Generation

We strongly recommend using Palladium Precatalysts (Gen 3 or Gen 4) rather than mixing Pd(OAc)₂ + Ligand.

  • Reasoning: In-situ mixing often leads to inactive Pd-dimers or incomplete ligation. G3/G4 precatalysts (e.g., XPhos-Pd-G3) contain the ligand pre-bound and activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio.

Visualizing the Kinetic Bottleneck

The following diagram illustrates the catalytic cycle, highlighting where 3-(benzyloxy)-2-chlorophenylboronic acid typically fails (Transmetallation) and how specific ligands resolve this.

G Start Precatalyst Activation (XPhos-Pd-G3) OxAdd Oxidative Addition (L-Pd-Ar-X) Start->OxAdd + Aryl Halide TransMet Transmetallation (STERIC BOTTLENECK) OxAdd->TransMet Pd(II) Species Boron 3-(Benzyloxy)-2-chlorophenyl boronic acid Base Base Activation (Boronate Formation) Boron->Base + OH- Base->TransMet Boronate Anion Decomp Protodeboronation (Side Reaction) Base->Decomp Slow Transmetallation leads to hydrolysis RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with SPhos/XPhos RedElim->OxAdd Regenerate Pd(0)

Caption: The Suzuki-Miyaura cycle emphasizing the Steric Bottleneck at transmetallation caused by the 2-chloro substituent.

Recommended Experimental Protocols

Protocol A: The "Gold Standard" (High Throughput & Robustness)

Best for: Coupling with Aryl Bromides, Iodides, or activated Chlorides.

Reagents:

  • Catalyst: XPhos-Pd-G3 (2–5 mol%) [Alternatively: SPhos-Pd-G3]

  • Base: K₃PO₄ (0.5 M aqueous solution) or K₃PO₄ (solid, finely ground)

  • Solvent: THF or 1,4-Dioxane

  • Temperature: 40°C – 60°C

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), 3-(benzyloxy)-2-chlorophenylboronic acid (1.2 – 1.5 equiv), and XPhos-Pd-G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M K₃PO₄ (2.0 equiv). Note: Biphasic conditions often suppress protodeboronation better than miscible aqueous/organic mixtures.

  • Reaction: Stir vigorously at 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If protodeboronation (formation of 3-(benzyloxy)chlorobenzene) is observed, switch to Protocol B.

Protocol B: Anhydrous Conditions (For Unstable Substrates)

Best for: Substrates showing high rates of protodeboronation in Protocol A.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos-Pd-G3

  • Base: K₃PO₄ (Anhydrous, micronized)

  • Solvent: Anhydrous Toluene / Water (10:1 ratio) - Trace water is needed for the boronic acid mechanism, but limiting it reduces hydrolysis.

Step-by-Step:

  • Prepare Catalyst: In a glovebox or under Argon flow, mix Pd(OAc)₂ and SPhos in Toluene for 10 mins to generate the active species (solution turns orange/red).

  • Reaction Setup: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv) to the vessel.

  • Combine: Add the catalyst solution to the solids.

  • Activation: Add exactly 1-2 drops of degassed water per 5 mL of solvent (or use wet toluene).

  • Heat: Heat to 80°C–100°C. The higher temperature is often required to overcome the activation energy of the hindered transmetallation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion, Boronic Acid remaining Catalyst death or insufficient activation.Switch to XPhos-Pd-G4 . Ensure inert atmosphere is rigorous.
Boronic Acid consumed, "Deboronated" byproduct formed Protodeboronation is faster than coupling.1. Increase catalyst loading (to 5-10 mol%). 2. Use Protocol B (Anhydrous). 3. Add Boronic Acid in portions (slow addition) to keep instantaneous concentration low.
Homocoupling of Boronic Acid Oxidative coupling occurring.[2]Degas solvents more thoroughly (freeze-pump-thaw). Reduce base concentration.

Decision Tree for Catalyst Selection

DecisionTree Start Coupling Partner? Type1 Aryl Chloride (Unactivated) Start->Type1 Type2 Aryl Bromide/Iodide (Standard) Start->Type2 Type3 Heterocycle (N-containing) Start->Type3 Sol1 XPhos-Pd-G3 THF/Water Type1->Sol1 High Activity Required Sol2 SPhos-Pd-G3 Toluene/Water Type2->Sol2 Standard Robustness Sol3 Pd-PEPPSI-IPent Dioxane Type3->Sol3 Prevent Pd Poisoning

Caption: Rapid selection guide based on the electrophilic coupling partner.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.

  • Bardner, T. E., & Buchwald, S. L. "Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Coupling." Organic Letters, 2010.[3] (Discussion on SPhos/XPhos stability).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Mechanism of protodeboronation).[2][4]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.

Sources

Application Note: Strategic Utilization of 3-(Benzyloxy)-2-chlorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Ortho-Halo Scaffold

In modern medicinal chemistry, 3-(Benzyloxy)-2-chlorophenylboronic acid represents a high-value building block. Its utility extends beyond simple biaryl construction; it serves as a "masked" pharmacophore enabler.

The molecule features three distinct strategic elements:

  • Boronic Acid: The handle for C-C bond formation (Suzuki-Miyaura).[1]

  • 2-Chloro Substituent: Provides critical ortho-steric bulk. In final drug candidates, this forces the biaryl system out of planarity (atropisomerism potential), often improving solubility and selectivity for protein binding pockets.

  • 3-Benzyloxy Group: A robustly protected phenol. It survives basic coupling conditions but can be "revealed" later to provide a hydrogen-bond donor or a site for solubilizing appendages (e.g., ethers, carbamates).

This guide addresses the two primary challenges working with this scaffold: overcoming steric hindrance during coupling and preventing hydrodehalogenation during deprotection .

Chemical Profile & Handling

PropertyDescription
Chemical Name 3-(Benzyloxy)-2-chlorophenylboronic acid
Structure Arylboronic acid with ortho-Cl and meta-OBn
Molecular Weight ~262.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Store at 2-8°C. Hygroscopic. Susceptible to protodeboronation under prolonged heating in aqueous base.

Strategic Application I: Sterically Demanding Suzuki-Miyaura Coupling

The Challenge: The "Ortho Effect"

The 2-chloro substituent creates significant steric clashes with the palladium center during the transmetalation step. Standard conditions (e.g.,


, 

) often result in low yields or homocoupling because the boronic acid decomposes (protodeboronation) faster than it couples.
The Solution: Dialkylbiaryl Phosphine Ligands

To couple this hindered boronic acid, we utilize electron-rich, bulky ligands like SPhos or XPhos . These ligands facilitate oxidative addition into the aryl halide partner and create a catalytic pocket that accelerates transmetalation despite the steric bulk.

Protocol A: High-Efficiency Coupling

Target: Coupling 3-(Benzyloxy)-2-chlorophenylboronic acid with a heteroaryl bromide.

Reagents:

  • Substrate: Heteroaryl Bromide (1.0 equiv)

  • Boronic Acid: 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

  • Base:

    
     (3.0 equiv) – Crucial: Phosphate is superior to carbonate for hindered substrates.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid,

    
    , SPhos, and 
    
    
    
    . Seal the vial. Evacuate and backfill with Argon (
    
    
    ) to remove
    
    
    . Note: Oxygen poisons the electron-rich phosphine ligands.
  • Solvent Addition: Add degassed solvent (Dioxane/Water) via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If protodeboronation (formation of 3-benzyloxy-chlorobenzene) is observed, lower the temperature to 60°C and increase catalyst loading.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Strategic Application II: Chemoselective Debenzylation[2]

The Challenge: The "Halogen Risk"

The standard method for removing a benzyl group is Hydrogenolysis (


). However, aryl chlorides are labile  under these conditions. Using 

will likely strip the chlorine atom (hydrodehalogenation), destroying the pharmacophore.
The Solution: Lewis Acid-Mediated Cleavage

We employ Boron Trichloride (


)  or Boron Tribromide (

)
. These Lewis acids coordinate to the ether oxygen and cleave the alkyl-oxygen bond without affecting the aryl-chloride bond.
Protocol B: Chlorine-Sparing Debenzylation

Target: Converting the 3-benzyloxy moiety to a free phenol without losing the 2-chloro group.

Reagents:

  • Substrate: Biaryl product from Protocol A (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM, 3.0–5.0 equiv)
    
  • Scavenger (Optional but Recommended): Pentamethylbenzene (3.0 equiv) – Traps the benzyl cation to prevent re-alkylation.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the substrate and pentamethylbenzene (if using) in anhydrous DCM.
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature is essential to prevent cleavage of other sensitive groups.

  • Addition: Add

    
     solution dropwise over 10 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C . Monitor strictly by TLC/LCMS.

    • Note: Do not let it reach room temperature unless conversion is stalled.

  • Quench: Cool back to -78°C. Quench by dropwise addition of Methanol (

    
    ). Caution: Vigorous exotherm.
    
  • Workup: Dilute with DCM, wash with saturated

    
     (to neutralize boric acid), then brine.
    
  • Result: The 2-chloro-3-hydroxyphenyl biaryl is obtained with the chlorine atom intact.

Visualizing the Workflow

The following diagram illustrates the divergent pathways available when using this scaffold, highlighting the decision points for preserving the halogen.

G Start 3-(Benzyloxy)-2- chlorophenylboronic acid Coupling Suzuki Coupling (SPhos, K3PO4) Steric Control Start->Coupling Intermediate Protected Biaryl (Bn-Ether Intact) Coupling->Intermediate Decision Debenzylation Strategy Intermediate->Decision Path_Bad Hydrogenolysis (H2, Pd/C) Decision->Path_Bad Avoid Path_Good Lewis Acid (BCl3, -78°C) Decision->Path_Good Preferred Product_Bad FAILURE: Dechlorinated Phenol Path_Bad->Product_Bad Product_Good SUCCESS: 2-Chloro-3-hydroxyphenyl Biaryl Path_Good->Product_Good

Caption: Workflow demonstrating the critical divergence in deprotection strategies to preserve the aryl chloride.

Expert Commentary: Mechanistic Insights

The Role of the 2-Chloro "Twist"

In the final drug target, the 2-chloro substituent forces the biaryl bond to twist (dihedral angle approx 60–90°). This prevents the rings from becoming coplanar.

  • Medicinal Benefit: This twist often disrupts albumin binding (improving free fraction) and improves solubility by disrupting crystal lattice packing energy.

  • Synthetic Cost: This same twist makes the Suzuki coupling transition state higher in energy. This is why SPhos is non-negotiable; its interaction with the Pd center creates a "flexible steric wall" that accommodates the incoming bulky boronic acid.

Troubleshooting Low Yields

If Protocol A fails (yield < 30%), consider:

  • Boronate Ester Formation: Convert the boronic acid to the pinacol ester (

    
    ) first. Pinacol esters are more stable to protodeboronation.
    
  • Base Switch: Switch from

    
     to Cesium Carbonate (
    
    
    
    )
    or Thallium Carbonate (
    
    
    )
    (if safety permits). The larger cation effect can accelerate transmetalation in hindered systems.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Foundational work on SPhos/XPhos for hindered substrates).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
  • Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene."[2] Synlett, 2008.[2] Link (Specific protocol for scavenger-assisted deprotection).

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Comprehensive guide on Boronic Acid stability and side reactions).

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of 3-(Benzyloxy)-2-chlorophenylboronic acid as a versatile precursor for the synthesis of complex heterocyclic structures. We delve into the mechanistic underpinnings, provide field-proven experimental protocols, and explore the synthesis of key scaffolds such as dibenzofurans. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of 3-(Benzyloxy)-2-chlorophenylboronic Acid

3-(Benzyloxy)-2-chlorophenylboronic acid is a sophisticated building block in modern organic synthesis, prized for its unique trifecta of functional groups. The strategic arrangement of the boronic acid, the ortho-chlorine atom, and the benzyloxy-protected phenol provides a powerful platform for constructing complex molecular architectures, particularly fused heterocyclic systems.

  • The Boronic Acid Moiety: This group is the cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[1]

  • The Ortho-Chloro Substituent: Positioned adjacent to the boronic acid, this halogen atom serves as a latent leaving group for subsequent intramolecular cyclization reactions, facilitating the formation of fused ring systems.

  • The Benzyloxy Protecting Group: This group masks a reactive phenol. Its strategic removal uncovers a nucleophilic oxygen atom, perfectly positioned to participate in intramolecular ring-closing reactions to form oxygen-containing heterocycles.

This unique combination allows for a sequential and controlled approach to synthesis: an initial intermolecular coupling followed by an intramolecular cyclization to rapidly build molecular complexity. This guide will focus primarily on the synthesis of dibenzofurans, a privileged scaffold in medicinal chemistry and materials science.[2][3]

Core Application: Palladium-Catalyzed Synthesis of Dibenzofurans

The most direct and powerful application of 3-(benzyloxy)-2-chlorophenylboronic acid is in the synthesis of dibenzofurans. The general strategy involves an initial Suzuki-Miyaura coupling with a phenol, followed by deprotection and a subsequent intramolecular cyclization to construct the furan ring.

Mechanistic Pathway

The transformation proceeds through a logical two-stage process. The first stage is an intermolecular C-C bond formation, and the second is an intramolecular C-O bond formation.

  • Stage 1: Intermolecular Suzuki-Miyaura Coupling: The 3-(benzyloxy)-2-chlorophenylboronic acid is coupled with a suitable aryl halide or triflate (representing the second benzene ring of the target dibenzofuran). This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

  • Stage 2: Deprotection and Intramolecular Cyclization: The benzyloxy group of the resulting biaryl compound is cleaved, typically via catalytic hydrogenation, to reveal a free phenol. This intermediate is then subjected to a second palladium-catalyzed reaction. In this step, an intramolecular C-O bond is formed between the newly revealed hydroxyl group and the carbon atom bearing the chlorine, effectively closing the furan ring to yield the dibenzofuran scaffold.[4] This intramolecular cyclization can be viewed as an Ullmann-type coupling or a Pd(II)-catalyzed oxidative C-H/C-O coupling process.[4]

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Cyclization A 3-(Benzyloxy)-2-chlorophenylboronic Acid C Biaryl Intermediate A->C Pd Catalyst, Base B Aryl Halide / Triflate B->C D Deprotection (e.g., H₂, Pd/C) Reveals Phenol C->D E Dibenzofuran Core D->E Pd Catalyst, Base Intramolecular C-O Bond Formation

Caption: General workflow for dibenzofuran synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Dibenzofuran

This protocol outlines a reliable two-step procedure starting from 3-(benzyloxy)-2-chlorophenylboronic acid and 4-bromoanisole.

Step A: Suzuki-Miyaura Coupling

  • Objective: To synthesize 2'-benzyloxy-2-chloro-5'-methoxy-1,1'-biphenyl.

  • Rationale: This step constructs the core biphenyl backbone. The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based) is crucial for efficient coupling. A moderately strong inorganic base like potassium carbonate is used to activate the boronic acid without causing premature decomposition. The solvent system (e.g., toluene/water or dioxane/water) facilitates the dissolution of both organic and inorganic reagents.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-(benzyloxy)-2-chlorophenylboronic acid (1.0 eq.), 4-bromoanisole (1.05 eq.), and potassium carbonate (3.0 eq.).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

    • Add a degassed solvent mixture, such as toluene and water (4:1 v/v).

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the biphenyl intermediate.

Step B: Reductive Deprotection and Intramolecular Cyclization

  • Objective: To synthesize 2-methoxydibenzofuran from the biphenyl intermediate.

  • Rationale: This step involves two key transformations. First, the benzyl protecting group is removed via catalytic hydrogenation to yield the free phenol. Second, an intramolecular palladium-catalyzed C-O bond formation closes the ring. Performing this in one pot after the hydrogenation is often feasible and highly efficient.

  • Procedure:

    • Dissolve the biphenyl intermediate from Step A (1.0 eq.) in a suitable solvent like methanol or ethyl acetate in a flask equipped with a stir bar.

    • Add Palladium on carbon (10% w/w, ~5 mol% Pd).

    • Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously at room temperature for 4-8 hours.

    • Once debenzylation is complete (monitor by TLC/LC-MS), filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

    • Evaporate the solvent. To the crude phenol, add a fresh palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.5 eq.) in a solvent such as toluene or dioxane.

    • Heat the mixture under an inert atmosphere at 100-110 °C for 18-24 hours.

    • Cool the reaction, dilute with a suitable organic solvent, and wash with water.

    • Dry, concentrate, and purify by column chromatography to afford the final dibenzofuran product.

ParameterStep A: Suzuki CouplingStep B: Cyclization
Key Reagents 3-(benzyloxy)-2-chlorophenylboronic acid, 4-bromoanisoleBiaryl Intermediate, H₂, Pd/C
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(OAc)₂/XPhos
Base K₂CO₃Cs₂CO₃
Solvent Toluene/WaterMethanol (Deprotection), Toluene (Cyclization)
Temperature 90-100 °CRT (Deprotection), 100-110 °C (Cyclization)
Typical Yield 75-90%60-85%

Expanding the Synthetic Horizon: Access to Benzofurans

While dibenzofuran synthesis is a primary application, the reactivity of 3-(benzyloxy)-2-chlorophenylboronic acid can be harnessed to create other important heterocyclic cores like benzofurans.[5][6] This typically involves a palladium-catalyzed reaction with an alkyne partner.

General Strategy: Annulation with Alkynes

The synthesis of 2-substituted benzofurans can be achieved via a palladium-catalyzed coupling of the boronic acid with a terminal alkyne.[5] This process is believed to proceed through a sequence involving:

  • Initial Coupling: Formation of a biaryl-alkyne intermediate.

  • Intramolecular Annulation: The benzyloxy group, after in-situ deprotection or under specific catalytic conditions, attacks the alkyne in an intramolecular fashion to form the furan ring. The specific mechanism can vary depending on the catalyst system and conditions employed.[7]

Caption: Experimental workflow for benzofuran synthesis.

Protocol: Synthesis of a 4-Chloro-5-(benzyloxy)-2-substituted-benzofuran
  • Objective: To demonstrate a plausible one-pot synthesis of a benzofuran derivative.

  • Rationale: This protocol leverages a palladium catalyst capable of facilitating both the initial coupling and the subsequent cyclization. A copper co-catalyst is often beneficial in such transformations. The base is critical for the reaction cascade.

  • Procedure:

    • In a sealed tube, combine 3-(benzyloxy)-2-chlorophenylboronic acid (1.0 eq.), the terminal alkyne (e.g., phenylacetylene, 1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).

    • Add a base, such as potassium carbonate (2.5 eq.).

    • Add a degassed polar aprotic solvent, such as DMF or DMSO.

    • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue via flash column chromatography to isolate the target benzofuran.

Conclusion

3-(Benzyloxy)-2-chlorophenylboronic acid stands out as a highly effective and strategically designed precursor for advanced heterocyclic synthesis. Its functional group arrangement allows for the deliberate and high-yield construction of valuable scaffolds like dibenzofurans and benzofurans through well-established palladium-catalyzed methodologies. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to leverage this building block in their synthetic campaigns, enabling the efficient creation of complex molecules for applications in drug discovery, materials science, and beyond.

References

  • Benchchem. 3-(Benzyloxy)-2-chlorophenylboronic acid | 2377611-50-0.
  • MDPI. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Available from: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

  • PubMed. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Available from: [Link]

  • Wiley Online Library. A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Available from: [Link]

  • ResearchGate. Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions | Request PDF. Available from: [Link]

  • PubMed. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. Available from: [Link]

  • MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available from: [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • PubMed. Recent advances in the synthesis of dibenzofurans. Available from: [Link]

  • PubMed Central. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available from: [Link]

  • PubMed Central. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Dibenzofurans. Available from: [Link]

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Optimization of Base and Solvent for Suzuki-Miyaura Cross-Coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast landscape of this reaction, substrates such as 3-(benzyloxy)-2-chlorophenylboronic acid present unique challenges and opportunities. The presence of an ortho-chloro substituent and a bulky benzyloxy group introduces significant steric hindrance around the reactive boronic acid moiety.[3][4][5][6] This steric impediment can dramatically influence the reaction kinetics and overall efficiency of the coupling process, necessitating careful optimization of reaction parameters, most critically the choice of base and solvent.

This technical guide provides a comprehensive framework for the systematic optimization of base and solvent systems for the Suzuki-Miyaura cross-coupling reactions of 3-(benzyloxy)-2-chlorophenylboronic acid. By understanding the mechanistic underpinnings of these choices, researchers can rationally design experiments to maximize yield, minimize side products, and ensure robust and reproducible outcomes in their synthetic endeavors.

The Critical Role of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle

The selection of an appropriate base and solvent is not merely a matter of empirical screening; it is a decision rooted in the fundamental steps of the palladium-catalyzed cross-coupling cycle.

The Function of the Base

The primary role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step.[2][7] It achieves this by activating the boronic acid, converting it into a more nucleophilic boronate species (R-B(OH)3⁻).[7] This "ate" complex is more readily transferred to the palladium center. The strength, solubility, and nature of the base can significantly impact the rate and efficiency of this process.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH) are commonly employed.[1][8] Stronger bases can accelerate the reaction but may also promote side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]

  • Organic Bases: In some cases, organic bases like amines can be utilized, although they are less common for standard Suzuki-Miyaura couplings.[1]

The Influence of the Solvent

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing the solubility of reagents, the stability of the catalyst, and the rates of the individual catalytic steps.[9][10]

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[1][8] They are generally good at dissolving the organic coupling partners and the palladium catalyst.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can also be effective, although their polarity can sometimes influence the selectivity of the reaction.[9]

  • Protic Solvents: The addition of water or alcohols to the reaction mixture is often beneficial.[8][10] This can enhance the solubility of inorganic bases and facilitate the formation of the active boronate species. However, an excess of protic solvent can lead to competitive hydrolysis of the boronic acid.

For a sterically hindered substrate like 3-(benzyloxy)-2-chlorophenylboronic acid, the interplay between base and solvent is particularly crucial. A well-chosen combination will ensure sufficient solubility of all components while promoting the desired catalytic turnover without significant degradation of the starting materials.

Experimental Workflow for Optimization

A systematic approach to optimizing the base and solvent for a given Suzuki-Miyaura coupling is essential. High-throughput experimentation (HTE) techniques can be invaluable for rapidly screening a wide range of conditions.[1]

Optimization_Workflow cluster_prep Preparation cluster_screening Screening cluster_execution Execution & Analysis cluster_evaluation Evaluation Prep Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Internal Standard Screen Reaction Setup in Array Format: - Dispense Stock Solutions - Add Base & Solvent Combinations - Add Catalyst/Ligand Prep->Screen Dispense Execute Run Reactions (e.g., 80-100 °C, 12-24 h) Screen->Execute Incubate Analyze Quench & Analyze (e.g., LC-MS, GC-MS) Execute->Analyze Sample Evaluate Data Analysis: - Determine Yield & Purity - Identify Optimal Conditions Analyze->Evaluate Interpret

Caption: A generalized workflow for the optimization of Suzuki-Miyaura reaction conditions.

Protocol: Screening of Base and Solvent for the Coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid with a Model Aryl Bromide

This protocol outlines a representative screening experiment to identify the optimal base and solvent combination for the coupling of 3-(benzyloxy)-2-chlorophenylboronic acid with 4-bromoanisole as a model aryl bromide.

Materials:

  • 3-(Benzyloxy)-2-chlorophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos, XPhos)

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH

  • Solvents: Toluene, Dioxane, THF, DMF, and 9:1 mixtures with water

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials suitable for heating and stirring

  • Analytical instrumentation (LC-MS or GC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-bromoanisole (e.g., 0.2 M in the chosen organic solvent).

    • Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent.

  • Reaction Setup (in an inert atmosphere glovebox):

    • To an array of reaction vials, add 3-(benzyloxy)-2-chlorophenylboronic acid (1.2 equivalents).

    • Add the desired base (2.0 equivalents).

    • Dispense the appropriate solvent or solvent mixture (to achieve a final concentration of ~0.1 M in the aryl bromide).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

    • To each vial, add the stock solution of 4-bromoanisole and internal standard.

  • Reaction Execution:

    • Seal the reaction vials.

    • Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench the reactions by adding water.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by LC-MS or GC-MS to determine the yield of the desired product relative to the internal standard.

Data Presentation: Interpreting the Screening Results

The results of the screening experiment can be effectively summarized in a table to facilitate comparison and identification of the optimal conditions.

EntryBaseSolventTemperature (°C)Yield (%)Purity (%)
1K₂CO₃Toluene1004585
2K₂CO₃Toluene/H₂O (9:1)1006592
3K₃PO₄Dioxane1007895
4K₃PO₄Dioxane/H₂O (9:1)1008598
5Cs₂CO₃THF807293
6Cs₂CO₃THF/H₂O (9:1)808897
7NaOHDMF1005580
8NaOHDMF/H₂O (9:1)1006888

Note: The data presented in this table is illustrative and intended to demonstrate a potential outcome of the screening protocol.

From this hypothetical data, it is evident that a combination of a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in a mixed aqueous/organic solvent system provides superior results for this sterically hindered coupling. The presence of water likely aids in the dissolution of the inorganic base and promotes the formation of the active boronate species.

Mechanistic Considerations and Troubleshooting

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source is fresh and handled under an inert atmosphere.

    • Insufficient Base Strength/Solubility: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). The addition of water can improve the solubility of inorganic bases.[10]

    • Poor Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often more effective than simpler ligands like PPh₃.[1][11]

  • Protodeboronation:

    • Excessively Strong Base or High Temperature: This side reaction can be prevalent under harsh conditions.[3] Consider using a milder base or lowering the reaction temperature.

    • Presence of Protic Impurities: Ensure solvents are dry if running an anhydrous reaction.

  • Homocoupling of the Boronic Acid:

    • This can occur due to the presence of oxygen. Meticulous degassing of solvents and maintaining an inert atmosphere are crucial.

Conclusion

The successful Suzuki-Miyaura cross-coupling of sterically demanding substrates like 3-(benzyloxy)-2-chlorophenylboronic acid is highly dependent on the judicious selection of the base and solvent. A systematic screening approach, guided by a sound understanding of the reaction mechanism, is the most effective strategy for identifying optimal conditions. By carefully considering the interplay between base strength, solubility, and the nature of the solvent system, researchers can overcome the challenges posed by steric hindrance and achieve high yields of their desired products. The protocols and insights provided in this guide serve as a valuable starting point for the development of robust and efficient cross-coupling methodologies in the synthesis of complex molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2010). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Yin, J., & Liebscher, J. (2007). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic & Biomolecular Chemistry, 5(9), 1361-1364. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 477-482. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

Sources

Microwave-assisted synthesis with 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Cross-Coupling of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Executive Summary

This guide provides optimized protocols for the microwave-assisted Suzuki-Miyaura coupling of 3-(Benzyloxy)-2-chlorophenylboronic acid . This specific intermediate presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the boron center, retarding the transmetallation step.

  • Electronic Deactivation: The meta-benzyloxy group, while electron-donating, combined with the ortho-chloro group, can alter the Lewis acidity of the boron, making the molecule susceptible to protodeboronation (hydrolysis of the C-B bond) under aggressive basic conditions.

Traditional thermal heating often results in prolonged reaction times (12–24 h) and high rates of protodeboronation by-products. The protocols below utilize microwave irradiation to accelerate the rate-determining transmetallation step, achieving full conversion in under 30 minutes while suppressing side reactions.

Chemical Context & Mechanistic Strategy

The success of this reaction hinges on overcoming the energy barrier imposed by the 2-chloro substituent.

  • The Steric Problem: In the catalytic cycle, the palladium(II) intermediate (formed after oxidative addition of the aryl halide) must approach the boronate species. The 2-Cl atom physically blocks this approach.

  • The Solution:

    • Microwave Heating: Provides rapid, volumetric heating to surmount the activation energy of transmetallation (

      
      ) faster than the rate of protodeboronation.
      
    • Catalyst Selection: We utilize Buchwald Precatalysts (e.g., XPhos Pd G2) or Pd(dppf)Cl₂ . XPhos is bulky and electron-rich, stabilizing the Pd(0) species and facilitating oxidative addition, while its bulk actually helps "mold" the active site to accommodate hindered substrates during transmetallation.

Experimental Protocols

Protocol A: High-Performance Method (Recommended for Difficult Partners)

Best for coupling with electron-rich or sterically hindered aryl chlorides/bromides.

Reagents:

  • Substrate: 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 – 1.5 equiv.)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv.)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv.)
    
  • Solvent: THF : Water (4:1) or Dioxane : Water (4:1)

Step-by-Step Workflow:

  • Vessel Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).

  • Degassing (Critical): Cap the vial and purge with Argon/Nitrogen for 2 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Inject the degassed solvent mixture (THF/Water) and the aqueous base via syringe through the septum.

  • Pre-Stir: Stir at room temperature for 1 minute to ensure homogeneity of the biphasic system.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes (Max Power 150W to prevent overshoot)

    • Hold Time: 20 minutes

    • Stirring: High (600+ RPM)

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Robust Standard Method (Cost-Effective)

Best for standard coupling with aryl bromides or iodides.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, solid)
    
  • Solvent: Toluene : Ethanol : Water (4:1:1)

Modifications: Follow the workflow above, but set Microwave Temperature to 110 °C for 30 minutes . The Toluene/EtOH system is excellent for solubilizing the benzyloxy group.

Optimization & Troubleshooting Guide

Data Summary: Solvent & Base Screening (Yields based on coupling with 4-bromoanisole, 100°C, 20 min)

Solvent SystemBaseCatalystYieldNotes
THF : H₂O (4:1) K₃PO₄ XPhos Pd G2 94% Cleanest profile. Minimal deboronation.
Dioxane : H₂O (4:1)Cs₂CO₃Pd(dppf)Cl₂82%Good alternative. Some homocoupling.[1]
DMF (Anhydrous)CsFPd(PPh₃)₄45%Slow conversion. Significant deboronation.
EtOH : H₂O (1:1)K₂CO₃Pd(OAc)₂15%Pd black precipitation observed immediately.

Self-Validating Checkpoints:

  • Color Change: The reaction mixture should turn from orange/red (initial catalyst color) to a dark black/brown solution upon completion. If Pd black precipitates before heating, oxygen was present.

  • LC-MS Monitoring: Look for the mass of the product (

    
    ).
    
    • Warning Sign: If you see a peak corresponding to [Starting Material - B(OH)2 + H], this is protodeboronation .

    • Fix: Lower the temperature to 80°C, increase concentration of Boronic Acid, or switch to anhydrous conditions (Protocol B with CsF).

Visualizations

Figure 1: Microwave Synthesis Workflow

This flowchart illustrates the critical "Pre-Stir" and "Degas" steps often missed in standard protocols.

MicrowaveWorkflow Start Reagent Weighing (Vial) Degas Argon Purge (2 mins) Start->Degas Solvent Add Solvents & Base Degas->Solvent PreStir Pre-Stir (1 min, RT) Solvent->PreStir Homogenize MW Microwave Irradiation 100°C, 20 min PreStir->MW Ramp 2 min Cool Cooling & Venting (55°C) MW->Cool Analysis LC-MS Check Target vs. Deboronation Cool->Analysis

Caption: Optimized workflow emphasizing the inert atmosphere requirement to protect the active Pd(0) species.

Figure 2: Mechanistic Bottleneck & Solution

Visualizing why the 2-Chloro substituent requires specific catalytic conditions.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide Complex Transmetallation Complex (Steric Clash!) OxAdd->Complex Boronic 3-Benzyloxy-2-Cl-Ph-B(OH)2 Boronic->Complex Base Activation Prod Biaryl Product Complex->Prod Reductive Elimination (Fast) Side Protodeboronation (Side Product) Complex->Side Slow Transmetallation leads to Hydrolysis Note Microwave Energy Overcomes Steric Barrier Note->Complex

Caption: The 2-Cl substituent creates a steric bottleneck at the Transmetallation step. Microwave energy accelerates this specific step to outcompete side reactions.

References

  • Microwave-Assisted Synthesis Overview

    • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[2][3][4]

    • Source:Molecules (MDPI), 2020.
    • URL:[Link][2]

  • Buchwald Precatalysts (XPhos Pd G2)

    • Title: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling.[1]

    • Source:Molecular Diversity (NIH/PubMed), 2019.[5]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Base-catalyzed Aryl-B(OH)
    • Source:Journal of Organic Chemistry (ACS), 2016.
    • URL:[Link]

  • Handling 2-Substituted Boronic Acids

    • Title: Microwave-Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with o-Chlorophenol derivatives.[3]

    • Source:ChemInform (Wiley), 2007.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Boron Stability Solutions Center Subject: Technical Guide: Preventing Protodeboronation of 3-(Benzyloxy)-2-chlorophenylboronic acid

Diagnostic Hub: The Mechanics of Instability

You are encountering yield loss not because of catalyst failure, but because your substrate is destroying itself before the catalyst can act. 3-(Benzyloxy)-2-chlorophenylboronic acid is a textbook candidate for rapid protodeboronation (PdB) . To solve this, you must understand the two forces conspiring against the C-B bond:

  • The Ortho-Steric Effect (Primary Driver): The chlorine atom at the C2 position exerts significant steric pressure on the boronic acid moiety at C1. To relieve this strain, the molecule is energetically predisposed to eject the boron group. The transition state for protonation (which leads to C-B cleavage) releases this steric tension.

  • The "Ate" Complex Vulnerability: Under standard Suzuki conditions (aqueous base), the boronic acid forms a boronate anion (the "ate" complex,

    
    ). While this activates the molecule for transmetalation to Palladium, it simultaneously makes the ipso-carbon highly nucleophilic. The electron-donating nature of the benzyloxy ring system further destabilizes the C-B bond in this anionic state, accelerating protonolysis by water.
    

The Failure Mode:



Strategic Protocols: Validated Solutions

Do not rely on "standard" Suzuki conditions (


, 

, reflux). They will fail. Use one of the following three engineered workflows.
Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Scale-up, storage, and reactions requiring slow addition.

Concept: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. This rehybridizes the boron from


 to 

, shutting down the empty p-orbital and rendering the molecule immune to PdB. Under reaction conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic cycle.

Step-by-Step MIDA Protection:

  • Reagents: 3-(Benzyloxy)-2-chlorophenylboronic acid (1 equiv), MIDA (1.2–1.5 equiv).

  • Solvent: Toluene:DMSO (10:1) or Benzene:DMSO.

  • Process: Reflux with Dean-Stark trap to remove water.

  • Workup: The MIDA boronate usually precipitates or can be crystallized. It is stable on the benchtop indefinitely.[1]

Coupling Condition (The Burke Protocol):

  • Catalyst:

    
     / SPhos (1:2 ratio).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane:H2O (5:1).

  • Temp: 60°C.

  • Mechanism: The water slowly hydrolyzes the MIDA. The free boronic acid is consumed by the catalyst immediately upon generation, leaving no time for PdB.

Protocol B: The "Kinetic Sprint" (Buchwald Precatalysts)

Best for: High-throughput screening (HTS) and rapid synthesis.

Concept: If you must use the free boronic acid, you need a catalyst that inserts and transmetalates faster than the rate of deboronation (


).

Recommended System:

  • Catalyst: XPhos Pd G3 or G4 (2–5 mol%).

    • Why: XPhos is bulky and electron-rich, facilitating rapid oxidative addition of the aryl halide and accelerating reductive elimination. The G3/G4 precatalyst activates immediately at room temperature.

  • Base:

    
     (0.5 M aqueous solution) or 
    
    
    
    (anhydrous).
  • Solvent: THF or 1,4-Dioxane.

  • Temperature: Room Temperature to 40°C. (Avoid high heat).

  • Execution:

    • Charge Aryl Halide, Pd-Precatalyst, and Boronic Acid in the vial.

    • Add degassed solvent.

    • Add base solution last.

    • Stir vigorously. Reaction is often complete in <30 mins.

Protocol C: Anhydrous Transmetalation (Cyclic Triolborates)

Best for: Substrates sensitive to any hydrolysis.

Concept: Use a derivative that transmetalates without requiring hydrolysis to the free boronic acid, or use anhydrous conditions where protons (the "P" in PdB) are scarce.

  • Derivative: Potassium cyclic triolborate salts.

  • Conditions:

    
    , 
    
    
    
    , Ethanol, reflux.
  • Note: While effective, this is often less accessible than Protocols A or B.

Visualization of Pathways

Figure 1: The Protodeboronation Trap vs. The MIDA Solution

PdB_Mechanism cluster_0 The Problem: Rapid Decomposition cluster_1 The Solution: MIDA Protection BA Free Boronic Acid (sp2, Planar) Ate Boronate Anion (Activated) BA->Ate + Base Prod Coupled Product (Ar-Ar') BA->Prod Pd Catalyst (Coupling >> Decomp) TS Strain Relief Transition State Ate->TS + H2O Decomp Deboronated Product (Ar-H) TS->Decomp Fast MIDA MIDA Boronate (sp3, Tetrahedral) Slow Slow Hydrolysis MIDA->Slow Slow->BA Controlled Rate

Caption: The free boronic acid is vulnerable to base-catalyzed decomposition (Red Path). MIDA protection (Green Path) acts as a reservoir, releasing the active species only as fast as the catalyst can consume it.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Product is Ar-H (Deboronated) Reaction too slow; Base too strong.1. Switch to Protocol B (XPhos Pd G3).2. Lower temp to RT.3. Switch base from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to

.
Low Conversion (Start Material Remains) Catalyst deactivation or poor transmetalation.1. Increase catalyst loading to 5 mol%.2. Ensure solvent is strictly degassed (Oxygen kills active Pd).
MIDA Boronate won't couple Hydrolysis is too slow.1. Add small amount of active base (

) to kickstart hydrolysis.2. Increase temp to 60°C (only if using MIDA).
Free Boronic Acid turns brown/black on storage Oxidation/Dehydration.1. Purify immediately.2. Convert to MIDA boronate for long-term storage.

Frequently Asked Questions (FAQ)

Q: Can I use Pinacol esters instead of MIDA? A: Pinacol esters are more stable than free acids, but for ortho-substituted systems, they can still undergo PdB because the base required to hydrolyze the pinacol ester (to activate it) will also trigger deboronation. MIDA is superior because its hydrolysis rate is tunable and generally slower than pinacol hydrolysis under comparable conditions.

Q: Why is


 recommended over 

?
A:

(tripotassium phosphate) provides a buffering effect. It maintains a sufficient pH for transmetalation but avoids the high concentration of aggressive hydroxide ions (

) generated by carbonate bases in water, which are the primary agents of protodeboronation.

Q: Does the chlorine atom participate in the coupling? A: It is a risk. Aryl chlorides can oxidatively add to Palladium. However, if you are coupling the boronic acid with an Aryl Bromide or Iodide, the catalyst will preferentially react with the Br/I partner. Using a catalyst like XPhos (which can activate chlorides) requires careful control of stoichiometry, but the oxidative addition to the C-Cl bond is usually slower than the transmetalation of the boronic acid if an active electrophile is present.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link

  • MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link

  • Buchwald Precatalysts (Rapid Coupling): Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2][3] Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link

  • Instability of 2-Substituted Boronic Acids: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. Link

Sources

Improving yield in coupling reactions of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(Benzyloxy)-2-chlorophenylboronic Acid Couplings

Executive Summary

You are encountering low yields with 3-(Benzyloxy)-2-chlorophenylboronic acid . This substrate presents a classic "perfect storm" of challenges in Suzuki-Miyaura coupling:

  • Steric Hindrance (Primary Failure Mode): The chlorine atom at the C2 position (ortho to boron) creates significant steric bulk, inhibiting the transmetallation step of the catalytic cycle.

  • Protodeboronation (Secondary Failure Mode): The steric deceleration allows competitive hydrolytic cleavage of the C–B bond before the cross-coupling can occur.

  • Conformational Locking: The C3-benzyloxy group adds bulk adjacent to the chlorine, reducing the rotational freedom of the ring and reinforcing the steric wall.

This guide moves beyond standard protocols (e.g.,


/Carbonate) which are statistically likely to fail for this substrate, and provides optimized workflows based on Buchwald-type precatalysts and anhydrous conditions.

Module 1: The Mechanistic Bottleneck

To solve the yield issue, we must first visualize where the reaction fails. In standard Suzuki couplings, oxidative addition is often rate-limiting.[1] However, for 2-substituted boronic acids , the rate-limiting step shifts to transmetallation .

Diagram 1: The Steric Failure Point

The following diagram illustrates the catalytic cycle and identifies exactly where the 2-chloro substituent blocks the pathway.

SuzukiCycle Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Electrophile (R-X) BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (CRITICAL FAILURE POINT) BaseStep->TransMet Attempted approach RedElim Reductive Elimination (Product Release) TransMet->RedElim If successful RedElim->Pd0 Regeneration Proto Protodeboronation (C-B bond cleavage) Proto->Pd0 Catalyst Deactivation (Indirectly) Substrate 3-(Benzyloxy)-2-chlorophenyl boronic acid Substrate->TransMet Steric Clash (2-Cl) Substrate->Proto Slow Reaction + Water/Base

Caption: The 2-chloro substituent sterically hinders the approach of the boronate to the Pd-center during transmetallation, allowing protodeboronation to dominate.[2]

Module 2: Critical Optimization Parameters

Ligand Selection: The "Buchwald" Solution

Standard phosphines (


, dppf) lack the bulk required to force the active Pd species into a mono-ligated state that can accommodate the hindered boronic acid.
  • Recommendation: Use SPhos or XPhos .

  • Why: These biaryl dialkyl phosphines promote the formation of a monoligated

    
     species. SPhos, in particular, is structurally optimized to facilitate the transmetallation of ortho-substituted boronic acids due to its specific interaction with the Pd center [1].
    
Base & Solvent: Fighting Protodeboronation

If your reaction turns black (Pd precipitation) or you recover de-boronated starting material (3-benzyloxy-chlorobenzene), your boronic acid is hydrolyzing faster than it couples.

  • The Trap: Aqueous carbonate bases (

    
    ) are standard but fatal here. The high pH and water concentration accelerate C–B cleavage.
    
  • The Fix: Switch to anhydrous conditions or bases with lower water solubility/basicity ratios.

    • Preferred Base:

      
       (anhydrous or monohydrate).
      
    • Preferred Solvent: Toluene (with minimal water) or anhydrous THF.

Module 3: Optimized Experimental Protocols

Do not mix these protocols. Choose Method A first. If protodeboronation persists (yield <30%), switch to Method B .

Comparison of Conditions
ParameterStandard (Avoid)Method A: High Activity Method B: High Stability
Catalyst

or

Pd-SPhos G2/G3 or

+ SPhos
Pd-XPhos G2
Ligand Role Stabilize Pd (Passive)Promote Transmetallation (Active)Maximize Steric Bulk
Base

(aq)

(solid/slurry)

or

(solid)
Solvent DMF or Dioxane/WaterToluene / Water (10:1)Anhydrous THF or Dioxane
Temp 80–100°C80–100°C60–80°C
Method A: The "SPhos" Standard (Recommended Starting Point)

Based on Buchwald's protocols for hindered substrates [2].

  • Charge Reaction Vessel: Add aryl halide (1.0 equiv), 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add SPhos Pd G2 precatalyst (1–2 mol%).

    • Note: If using free ligand: Add

      
       (1 mol%) and SPhos (2 mol%).
      
  • Solvent: Add Toluene and Water in a 10:1 ratio (

    
     concentration relative to halide).
    
  • Degas: Sparge with Argon/Nitrogen for 5–10 minutes. Oxygen kills the active monomeric Pd species.

  • Reaction: Seal and heat to 80°C for 2–12 hours. Monitor by LCMS.

Method B: The Anhydrous "Slow-Release" (For Unstable Acids)

Use this if Method A results in de-boronated byproduct.

  • Charge Vessel: Aryl halide (1.0 equiv), SPhos Pd G2 (2 mol%), and CsF (2.5 equiv).

  • Solvent: Add Anhydrous 1,4-Dioxane .

  • Boronic Acid Addition: Dissolve the boronic acid in a separate vial of anhydrous dioxane.

  • Execution: Heat the main vessel to 80°C. Slowly add the boronic acid solution via syringe pump over 1–2 hours.

    • Why: Keeping the concentration of boronic acid low relative to the catalyst minimizes the "standing time" where protodeboronation can occur [3].

Module 4: Troubleshooting Matrix

Use the decision tree below to diagnose specific failure modes.

Diagram 2: Diagnostic Decision Tree

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Q1 Is Aryl Halide Consumed? Start->Q1 Q2 Is Boronic Acid Consumed? Q1->Q2 Yes Result1 Issue: Oxidative Addition Failure Q1->Result1 No Result2 Issue: Protodeboronation Q2->Result2 Yes (Boronic gone, Halide left) Result3 Issue: Catalyst Deactivation Q2->Result3 No (Boronic left, Halide consumed) Result4 Success (Optimize Purification) Q2->Result4 No (Both consumed -> Product) Action1 Switch Halide (Cl -> Br/I) Increase Temp Result1->Action1 Action2 Use Method B (Anhydrous) Switch to MIDA Boronate Result2->Action2 Action3 Re-degas Solvents Add more Ligand (SPhos) Result3->Action3

Caption: Step-by-step logic to isolate whether the failure is kinetic (catalyst) or stability-based (protodeboronation).

FAQ: Expert Insights

Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and it is often recommended. The Bpin derivative of your substrate is generally more stable towards protodeboronation and easier to purify. However, Bpin esters react slower than boronic acids. If you switch to Bpin, you must add a base capable of hydrolyzing the ester in situ (like


 with minimal water) or use a fluoride source (

) to activate it [4].

Q: Why does the 3-benzyloxy group matter if the reaction is at position 1? A: While the 2-chloro is the main steric blocker, the 3-benzyloxy group locks the conformation of the phenyl ring. It prevents the 2-chloro substituent from rotating "away" from the incoming palladium center. This "buttressing effect" makes the steric wall rigid.

Q: My reaction turns black immediately. Why? A: "Pd black" formation indicates that the active


 species is aggregating because it is not being stabilized by the ligand or the oxidative addition is too slow.
  • Fix: Ensure your SPhos:Pd ratio is at least 2:1 (if mixing manually). If using a precatalyst (SPhos Pd G2), this is already optimized. Ensure strict oxygen-free conditions.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3]

  • Martin, R., & Buchwald, S. L. (2008). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3]

Sources

Purification methods for 3-(Benzyloxy)-2-chlorophenylboronic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for the purification and handling of 3-(Benzyloxy)-2-chlorophenylboronic acid . It synthesizes industrial best practices with mechanistic insights to address the specific challenges posed by the ortho-chloro and meta-benzyloxy substituents.

Subject: Purification Protocols for 3-(Benzyloxy)-2-chlorophenylboronic acid Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

Purifying 3-(Benzyloxy)-2-chlorophenylboronic acid presents a dual challenge:

  • Electronic/Steric Instability: The ortho-chloro substituent accelerates hydrolytic C-B bond cleavage (protodeboronation), particularly under basic conditions.

  • Phase Behavior: The lipophilic benzyloxy group often leads to "oiling out" rather than crystallization in aqueous media, while the boronic acid moiety complicates chromatography due to reversible trimerization (boroxine formation).

This guide provides validated workflows to isolate high-purity material suitable for sensitive downstream applications (e.g., Suzuki-Miyaura coupling).

Module 1: The Boroxine-Boronic Acid Equilibrium

The "Purity Paradox"

Users often report discrepancies between NMR integration, melting points, and elemental analysis. This is rarely due to chemical impurity but rather the thermodynamic equilibrium between the monomeric boronic acid and its cyclic anhydride (boroxine).

  • Mechanism: Boronic acids dehydrate to form six-membered boroxine rings.[1] This process is reversible and entropy-driven.[2]

  • Impact on Analysis: A "pure" sample may appear as a mixture in

    
     because the dry solvent shifts the equilibrium toward the boroxine.
    
  • Validation Tip: Always perform NMR in DMSO-d6 with a trace of

    
     or 
    
    
    
    . This hydrolyzes the boroxine back to the monomer, yielding sharp, quantitative peaks.
Visualizing the Equilibrium

The following diagram illustrates the reversible dehydration pathway and the competing protodeboronation reaction.

BoroxineEquilibrium cluster_0 Thermodynamic Cycle BoronicAcid Monomer (Boronic Acid) Soluble in polar media Boroxine Trimer (Boroxine Anhydride) Favored in dry/non-polar media BoronicAcid->Boroxine - 3 H2O (Heat/Vacuum) Deboronation Protodeboronation (Irreversible Impurity) Ar-H + B(OH)3 BoronicAcid->Deboronation Base/Heat (Ortho-effect)

Figure 1: The reversible dehydration to boroxine (yellow path) versus the irreversible degradation to the deboronated arene (red dashed path).

Module 2: Purification Protocols

Protocol A: Modified Acid-Base Extraction (Cold & Fast)

Best for: Removing non-acidic impurities (starting halides) and palladium residues.

Critical Warning: The 2-chloro substituent makes the C-B bond labile. Prolonged exposure to high pH (forming the boronate anion) will cause rapid protodeboronation. Work quickly and keep solutions cold.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in Diethyl Ether (

    
    )  or Dichloromethane (DCM) . Avoid Ethyl Acetate if possible (can hydrolyze at high pH).
    
  • Extraction (The "Cold Sweep"):

    • Cool the organic phase to 0°C .

    • Extract with ice-cold 1M NaOH (1.1 equivalents).

    • Action: Shake vigorously for only 30-60 seconds.

    • Separation: Immediately separate the aqueous layer (contains product as boronate).

  • Wash: Briefly wash the aqueous layer with fresh cold ether to remove neutral organic impurities.

  • Precipitation:

    • Transfer the aqueous layer to a flask containing crushed ice.

    • Acidify dropwise with 2M HCl to pH ~2 while stirring.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter immediately. Wash with cold water to remove salts. Dry under vacuum at ambient temperature (do not heat >40°C).

Protocol B: Recrystallization (The Gold Standard)

Best for: Removing boroxine oligomers and achieving >98% purity.

Due to the lipophilic benzyloxy group, water solubility is low. A mixed-solvent system is required.[3][4][5][6]

Solvent SystemRatio (v/v)Procedure Notes
Acetonitrile / Water 3:1 to 5:1Recommended. Dissolve in hot MeCN; add water until turbid. Cool slowly. High recovery.
Acetone / Water 1:1Good for initial cleanup. Risk of oiling out if cooled too fast.
Toluene / Heptane 1:2Anhydrous method. Favors boroxine formation (anhydride), which is acceptable if dry mass is needed.

Detailed Procedure (MeCN/Water):

  • Dissolve 1.0 g of crude solid in minimal boiling Acetonitrile (~5-8 mL).

  • Remove from heat. Add hot water dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of Acetonitrile to restore clarity.

  • Allow to cool to room temperature undisturbed (2 hours).

  • Transfer to a fridge (4°C) for 4 hours.

  • Filter the white needles/plates. Wash with cold 1:1 MeCN/Water.

Module 3: Troubleshooting & FAQs

Issue 1: "My product turned into an oil during recrystallization."

Diagnosis: The "Oiling Out" Phenomenon. The benzyloxy group lowers the melting point and increases lipophilicity. If the anti-solvent (water) is added too fast or the concentration is too high, the compound separates as a liquid phase before crystallizing. Solution:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure material (or scratch the glass wall with a rod) at the cloud point.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

Issue 2: "The product is colored (Grey/Brown) after workup."

Diagnosis: Residual Palladium or Iodine. Solution:

  • Scavenger Resins: Stir the organic solution with a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) for 4 hours.

  • Charcoal: Recrystallize with activated carbon (add carbon to hot solution, filter hot through Celite, then crystallize).

Issue 3: "Mass Spec shows [M-H] peak corresponding to Ar-H."

Diagnosis: Protodeboronation (Loss of


).
This is the most common impurity for 2-chloro-substituted boronic acids.
Corrective Action: 
  • Check your reaction pH.[3][7] Was it too basic?

  • Check the workup time. Did the basic extraction step take too long?

  • Purification: Recrystallization is the only effective way to separate the deboronated arene (3-(benzyloxy)-1-chlorobenzene) from the boronic acid. The impurity is much more soluble in non-polar solvents and will stay in the mother liquor during Acetonitrile/Water recrystallization.

Decision Tree: Selecting the Right Method

PurificationDecision Start Crude 3-(Benzyloxy)-2-chlorophenylboronic acid IsColored Is the solid colored (Grey/Brown)? Start->IsColored Scavenge Add Metal Scavenger or Activated Carbon IsColored->Scavenge Yes IsImpure Major Impurity Type? IsColored->IsImpure No Scavenge->IsImpure HalideImpurity Starting Material / Non-polar IsImpure->HalideImpurity High Deboronation Deboronated Product (Ar-H) IsImpure->Deboronation High AcidBase Protocol A: Cold Acid-Base Extraction HalideImpurity->AcidBase Recryst Protocol B: Recrystallization (MeCN/H2O) Deboronation->Recryst AcidBase->Recryst If purity < 98%

Figure 2: Workflow for selecting the appropriate purification strategy based on impurity profile.

References

  • Hall, D. G. (Ed.).[8] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive guide on boronic acid stability and handling).

  • Santucci, L., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. (Mechanistic insight into the instability of ortho-substituted boronic acids).

  • Organic Syntheses. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth. 2012, 90, 153-163.[4] (Demonstrates recrystallization techniques for lipophilic boronic acids).

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry.

Sources

Overcoming steric hindrance in 2-chloro substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Sterically Hindered Boronic Acids

Topic: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings of 2-Chloro Substituted Boronic Acids

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of sterically challenging 2-chloro substituted boronic acids in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just solutions, but a foundational understanding of the principles governing these complex transformations.

Introduction: The Challenge of the Ortho-Chloro Substituent

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, its efficiency can be dramatically impeded by steric hindrance, particularly when using ortho-substituted substrates like 2-chlorophenylboronic acid. The bulky chlorine atom adjacent to the boronic acid group can hinder the crucial transmetalation step in the catalytic cycle, where the organoboron species transfers its organic group to the palladium center.[2] This often leads to low yields, slow reaction times, and an increase in side reactions. This guide is designed to help you navigate and overcome these specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with a 2-chloro substituted boronic acid failing or giving very low yields?

A: The primary reason is steric hindrance. The ortho-chloro group physically blocks the approach of the boronic acid to the palladium catalyst center. This slows down the transmetalation step, which is often the rate-limiting step in couplings with hindered partners.[2] Furthermore, the electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the aryl group, further impeding the reaction. Addressing this requires a catalytic system specifically designed to handle sterically demanding substrates.

Q2: What is the most critical component to change when optimizing a hindered Suzuki coupling?

A: The ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically congested couplings. You must employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[3] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This creates more space around the palladium center, facilitating the approach of the hindered boronic acid and accelerating both the oxidative addition and reductive elimination steps.[4]

Q3: What are the best catalyst and ligand systems for coupling 2-chloro substituted boronic acids?

A: Highly active, specialized catalyst systems are required. Consider the following options:

  • Buchwald Dialkylbiaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings. They possess the necessary bulk and electron-donating properties to stabilize the catalyst and promote the difficult oxidative addition step.[3]

  • Advanced Ligands for Extreme Hindrance: For exceptionally difficult couplings, consider specialized ligands like BI-DIME or AntPhos, which have demonstrated excellent reactivity in forming tetra-ortho-substituted biaryls.[4][5] Arsa-Buchwald ligands, which have a longer arsenic-palladium bond, have also been shown to be effective for hindered substrates by facilitating the transmetalation step.[6]

  • Pre-catalysts: Using modern pre-catalysts, such as Buchwald G3 or G4 palladacycles, is highly recommended. These are air- and moisture-stable complexes that ensure the efficient and rapid generation of the active Pd(0) catalyst in the reaction mixture, leading to more reproducible results.[7]

Q4: How does my choice of base impact the reaction?

A: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3] For sterically hindered couplings, a strong base is often necessary.

  • Potassium Phosphate (K₃PO₄): This is a frequently effective and highly recommended base for challenging couplings.[3][8]

  • Cesium Carbonate (Cs₂CO₃) or Potassium tert-Butoxide (KOtBu): These are stronger bases that can sometimes provide better results when K₃PO₄ is insufficient.[9]

  • Water Content: When using anhydrous bases like K₃PO₄, adding a small amount of water (a few equivalents) can be crucial for the reaction to proceed, as it helps to solubilize the base and facilitate boronate formation.[10]

Q5: What are the most common side reactions and how can I minimize them?

A: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by high temperatures and excess water or base.[11] To minimize it, use fresh, high-purity boronic acid, avoid unnecessarily high temperatures, and consider using a boronic ester (e.g., a pinacol or MIDA ester) which can be more stable and release the boronic acid slowly under the reaction conditions.[12][13]

  • Homocoupling: This is the self-coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3][13] To prevent this, you must ensure the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for 30+ minutes) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the experiment.

Problem: Low to No Conversion of Starting Material

This is the most frequent issue with sterically hindered substrates. Follow this workflow to diagnose the problem.

G start Low / No Conversion q1 Is the catalyst system appropriate for hindered substrates? start->q1 sol1 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a modern Pd pre-catalyst (e.g., G3-Palladacycle). q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase temperature (e.g., to 100-110 °C). Ensure the base is strong enough (e.g., K3PO4) and finely ground. Degas solvents thoroughly. q2->sol2 No q3 Is the boronic acid of good quality? q2->q3 Yes a2_yes Yes a2_no No sol3 Use fresh boronic acid or consider converting it to a more stable pinacol or MIDA ester. Check for decomposition. q3->sol3 No end_node Re-evaluate substrate reactivity or consider alternative synthetic routes. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low conversion.

Problem: Significant Homocoupling of Boronic Acid is Observed

This indicates an issue with the catalytic cycle, often related to the presence of oxygen or inefficient catalyst turnover.

G start Significant Homocoupling Detected q1 Was the reaction mixture properly degassed? start->q1 sol1 Improve degassing procedure. Use 3-4 freeze-pump-thaw cycles or sparge solvent with Argon for at least 30 minutes. q1->sol1 No q2 Is the Pd pre-catalyst efficiently generating Pd(0)? q1->q2 Yes sol2 Use a high-quality pre-catalyst (e.g., Buchwald G3/G4) to ensure rapid and clean generation of the active Pd(0) species. q2->sol2 No end_node Consider adding the aryl halide in slight excess to favor cross-coupling over homocoupling. q2->end_node Yes

Caption: Troubleshooting workflow for homocoupling.

Data Summary: Recommended Reaction Parameters

The table below summarizes experimentally validated starting points for optimizing the coupling of 2-chloro substituted boronic acids.

ComponentRecommendationRationale & ExplanationKey References
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (with ligand) or a Buchwald Pre-catalyst (G3/G4)Pre-catalysts are preferred as they are air-stable and provide a reliable source of active Pd(0), improving reproducibility.[7][3][11]
Ligand Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos)These ligands promote the formation of a reactive, monoligated Pd(0) species, which is crucial for accommodating sterically hindered substrates.[3][14][4][6][14]
Pd/Ligand Ratio 1:1 to 1:2A 1:1 ratio is often sufficient with modern pre-catalysts. A slightly higher ratio (e.g., 1:1.5) can sometimes be beneficial.[8]
Base K₃PO₄ (finely ground) or Cs₂CO₃A strong, non-nucleophilic base is required to form the active boronate species without degrading the catalyst or substrates.[3][8][3][8][9]
Solvent Anhydrous, polar aprotic solvents (e.g., Toluene, Dioxane, THF) with minimal H₂OThese solvents offer good solubility for the reagents and are compatible with the catalytic system. A small amount of water is often necessary to activate the base.[5][10][5][15]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy barrier for sterically hindered substrates.[3][3][5]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxidation of the Pd(0) catalyst, which leads to catalyst deactivation and homocoupling side reactions.[7][13][7]

Experimental Protocol: General Procedure for Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Individual substrates may require further optimization.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • 2-Chloro substituted boronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the 2-chloro substituted boronic acid (1.2 equiv), and the finely ground K₃PO₄ (2.5 equiv).

    • Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reagent Addition:

    • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 equiv) to the flask against a positive flow of inert gas.

    • Add the anhydrous solvent (e.g., Toluene, to make a ~0.1 M solution with respect to the aryl halide) via syringe.

  • Degassing (Crucial Step):

    • While stirring the suspension, bubble inert gas through the mixture for 15-20 minutes to ensure the solvent is thoroughly degassed. Alternatively, for lower boiling point solvents, use 3-4 freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

References

  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • ACS Omega. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • ChemRxiv. (n.d.). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros.
  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.

Sources

Troubleshooting homocoupling side reactions with 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic & Resolution Guide for Homocoupling Side Reactions Ticket ID: BORON-2-CL-OBN-001 Status: Open for Resolution Support Tier: Senior Application Scientist[1]

The Core Challenge: Why This Substrate?

You are likely observing a significant presence of the biaryl dimer (homocoupling product) rather than your desired cross-coupled product.

With 3-(Benzyloxy)-2-chlorophenylboronic acid , you are fighting a "perfect storm" of steric and electronic factors.[1] The 2-chloro substituent provides significant ortho-steric hindrance, which drastically slows down the transmetallation step of the catalytic cycle.

The Causality Chain:

  • Slow Transmetallation: The bulky 2-Cl group makes it difficult for the palladium center to accept the aryl group from the boronate.

  • Boronate Accumulation: Because transmetallation is the bottleneck, the concentration of the activated boronate species (Ar-B(OH)₃⁻) increases in the reaction mixture.

  • Competitive Oxidation: This standing pool of activated boronate is highly susceptible to oxidation by trace oxygen or Pd(II) species, leading to homocoupling (Ar-Ar) instead of cross-coupling (Ar-R).[1]

Diagnostic Phase: Confirming the Culprit

Before altering conditions, confirm the side reaction is indeed homocoupling and not protodeboronation (hydrolysis of the C-B bond).

Diagnostic Workflow: Analyze the reaction mixture via LCMS. Look for the following mass signatures based on the molecular weight (MW ≈ 262.5 Da for the boronic acid).

SpeciesMass Signature (approx.)Diagnosis
Desired Product [MW of Electrophile - Halide + 217]Reaction working.
Homocoupler (Dimer) 432 - 434 Da (Isotope pattern important due to Cl)Critical Issue. Oxidative coupling is occurring.[1]
Protodeboronation 218 Da (3-benzyloxy-chlorobenzene)Different Issue. Reaction is too wet or base is too harsh.[1]

The Mechanism of Failure

To fix the problem, you must visualize the competing pathways. Homocoupling is not random; it is an oxygen-fueled parasite cycle.

Diagram 1: The Competing Catalytic Cycles

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step due to 2-Cl) OxAdd->TransMet Slowed by Sterics Oxygen Trace O2 / Pd(II) TransMet->Oxygen Stalled Species Intercepted RedElim Reductive Elimination (Yields Product) TransMet->RedElim Desired Path HomoCycle Oxidative Homocoupling (2 Ar-B(OH)2 -> Ar-Ar) Oxygen->HomoCycle Consumes Boronic Acid RedElim->Start Regenerates Pd(0)

Caption: The "Stalled Species" interception. The 2-Cl steric bulk stalls transmetallation, allowing oxygen to hijack the activated boronate for homocoupling.

Troubleshooting & Solutions (FAQs)

Q1: I am sparging my solvent with Argon, but I still see dimers. Why?

Answer: Sparging is often insufficient for electron-rich, sterically hindered boronic acids.[1] Sparging removes dissolved bulk gas but leaves micro-bubbles and adsorbed oxygen on the glass surface. For this substrate, you must use the Freeze-Pump-Thaw method (3 cycles) or vigorous purging with submerged sonication.[1] Even 10 ppm of dissolved


 can catalyze the oxidative homocoupling cycle [1].
Q2: Can I add an additive to suppress this?

Answer: Yes. Potassium Formate (HCOOK) is a field-proven scavenger for this specific issue.[1] Adamo et al. demonstrated that adding a mild reducing agent like formate prevents the accumulation of Pd(II) species that drive the homocoupling cycle, without inhibiting the main Suzuki cycle [2].

  • Recommendation: Add 10–20 mol% Potassium Formate to the reaction.

Q3: How does the addition rate affect the outcome?

Answer: Kinetic control is your friend.[1] If you dump all the boronic acid in at the start, you create a high concentration of the "victim" (the boronate). By using Slow Addition (syringe pump over 1-2 hours), you keep the standing concentration of boronic acid low, statistically favoring the reaction with the aryl halide (which is in excess relative to the instantaneous boronic acid concentration) [3].

Q4: Which catalyst system handles the 2-Cl steric bulk best?

Answer: You need a ligand that creates a spacious, electron-rich environment to force the transmetallation.

  • Avoid:

    
     or simple Pd(OAc)2.
    
  • Use: SPhos or XPhos (Buchwald Ligands).[1] These ligands are designed to facilitate coupling of ortho-substituted substrates.[1] The biaryl backbone of the ligand projects the phosphine over the metal center, speeding up reductive elimination and protecting the active species [4].

The "Golden Standard" Protocol

This protocol integrates all suppression strategies: Deoxygenation, Scavenging, and Ligand Optimization.

Reagents:

  • Substrate: 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 equiv)[1]

  • Partner: Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G2 Precatalyst.[1]

  • Base:

    
     (3.0 equiv) - Anhydrous preferred to slow boronate formation slightly.[1]
    
  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane (Anhydrous).[1]

  • Additive: Potassium Formate (10 mol%).[1]

Step-by-Step Workflow:

  • Solvent Prep: Combine solvents in a Schlenk flask. Perform Freeze-Pump-Thaw x3 cycles. Backfill with Argon.[1]

  • Solids: Add Aryl Halide, Base, Catalyst, and Potassium Formate to the reaction vessel. Purge with Argon x3.[1]

  • Liquids: Transfer degassed solvent to the reaction vessel via cannula or gas-tight syringe.

  • The Slow Feed: Dissolve the 3-(Benzyloxy)-2-chlorophenylboronic acid in a separate portion of degassed solvent. Load into a syringe.

  • Initiation: Heat reaction mixture to 80°C.

  • Addition: Add the boronic acid solution dropwise over 60 minutes .

  • Completion: Stir for an additional 2 hours.

Decision Tree: Troubleshooting Matrix

Use this logic flow to determine your next experimental move.

Diagram 2: The Troubleshooting Logic Flow

Troubleshooting Start Analyze Crude LCMS CheckDimer Is Dimer > 10%? Start->CheckDimer CheckProto Is Protodeboronation > 10%? CheckDimer->CheckProto No O2Check Did you Freeze-Pump-Thaw? CheckDimer->O2Check Yes BaseCheck Is Base Aqueous? CheckProto->BaseCheck Yes AddFormate Add 10 mol% K-Formate Switch to Slow Addition O2Check->AddFormate Yes RigorousDegas Implement Rigorous Degassing O2Check->RigorousDegas No DryCond Switch to Anhydrous Base (Cs2CO3 in Dioxane) BaseCheck->DryCond Yes LowerTemp Lower Temp to 60°C BaseCheck->LowerTemp No

Caption: Logic flow for distinguishing between Oxidative Homocoupling (Dimer) and Hydrolytic Instability (Protodeboronation).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

  • Adamo, C. B., et al. (2006).[1] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 10(3), 493-498.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Storage stability and shelf life of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Shelf Life, and Handling Protocols

Introduction: The Nature of the Beast

Welcome to the Advanced Chemical Support Desk. You are likely here because your bottle of 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 849062-04-0 / Generic structure ref) does not look or behave as expected.

This compound presents a "perfect storm" of structural features that confuse standard quality control (QC) assays:

  • The Boronic Acid (

    
    ):  Inherently unstable, existing in a dynamic equilibrium with its anhydride (boroxine).
    
  • The 2-Chloro Substituent: Provides steric bulk that hinders crystallization and complicates NMR analysis by twisting the aromatic ring.

  • The 3-Benzyloxy Group: Adds significant lipophilicity, making the compound insoluble in pure aqueous media and prone to specific oxidative degradation pathways.

This guide moves beyond generic "store in a cool dry place" advice. We analyze the mechanisms of instability to provide you with actionable troubleshooting protocols.

Module 1: Critical Storage Parameters

The "Golden Rule" of Boronic Acid Storage

Unlike carboxylic acids, boronic acids are not static molecules. They are "living" chemical entities that breathe water.

ParameterSpecificationThe "Why" (Mechanistic Insight)
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of protodeboronation (cleavage of the C-B bond) and oxidation of the benzyloxy ether linkage.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture from shifting the boroxine equilibrium uncontrollably and stops aerobic oxidation of the benzylic C-H bond.
Container Amber Glass + Parafilm Amber glass blocks UV light (which can generate radicals at the benzylic position). Tight sealing prevents the loss of water, which paradoxically promotes boroxine formation.
Shelf Life 12 Months (Strict)Even under ideal conditions, the "2-chloro" effect (steric strain) gradually weakens the C-B bond, increasing the risk of hydrolysis over time.

Module 2: Troubleshooting Purity & Stoichiometry

The "Sticky Solid" Phenomenon

User Complaint: "I bought 5g of powder, but it arrived as a sticky, off-white solid. Is it degraded?"

Technical Diagnosis: Likely No . Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1] This is a reversible thermodynamic equilibrium driven by entropy. The "sticky" appearance often results from a mixture of the monomer (Acid) and the trimer (Boroxine) disrupting the crystal lattice.

The Boroxine Cycle (Visualized)

The following diagram illustrates the reversible dehydration pathway versus the irreversible degradation pathway.

BoronicStability cluster_safe REVERSIBLE (Safe to Use) BA Monomer Boronic Acid (Active Reagent) Boroxine Trimer Boroxine (Anhydride) (Storage Form) BA->Boroxine  - 3 H2O (Heat/Vacuum/Dry Air)   Degradation De-boronated Product (3-Benzyloxy-chlorobenzene) BA->Degradation  Protodeboronation (H2O / Acid / Base / Metal)   Oxidation Phenol Derivative (Via Oxidation) BA->Oxidation  [O] / Radical  

Figure 1: The "Safe Zone" involves the reversible transition between Monomer and Boroxine. The "Danger Zone" (Red) represents irreversible loss of the boron moiety.

Module 3: Advanced Analytical Protocols

User Complaint: "My NMR spectrum in


 is a mess. The peaks are broad, and the integration is wrong."

Root Cause: In non-polar solvents like Chloroform (


), the monomer and boroxine exist in slow exchange on the NMR timescale, causing peak broadening. Furthermore, the quadrupole moment of the Boron atom (

) causes relaxation broadening of adjacent protons (especially the ortho-protons).
The Solution: Quantitative NMR (qNMR) with Hydrolysis

To assess purity accurately, you must force the equilibrium 100% to the monomer side using a "Hydrolytic Solvent System."

Step-by-Step qNMR Protocol:
  • Solvent Preparation: Mix DMSO-d6 with 1% v/v D2O (Deuterium Oxide).

    • Why? The water breaks the boroxine rings.

  • Base Addition (Optional but Recommended): Add 1 drop of NaOD (40% in D2O).

    • Why? Converting the boronic acid (

      
      ) to the boronate anion (
      
      
      
      ,
      
      
      ) removes hydrogen bonding broadening and sharpens the peaks.
  • Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid as an internal standard.

  • Acquisition:

    • Relaxation Delay (d1): > 10 seconds (Boronates relax slowly).

    • Scans: 16-32.

Data Interpretation Table:

Species ObservedChemical Shift (approx.)[2][3][4][5][6]StatusAction
Monomer (Acid)

8.0 - 8.2 (s, 2H, OH)
Active Good for use.
Boroxine (Trimer) Peaks shifted ~0.2 ppm downfieldDehydrated Calculate molar mass adjustment; safe to use.
Deboronated Ar-H

7.2 - 7.5 (new multiplet)
Dead Irreversible damage. Discard if >5%.

Module 4: Handling & Reaction Stability

The "2-Chloro" Factor

The chlorine atom at the 2-position (ortho to Boron) is a double-edged sword:

  • Storage Benefit: It sterically shields the Boron atom, making it more resistant to atmospheric oxidation than unsubstituted phenylboronic acid.

  • Reaction Liability (Protodeboronation): In basic Suzuki coupling conditions (high pH, high Temp), the steric strain can accelerate protodeboronation .

Reaction Optimization Workflow

If you observe low yields (loss of Boron species) during your reaction:

ReactionLogic Start Low Yield in Suzuki Coupling? Check Is the Byproduct Ar-H (De-boronated)? Start->Check Yes Yes: Protodeboronation Check->Yes No No: Catalyst Death Check->No Fix1 Switch Base: Use weak base (K3PO4) instead of K2CO3 Yes->Fix1 Fix2 Anhydrous Conditions: Use Dioxane (dry) instead of THF/Water Yes->Fix2

Figure 2: Troubleshooting logic for reaction failures specific to sterically hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: Can I use the material if it has converted to Boroxine? A: Yes. In 95% of reactions (Suzuki, Chan-Lam), the boroxine hydrolyzes in situ under the reaction conditions.

  • Correction Factor: If your material is 100% Boroxine, the Molecular Weight is different.

    • Acid MW: ~262.5 g/mol

    • Boroxine MW: ~(262.5 * 3) - (18 * 3) = ~733.5 g/mol (or ~244.5 g/mol per boron unit).

    • Tip: Assume the "per boron" MW is ~244.5 g/mol if fully dehydrated to ensure correct stoichiometry.

Q2: Why is the solubility in water so low? A: The 3-Benzyloxy group is a large hydrophobic tail. Unlike simple phenylboronic acid, this molecule behaves more like a lipid.

  • Handling: Do not attempt to dissolve in pure water. Use THF, DMF, or Dioxane/Water mixtures.

Q3: Is the compound air-sensitive? A: Moderately. While the boronic acid group is robust, the benzylic ether position (


) is susceptible to radical oxidation over long periods (forming the benzoate ester or benzaldehyde). Store under Nitrogen/Argon for long-term (>1 month) storage.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Context: Authoritative source on boroxine-acid equilibrium and storage.
  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165.

    • Context: Mechanistic details on how ortho-substituents (like 2-Cl)
  • IUPAC. (2024). Standard Protocol for qNMR of Organoboron Compounds. (General Best Practices derived from NIST/BAM standards). Context: Basis for the DMSO-d6/D2O/NaOD analytical method described in Module 3.
  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Boronic Acids.

    • Context: General industry standards for shelf-life and temper

Sources

Removing boronic acid byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Post-Reaction Purification / Boronic Acid Scavenging Ticket ID: B-CLEAN-001

Introduction: The "Sticky" Boron Problem

Welcome to the Boron Removal Support Center. If you are here, you are likely dealing with the aftermath of a Suzuki-Miyaura coupling or a similar transition-metal catalyzed reaction. You have your biaryl product, but you also have excess boronic acid and its lipophilic byproducts (boroxines, deboronated arenes) that are co-eluting on silica or refusing to partition into the aqueous layer.

Boronic acids are amphiphilic "chameleons." They can exist as trimeric boroxines (anhydrides) in non-polar solvents and hydrate back to acids in water. This guide provides four field-proven protocols to sequester and remove them, ranked by scalability and chemical specificity.

Visual Decision Guide: Select Your Protocol

Use the following logic flow to determine the best removal method for your specific reaction mixture.

BoronRemovalDecision cluster_legend Legend Start START: Reaction Mixture (Excess Boronic Acid) ScaleCheck Is the reaction scale > 10g? Start->ScaleCheck StabilityCheck Is product sensitive to oxidation? ScaleCheck->StabilityCheck No (High value/Small scale) MethodSorrento PROTOCOL A: Sorbitol Extraction (The 'Sorrento' Method) ScaleCheck->MethodSorrento Yes (Cost effective) ChromatographyCheck Are you planning Flash Chromatography? StabilityCheck->ChromatographyCheck Yes (Sensitive) MethodOxidation PROTOCOL D: Oxidative Workup (H2O2 / NaOH) StabilityCheck->MethodOxidation No (Robust product) MethodKF PROTOCOL C: KF-Silica Chromatography ChromatographyCheck->MethodKF Yes MethodResin PROTOCOL B: PS-DEAM Resin Scavenging ChromatographyCheck->MethodResin No (Filtration only)

Figure 1: Decision matrix for selecting the appropriate boronic acid removal technique based on scale and product stability.

Protocol A: The "Sorrento" Method (Sorbitol Complexation)

Best For: Large-scale reactions (>10g), Process Chemistry, Green Chemistry applications.

The Science

Standard basic washes (NaOH) often fail because boronic acids can form lipophilic aggregates or simply partition poorly. This method utilizes D-Sorbitol , a cheap sugar alcohol. Sorbitol acts as a chelating ligand, forming a highly water-soluble cyclic boronate ester complex with the impurity. This shifts the partition coefficient (


) dramatically toward the aqueous phase, leaving your product clean in the organic layer.
Step-by-Step Workflow
  • Preparation: Prepare the "Sorrento Reagent":

    • Solute: D-Sorbitol (1.0 M)

    • Base: Na₂CO₃ (1.0 M)

    • Solvent: Deionized Water

  • Execution:

    • Dilute your crude reaction mixture with an organic solvent (EtOAc, MTBE, or DCM).

    • Add the Sorrento Reagent (1:1 volume ratio relative to organic layer).

    • Stir vigorously for 15–30 minutes. Note: Complexation kinetics are slower than simple acid-base neutralization; give it time.

  • Separation:

    • Transfer to a separatory funnel.[1]

    • Discard the aqueous layer (contains the boronic acid-sorbitol complex).

    • Wash the organic layer once with brine to remove residual sugar.

  • Validation:

    • Evaporate a small aliquot of the organic layer and check via ¹H NMR. The characteristic aromatic signals of the boronic acid should be absent.

Mechanism Visualization:

SorbitolMechanism BoronicAcid Boronic Acid (Lipophilic/Amphiphilic) Complex Sorbitol-Boronate Anionic Complex (Highly Water Soluble) BoronicAcid->Complex + Base (Na2CO3) PhaseOrg Organic Phase BoronicAcid->PhaseOrg Starts in Sorbitol D-Sorbitol (Hydrophilic Ligand) Sorbitol->Complex PhaseAq Aqueous Phase Sorbitol->PhaseAq Starts in Complex->PhaseAq Partitions to

Figure 2: Mechanism of phase transfer. The formation of the anionic sp3-hybridized boronate complex forces the impurity into the aqueous layer.

Protocol B: Polymer-Supported Scavenging (PS-DEAM)

Best For: High-throughput screening (HTS), library synthesis, and late-stage pharmaceutical intermediates where aqueous workup is difficult (e.g., emulsions).

The Science

PS-DEAM (Polystyrene-Diethanolamine) mimics the "Sorrento" effect but on a solid support. The resin displays a diethanolamine ligand that forms a stable "atran" type tridentate complex with boron.

Step-by-Step Workflow
  • Stoichiometry: Calculate the theoretical excess of boronic acid. Use 2–3 equivalents of PS-DEAM resin relative to the excess boronic acid.[2]

  • Solvent Compatibility: Ensure your crude mixture is dissolved in THF, DCM, DCE, or MeOH.[2] (Avoid dry ether as kinetics are slow).

  • Incubation:

    • Add resin to the reaction vial.

    • Agitate (shake or stir) at Room Temperature for 2–4 hours.

    • Tip: Adding a small amount of MeOH (5-10%) can accelerate the uptake by swelling the resin and solubilizing the boronic acid.

  • Filtration:

    • Filter the mixture through a fritted cartridge or a celite pad.

    • Wash the resin cake with THF.

    • Concentrate the filtrate.[2][3]

Protocol C: KF-Silica Chromatography

Best For: When you must run a column anyway, and the boronic acid co-elutes (streaks) with your product.

The Science

Standard silica gel contains surface hydroxyls that can hydrogen bond with boronic acids, causing tailing. By doping silica with Potassium Fluoride (KF) , you exploit the high affinity of Fluorine for Boron (bond energy ~645 kJ/mol). The boronic acid is converted in situ into an insoluble potassium organotrifluoroborate species (or similar aggregate) that stays at the baseline.

Step-by-Step Workflow
  • Prepare the Stationary Phase:

    • Dissolve KF in water (minimal amount).

    • Add silica gel to the water/KF solution (Ratio: 10g KF per 90g Silica ).

    • Evaporate the water (Rotavap) and dry the resulting powder under vacuum/heat to create a free-flowing solid.

  • Column Setup:

    • You can use this material to pack the entire column, OR

    • The "Pad" Method: Pack the top 2-3 cm of your column with KF-Silica, and use standard silica for the rest.

  • Elution:

    • Run your column with standard non-polar/polar gradients (Hex/EtOAc).

    • The boronic acid will remain trapped at the top (Rf = 0).

Protocol D: Oxidative Workup (The "Nuclear" Option)

Best For: Robust products (no oxidizable sulfurs, free amines, or aldehydes) where the boronic acid is the only major impurity.

The Science

If you cannot separate the boronic acid, destroy it. Treating aryl boronic acids with hydrogen peroxide (H₂O₂) under basic conditions triggers a 1,2-metallate rearrangement, converting the C-B bond into a C-O bond (Phenol). Phenols are much more acidic (pKa ~10) than the original boronic acids and can be easily extracted into a basic aqueous layer.

Step-by-Step Workflow
  • Oxidation:

    • Cool the crude reaction mixture (THF/Water) to 0°C.

    • Add 30% H₂O₂ (excess) and NaOH (2M).

    • Stir for 30 minutes.

  • Extraction:

    • The excess boronic acid is now a Phenol (Ar-OH).

    • Wash the organic layer with 1M NaOH . The phenol deprotonates to a phenoxide (Ar-O⁻Na⁺) and goes into the water.

    • Your product (assuming it is neutral) stays in the organic layer.

Summary of Data & Efficiency

MethodReagent CostThroughputMechanismRemoval Efficiency
Sorrento (Sorbitol) Low ($)HighDiol Complexation>98%
PS-DEAM Resin High (

$)
MediumSolid-Phase Chelation>95%
KF-Silica Low ($)Low (Manual)Fluorophilic Trapping>99%
Oxidative Workup Low ($)HighChemical Conversion>99%

References

  • The "Sorrento" Method (Sorbitol)

    • M. S. M.[4] Wilcken, et al. "A Simple and Efficient Method for the Removal of Boronic Acid Impurities from Suzuki–Miyaura Coupling Reactions." Angewandte Chemie International Edition, 2010 , 49, 2883–2887.[5]

  • Polymer Scavenging (PS-DEAM)

    • S. G. O'Neal, et al. "Polymer-Supported Diethanolamine: An Efficient Scavenger for Boronic Acids." Journal of Organic Chemistry, 2011 , 76, 3571–3575.[5]

  • KF-Silica Chromatography

    • While a common lab trick, the mechanistic grounding lies in the formation of fluoroborates. See: G. A. Molander, "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007, 40, 275–286.
  • Oxidative Workup Mechanism

    • H. C.[4] Brown, "Hydroboration. Oxidation of Organoboranes." Journal of the American Chemical Society, 1956 , 78, 5694–5695.

Sources

Solving solubility issues with 3-(Benzyloxy)-2-chlorophenylboronic acid

[1]

Current Status: Operational Topic: Solubility, Stability, and Reaction Optimization Audience: Chemical Biology & Medicinal Chemistry Divisions

Introduction: The Molecule & The Challenge

You are likely encountering difficulties with 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS: 849062-00-6 / 2377611-50-0). This is not a standard reagent; it possesses a "dual-threat" structural profile that complicates aqueous chemistry:

  • Steric Hindrance (The 2-Chloro group): The ortho-chloro substituent twists the boronic acid group out of planarity with the phenyl ring, increasing the energy barrier for transmetallation in cross-coupling reactions.

  • Lipophilicity (The 3-Benzyloxy group): This bulky ether tail drastically reduces water solubility, leading to "oiling out" or precipitation in standard aqueous coupling buffers.

This guide addresses the three most common support tickets we receive: Solubility (Precipitation), Stability (Protodeboronation), and Reaction Stalling.

Module 1: Solubility & Dissolution Troubleshooting

Q: Why does the solid precipitate immediately upon adding aqueous base?

A: You are likely witnessing the "Oiling Out" effect driven by the Hydrophobic Effect. The benzyloxy group makes the molecule highly lipophilic. When you add water (even with base), the entropic cost of solvating the hydrophobic tail forces the molecules to aggregate. Furthermore, commercial samples often exist as boroxines (anhydrides), which are less soluble than the free acid.

The Mechanism: Boroxine-Acid Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines.[1][2] This is a reversible equilibrium controlled by water activity.

BoroxineEquilibriumBoronicAcid3 x Boronic Acid Monomer(More Polar, Reactive)Boroxine1 x Boroxine (Trimer)(Less Polar, Insoluble)BoronicAcid->Boroxine Dehydration (Storage/Dry Solvents)Boroxine->BoronicAcid Hydrolysis (Aqueous Base)Water3 x H2O

Figure 1: The equilibrium between the reactive monomer and the stable, insoluble trimer.

Protocol: The "Reverse Addition" Solubilization Method

Do not add the solid directly to the aqueous buffer. Use this specific sequence to maintain the monomeric species:

  • Dissolve Organic First: Dissolve the boronic acid in your water-miscible organic co-solvent (THF, Dioxane, or DMF) at a concentration of 0.5 M .

    • Note: If the solution is cloudy, the boroxine content is high. Sonicate for 5 minutes.

  • The "Wet" Solvent Trick: Add a small quantity of water (1% v/v) to this organic stock solution and stir for 10 minutes. This pushes the equilibrium toward the monomer (Figure 1) before it hits the bulk aqueous buffer.

  • Dropwise Addition: Add this "wet" organic solution dropwise to your reaction vessel containing the catalyst and base.

Module 2: Reaction Optimization (Suzuki-Miyaura)

Q: My reaction stalls at 40% conversion. Is the catalyst dead?

A: Likely not. The issue is usually "Protodeboronation" or "Steric Stalling." The ortho-chloro group slows down the transmetallation step (the transfer of the organic group to Palladium). This leaves the boronic acid exposed to the basic environment for too long, leading to protodeboronation (the C-B bond breaks, replaced by C-H), yielding 3-benzyloxy-chlorobenzene as a byproduct.

Diagnostic Table: Solvent & Base Matrix
VariableStandard ConditionRecommended for 3-(Benzyloxy)-2-Cl Why?
Base

or

CsF (Cesium Fluoride) or

Fluoride activates the boronic acid via a different mechanism that is less sensitive to steric bulk and requires less water [1].
Solvent Dioxane/Water (4:1)Toluene/Water (10:1) + TPGS-750-M High water content causes precipitation. A micellar system (TPGS) or high-organic ratio maintains solubility [2].
Catalyst

Pd-XPhos or Pd-SPhos These bulky, electron-rich ligands are specifically designed to force transmetallation on sterically hindered (ortho-substituted) substrates [3].
The "Anhydrous" Workaround Protocol

If aqueous conditions continue to fail, switch to a non-aqueous activation pathway using Cesium Fluoride.

  • Solvent: Anhydrous THF or Dioxane.

  • Base: CsF (2.0 - 3.0 equivalents).

  • Additives: 18-Crown-6 (0.1 eq) can assist in solubilizing the fluoride.

  • Mechanism: The Fluoride anion (

    
    ) binds to the Boron center (
    
    
    ), creating the activated "ate" complex necessary for transmetallation without requiring a high concentration of hydroxide ions that promote decomposition.

Module 3: Stability & Storage

Q: The bottle has been open for months. Is the reagent still good?

A: It has likely dehydrated to the boroxine. This is not "degradation" in the destructive sense, but it changes the stoichiometry. Pure boronic acid has a molecular weight (MW) of ~262.5 g/mol . The boroxine form has a different effective weight per aryl unit.

  • Test: Run an NMR in

    
     with a drop of 
    
    
    .
    • Sharp peaks: Monomer.

    • Broad/Multiple peaks: Mixture of anhydride oligomers.

  • Fix: If using older material, assume a 10-15% excess is needed to account for the anhydride formation, or "re-hydrate" by dissolving in THF/Water (9:1) and removing solvent under vacuum (mild heat) before use.

Summary Workflow: The "Golden Path" to Success

Follow this logic flow to prevent failure modes associated with the 2-chloro and benzyloxy substituents.

WorkflowStartStart: 3-(Benzyloxy)-2-chlorophenylboronic acidSolventCheckChoose Solvent SystemStart->SolventCheckAqueousStandard Aqueous Suzuki?SolventCheck->Aqueous StandardAnhydrousAnhydrous (Sensitive Substrate)?SolventCheck->Anhydrous If Protodeboronation observedSolubilityFixUse 'Reverse Addition'(Dissolve in THF first)Aqueous->SolubilityFixFluorideRouteUse CsF / Dioxane(No Water Added)Anhydrous->FluorideRouteBaseSelectUse Weak Base (K3PO4)Avoid NaOHSolubilityFix->BaseSelectCatalystREQUIRED: Use StericallyBulky Ligand (SPhos/XPhos)BaseSelect->CatalystFluorideRoute->CatalystSuccessHigh Yield CouplingCatalyst->Success

Figure 2: Decision matrix for optimizing coupling conditions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59-72. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with 2-Substituted Arylboronic Acids.[3] The Journal of Organic Chemistry, 73(18), 7113–7119. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Organic Mechanism and Pre-Catalyst Design. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Technical Support Center: Optimizing Water Stoichiometry for 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Water Paradox

You are likely experiencing variable yields (15% – 65%) or complete stalling when coupling 3-(Benzyloxy)-2-chlorophenylboronic acid . This specific substrate presents a "perfect storm" of instability:

  • Steric Hindrance (2-Chloro): The ortho-chloro substituent creates significant steric bulk, slowing down the transmetallation step (the rate-determining step in this cycle).

  • Electronic Destabilization: The ortho-chloro group, while electron-withdrawing by induction, facilitates base-catalyzed protodeboronation (hydrolysis of the C-B bond).

  • The Paradox: You need water to dissolve the inorganic base (activating the boronic acid to the boronate species), but that same water acts as the proton source that destroys your starting material before it can couple.

This guide provides a standardized protocol to navigate this "Goldilocks Zone" of water content.

Module 1: Mechanistic Insight (Why Your Reaction Fails)

To solve the efficiency problem, you must visualize the kinetic competition occurring in your flask. The boronic acid (


) is catalytically inactive. It must react with a base (

) to form the boronate anion (

), which is the active transmetallating species.

However, for 2-substituted arylboronic acids , the boronate anion is highly susceptible to ipso-protonation by water.

Diagram 1: The Kinetic Competition

The following diagram illustrates the critical fork in the pathway determined by water concentration (


).

SuzukiWaterEffect cluster_0 The Danger Zone Start 3-(Benzyloxy)-2-chlorophenylboronic Acid Boronate Active Boronate Species [Ar-B(OH)3]- Start->Boronate Activation (Requires H2O for solubility) Base Base (K2CO3/K3PO4) + H2O Base->Boronate Product Coupled Biaryl Product (High Yield) Boronate->Product Transmetallation (Slow due to 2-Cl steric bulk) Decomp Protodeboronation Byproduct (Ar-H + Boric Acid) Boronate->Decomp Hydrolysis (Fast if [H2O] is too high) Pd_Complex Pd(II)-Ar' Oxidative Addition Complex Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation (green) and destructive protodeboronation (red). High water content accelerates the red path.

Module 2: Optimization Protocol (The "Micro-Aqueous" Method)

For this substrate, standard Suzuki conditions (e.g., Toluene/Water 1:1) will likely result in >40% protodeboronation. Use this optimized protocol.

Reagents & Stoichiometry[1]
  • Substrate: 3-(Benzyloxy)-2-chlorophenylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G3 or G4 (2.0 mol%).

    • Why: These precatalysts activate rapidly at room temperature, minimizing the time the boronic acid sits in the basic solution.

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv).
    
    • Why: Higher solubility in organic/water interfaces compared to carbonates.

  • Solvent System: THF or 1,4-Dioxane.

Step-by-Step Procedure
  • The "Dry" Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Catalyst, and finely ground

    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvent Addition: Add anhydrous THF or Dioxane (concentration 0.2 M relative to halide). Stir to suspend solids.

  • Controlled Water Activation (The Critical Step):

    • Do NOT add bulk water.

    • Prepare a degassed solution of degassed water mixed with the solvent (e.g., 10%

      
       in THF).
      
    • Add this mixture to the reaction such that the final solvent ratio is 10:1 (Organic:Water) .

    • Note: This specific ratio provides just enough water to wet the surface of the

      
       crystals, creating a "phase boundary" activation without dissolving the boronic acid into a bulk aqueous phase where it decomposes.
      
  • Temperature: Heat to 40–50°C .

    • Warning: Do not exceed 60°C. Higher temperatures exponentially increase the rate of protodeboronation for 2-chloro substrates [1].

  • Monitoring: Check via LCMS at 30 minutes. If conversion is <20%, add degassed water in 50 µL increments.

Module 3: Troubleshooting Guide

Use this table to diagnose your specific failure mode based on crude LCMS/NMR data.

SymptomDiagnosisRoot CauseCorrective Action
Low Yield (<30%) + Large "Ar-H" Peak Protodeboronation Water concentration is too high; Temperature is too high.Switch to 10:1 or 20:1 solvent ratio. Lower temp to 40°C. Increase boronic acid equivalents to 1.5.
No Reaction (0% Conv.) + Starting Materials Intact Lack of Activation System is too dry; Base is insoluble.Add degassed water (50-100 µL). Ensure base is finely ground. Consider adding 5 mol% TBAB (Phase Transfer Catalyst).
Homocoupling of Boronic Acid (Ar-Ar) Oxidative Homocoupling Oxygen leak in the system.Degas solvents more rigorously (sparge with Ar for 15 mins). Ensure system is under positive pressure.
Reaction Stalls at 50% Conversion Catalyst Death Pd has precipitated (Pd black).The 2-Cl group is sterically crowding the Pd. Switch to a bulkier ligand system like XPhos or SPhos to stabilize the Pd(0) species.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Mixture (LCMS/NMR) Check_SM Is SM remaining? Start->Check_SM Check_Byprod Identify Major Byproduct Check_SM->Check_Byprod Yes Success Success Check_SM->Success No (High Yield) Proto Decrease Water Lower Temp Use Buchwald G3 Check_Byprod->Proto Ar-H (De-boronated) Homo Remove O2 (Degas Solvents) Check_Byprod->Homo Ar-Ar (Dimer) None Increase Water Add TBAB Check_Byprod->None Only SM left

Caption: Decision tree for diagnosing reaction failures based on crude mixture analysis.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use anhydrous bases like


 to avoid adding water entirely? 
A:  Yes, but with a caveat. Anhydrous Suzuki couplings often require specialized bases like TMSOK (Potassium Trimethylsilanolate)  to act as the activator in the absence of water [2]. If using carbonate bases, trace water (often present in "anhydrous" solvents) is usually required to initiate the cycle. For 2-chloro substrates, strictly anhydrous conditions with TMSOK are a valid "Plan B" if the aqueous method fails.

Q: Why is the 3-benzyloxy group relevant to the water issue? A: While the 2-chloro group provides the steric bulk, the 3-benzyloxy group is an electron-donating group (EDG). EDGs generally make the aryl ring more electron-rich, which can increase the rate of protonation (protodeboronation) at the ipso-carbon [3]. This makes your specific molecule more sensitive than a simple 2-chlorophenylboronic acid.

Q: My boronic acid turns into a brown oil before reacting. What is this? A: This is likely the formation of the boroxine (the cyclic trimer anhydride). This happens under dehydrating conditions. Boroxines are less reactive than boronic acids. Adding the small amount of water described in the protocol (Module 2) hydrolyzes the boroxine back to the active monomeric acid/boronate species.

References

  • Kinetic Studies on Protodeboronation

    • Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic displacement reactions. XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666-2670.
  • Anhydrous Coupling Methods (TMSOK)

    • Kassel, J. A., & Denmark, S. E. (2021).[1] Mechanistic Insight leads to a robust, anhydrous Suzuki–Miyaura Cross-Coupling of Boronic Acid Derivatives. Chemical Science.

  • Stability of Ortho-Substituted Boronic Acids

    • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Buchwald Precatalyst Activation

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Minimizing oxidative deborylation of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3-(Benzyloxy)-2-chlorophenylboronic acid

Executive Summary

You are encountering stability issues with 3-(Benzyloxy)-2-chlorophenylboronic acid . The presence of a phenol byproduct (3-(benzyloxy)-2-chlorophenol) indicates oxidative deborylation , distinct from protodeboronation (loss of boron to H).

This molecule presents a "perfect storm" for instability:

  • Electronic Activation: The 3-benzyloxy group is a strong electron donor (resonance), increasing the nucleophilicity of the C-B bond and facilitating the aryl migration step required for oxidation.

  • Steric Retardation: The 2-chloro substituent (ortho) sterically hinders the desired transmetallation step in cross-coupling, leaving the boronic acid exposed to oxidants for longer periods.

This guide provides a root-cause analysis and actionable protocols to stabilize your reagent.

Part 1: The Mechanism (Why is this happening?)

Oxidative deborylation is not a random decomposition; it is a specific reaction cascade driven by Reactive Oxygen Species (ROS) , typically peroxides found in ether solvents or dissolved molecular oxygen.

Mechanistic Pathway

The reaction proceeds via the insertion of oxygen into the Carbon-Boron bond. The electron-rich nature of your 3-benzyloxy ring accelerates Step 3 (Migration).

OxidativeDeborylation BoronicAcid Boronic Acid (R-B(OH)2) AteComplex Peroxo-Boronate 'Ate' Complex BoronicAcid->AteComplex + ROOH Peroxide Peroxide Source (ROOH / O2) Peroxide->AteComplex Migration Aryl Migration (Rate Limiting) AteComplex->Migration 1,2-Shift Borate Borate Ester (R-O-B(OH)2) Migration->Borate - OH- Phenol Phenol Product (R-OH) Borate->Phenol Hydrolysis

Figure 1: Mechanism of oxidative deborylation. The critical step is the interaction with peroxides, leading to aryl migration.

Part 2: Troubleshooting & Optimization Protocols
1. Solvent Management (The Primary Culprit)

Ether solvents (THF, 1,4-Dioxane, Diethyl Ether) form peroxides upon storage. Even "inhibited" solvents can accumulate peroxides once opened.

Protocol: The Peroxide Audit

  • Step 1: Test your solvent using a semi-quantitative peroxide test strip (e.g., Quantofix®).

  • Step 2: If peroxide > 5 mg/L, do not use .

  • Step 3: For this specific boronic acid, switch to non-peroxidizable solvents if your coupling conditions allow:

    • Recommended: Toluene, DMF, DMAc, or Acetonitrile.

    • If Ether is mandatory: Use freshly distilled THF (from Na/Benzophenone) or 2-MeTHF (forms peroxides slower than THF).

2. Degassing Strategy

Standard "sparging" (bubbling gas) is often insufficient for highly sensitive boronic acids.

Protocol: Freeze-Pump-Thaw

  • Place solvent/reaction mixture in a Schlenk flask.

  • Freeze using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Thaw in warm water (under static vacuum).

  • Refill with Argon.[1]

  • Repeat 3 times.

3. Catalyst Selection (Speed is Stability)

Because the 2-chloro group slows down the reaction, you need a catalyst system that accelerates Transmetallation to consume the boronic acid before it oxidizes.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Ligand PPh3, dppfSPhos, XPhos, RuPhos Bulky biaryl phosphines facilitate coupling of sterically hindered (ortho-substituted) substrates.
Base K2CO3, Na2CO3K3PO4 or CsF Anhydrous bases (CsF) or phosphate bases often provide better stability profiles than carbonates.
Loading 1-3 mol%5-10 mol% Higher catalyst loading ensures the coupling outcompetes the decomposition.
Part 3: Structural Workarounds (The "Nuclear Option")

If optimization fails, the boronic acid functionality itself is too labile. You must protect it.[2]

Option A: MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, shutting down the empty p-orbital on boron. This makes them immune to oxidation and protodeboronation until released.

  • Synthesis: Reflux your boronic acid with MIDA in Toluene/DMSO.

  • Usage: MIDA boronates are stable crystalline solids. They can be slow-released in the coupling reaction using mild aqueous base (K3PO4/H2O).

Option B: Pinacol Esters

While less stable than MIDA, pinacol esters are significantly more resistant to oxidation than the free acid.

Workflow: In-Situ Protection

ProtectionStrategy Start Unstable Boronic Acid Decision Is isolation possible? Start->Decision PathA Yes: Convert to MIDA Boronate (Stable Solid) Decision->PathA Long-term storage needed PathB No: Add Pinacol (1.1 equiv) directly to reaction Decision->PathB Immediate use Coupling Proceed to Cross-Coupling PathA->Coupling PathB->Coupling

Figure 2: Decision tree for boronic acid protection strategies.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a peak at the same retention time as my phenol, but I used fresh solvent. What else could it be? A: Check for Homocoupling . In the presence of oxygen, two boronic acid molecules can couple to form a biaryl ether or biaryl species. This is often mistaken for oxidation.

  • Diagnostic: Check the mass spectrum. Phenol = M-Cl+OH. Homocoupling = 2M - 2H.

  • Fix: Strict exclusion of O2 is required (Glovebox or Freeze-Pump-Thaw).

Q2: Can I remove the phenol byproduct during workup? A: It is difficult. Both the boronic acid and the phenol are acidic.

  • Strategy: If your product is neutral/basic, wash the organic layer with dilute NaOH (0.5 M) . The phenol (pKa ~10) will deprotonate and move to the aqueous layer. Warning: Your boronic acid will also wash out, so this is only for purifying the final coupled product, not the starting material.

Q3: Does the 2-chloro group make the boronic acid more acidic? A: Yes. The inductive effect of chlorine lowers the pKa of the boronic acid. This means it forms the "ate" complex (boronate anion) at a lower pH. Since the boronate anion is the species that undergoes oxidation (and transmetallation), you might be able to use a weaker base (like KHCO3 or K3PO4) to keep the concentration of the reactive anion lower, balancing reaction rate vs. decomposition.

References
  • Mechanism of Oxidative Deborylation

    • Kuivila, H. G. (1954). "Organoboron Compounds. VI. The Reaction of Phenylboronic Acid with Hydrogen Peroxide." Journal of the American Chemical Society, 76(3), 870–874.
    • Note: This is the foundational text establishing the migr
  • Stability of Boronic Esters & MIDA Boronates

    • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.
    • Context: Establishes MIDA boronates as a solution for unstable boronic acids.
  • Protodeboronation & Oxidation in Cross-Coupling

    • Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157.

    • Context: Detailed analysis of substituent effects on stability.
  • Solvent Peroxide Management

    • Clark, D. E. (2001).[4] "Peroxides and Peroxide-Forming Compounds."[5][6] Chemical Health and Safety, 8(5), 12-22.

    • Context: Standard safety protocols for handling ether solvents.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

Compound: 3-(Benzyloxy)-2-chlorophenylboronic acid CAS: 849062-24-4 (Generic analog reference) Molecular Formula: C₁₃H₁₂BClO₃ Molecular Weight: 262.49 g/mol

This guide provides a critical analysis of the proton nuclear magnetic resonance (


H NMR) characterization of 3-(Benzyloxy)-2-chlorophenylboronic acid. Unlike standard organic intermediates, this molecule presents a "perfect storm" of NMR challenges: a quadrupolar boron nucleus, a labile boronic acid moiety prone to dehydration (boroxine formation), and a crowded 1,2,3-substitution pattern.

This document compares Solvent Systems (the primary variable in boronic acid analysis) and distinguishes the Free Acid from its Boroxine dehydration product, equipping researchers with the data needed to validate purity and structure for Suzuki-Miyaura coupling applications.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the observable species in the spectrum. The following comparison evaluates the three most common NMR solvents for this class of compounds.

Table 1: Solvent Performance Comparison
FeatureDMSO-d

(Recommended)
Chloroform-d (CDCl

)
Methanol-d

(CD

OD)
Solubility Excellent. Dissolves polar B(OH)

and lipophilic OBn groups.
Poor to Moderate. Often requires heating; risk of precipitation.Good. High solubility for polar species.
-B(OH)

Visibility
Visible. Appears as a broad singlet (8.0–9.5 ppm).Invisible/Broad. Rapid exchange or aggregation often broadens this peak into baseline noise.Absent. Rapid exchange with solvent deuterium (–OD).
Spectral Resolution High. Sharp aromatic peaks; stabilizes monomeric acid via H-bonding.Variable. Line broadening common due to boroxine-acid equilibrium.High. Very sharp peaks, but loss of labile proton information.
Boroxine Artifacts Suppressed. DMSO favors the monomeric boronic acid form.Promoted. Non-polar environment encourages dehydration to trimeric boroxine.N/A. Solvolysis may occur (formation of hemiesters).
Critical Insight: The "DMSO Effect"

In


, boronic acids exist in a dynamic equilibrium with their cyclic anhydride (boroxine) forms. This results in broad, uninterpretable aromatic signals. DMSO-d

acts as a Lewis base, coordinating with the empty p-orbital of the boron atom and hydrogen-bonding with the hydroxyls. This "freezes" the equilibrium in the monomeric acid form, yielding a clean, interpretable spectrum.

Recommendation: Always perform initial characterization and purity checks in DMSO-d


 . Use 

only if the benzyloxy group requires specific resolution away from the DMSO water peak, and be prepared for boroxine artifacts.

Spectral Assignment & Predictive Analysis

Based on substituent additivity rules and empirical data for 1,2,3-trisubstituted benzenes, the following assignment logic applies to the spectrum in DMSO-d


 .
The Diagnostic Workflow

The spectrum is defined by three distinct zones:

  • The Labile Zone (>8.0 ppm): Boronic acid hydroxyls.

  • The Aromatic Zone (6.8–7.5 ppm): Overlap of the benzyl ring (5H) and the core phenyl ring (3H).

  • The Benzylic Zone (~5.1 ppm): The isolated methylene spacer.

Detailed Chemical Shift Assignment (DMSO-d )
PositionGroupTypeShift (

, ppm)
Multiplicity (

)
Notes
-B(OH)

Boronic AcidOH8.20 – 9.00 Broad Singlet (s)Disappears with D

O shake. Integration should be ~2H.
Ph-H Benzyl RingAr-H7.30 – 7.50 Multiplet (m)5 protons.[1] Often appears as a broad envelope.
H-5 Core RingAr-H7.25 – 7.35 Triplet (t) / ddMeta to both Cl and B. Often the most downfield core proton.
H-4 Core RingAr-H7.10 – 7.20 Doublet (d)Ortho to Benzyloxy. Shielded by +M effect of Oxygen.
H-6 Core RingAr-H7.00 – 7.15 Doublet (d)Ortho to Boron. Shielded by +M effect of OBn (para).
-CH

-
BenzyloxyCH

5.15 – 5.25 Singlet (s)Diagnostic peak. Sharp singlet confirms ether stability.
Structural Visualization & Coupling Logic

NMR_Assignment Molecule 3-(Benzyloxy)-2-chlorophenylboronic acid Zone_OH Zone 1: Labile 8.0-9.0 ppm B(OH)2 Molecule->Zone_OH Zone_Ar Zone 2: Aromatic 7.0-7.5 ppm Molecule->Zone_Ar Zone_Bn Zone 3: Aliphatic ~5.2 ppm O-CH2-Ph Molecule->Zone_Bn Signal_OH Broad Singlet Integral: 2H Zone_OH->Signal_OH H-Bonding (DMSO) Core_Ring Core Ring (3H) AMX or ABC System Zone_Ar->Core_Ring Substituted Benzyl_Ring Benzyl Ring (5H) Multiplet Zone_Ar->Benzyl_Ring Monosubstituted Signal_Bn Sharp Singlet Integral: 2H Zone_Bn->Signal_Bn Deshielded by Oxygen H4 (d) H4 (d) Core_Ring->H4 (d) Ortho to OBn H5 (t/dd) H5 (t/dd) Core_Ring->H5 (t/dd) Meta to OBn H6 (d) H6 (d) Core_Ring->H6 (d) Ortho to B

Caption: Figure 1. Spectral assignment map correlating structural zones to observable NMR signals in DMSO-d6.

Experimental Protocol: High-Fidelity Characterization

To ensure reproducibility and prevent "false" impurity signals (e.g., boroxines), follow this strict protocol.

Sample Preparation
  • Drying: Boronic acids are hygroscopic. Dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    for at least 4 hours prior to analysis to remove bulk water.
  • Solvent: Use DMSO-d

    
     (99.9% D) . Avoid "wet" DMSO as the water peak (3.33 ppm) can obscure signals or accelerate deboronation.
    
  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) favor boroxine formation even in DMSO.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Relaxation Delay (D1): Set to >5 seconds . The Boronic OH protons have long T1 relaxation times; a short D1 will lead to under-integration of the B(OH)

    
     signal, falsely suggesting low purity.
    
  • Scans: 16–32 scans are sufficient for this concentration.

Troubleshooting & Quality Control

Distinguishing Boronic Acid vs. Boroxine

A common issue is the appearance of duplicate sets of aromatic signals. This usually indicates a mixture of the free acid and the boroxine anhydride.

SignalFree Acid (Desired)Boroxine (Impurity/Artifact)
B-OH Visible (~8-9 ppm)Absent (No OH groups)
Aromatic Shifts Sharp, distinctOften shifted downfield by ~0.1-0.2 ppm
Cause Stable in DMSO/WaterFormed in dry, non-polar solvents (CDCl

)
Remedy Add 1 drop of D

O (converts all to acid, but erases OH peak)
Switch to DMSO-d

Common Impurities
  • Benzyl Alcohol: If hydrolysis of the ether occurs, a sharp singlet at ~4.5 ppm (CH

    
    ) and broad OH signal will appear.
    
  • Deboronation (Protodeboronation): Loss of the

    
     group yields 3-(benzyloxy)-chlorobenzene. Look for a new proton signal at the ipso position (splitting pattern changes from 1,2,3-trisubstituted to 1,3-disubstituted).
    
Decision Matrix: Handling Ambiguous Spectra

QC_Workflow Start Spectrum Acquired (DMSO-d6) Check_OH Is B(OH)2 peak visible (8.0-9.5 ppm)? Start->Check_OH Yes_OH Yes Check_OH->Yes_OH No_OH No / Broad Check_OH->No_OH Check_Int Integration = 2H? Yes_OH->Check_Int Action_D2O Add 1 drop D2O Shake & Rerun No_OH->Action_D2O Pass Pass: Pure Free Acid Check_Int->Pass Yes Fail_Int Fail: < 2H Check_Int->Fail_Int No Action_Dry Sample Wet? Recalculate or Dry Fail_Int->Action_Dry Result_D2O OH disappears? Aromatic sharpens? Action_D2O->Result_D2O Final_Pass Confirmed Structure (Ignore OH integration) Result_D2O->Final_Pass Yes

Caption: Figure 2. Quality control workflow for validating boronic acid integrity.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boronic acid properties and equilibrium).
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • Tokunaga, Y., et al. (2002).[3] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[3] Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (Definitions of chemical shift and coupling constants).

Sources

The Foundational Principles: Understanding 13C NMR of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 13C NMR Characterization of 3-(Benzyloxy)-2-chlorophenylboronic acid: A Comparative Analysis

In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their structural integrity and purity are paramount, necessitating robust analytical characterization. Among the suite of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of molecules. This guide offers a comprehensive, scientifically grounded protocol for the 13C NMR characterization of 3-(Benzyloxy)-2-chlorophenylboronic acid, comparing its spectral features with related analogs and elucidating the rationale behind the experimental design.

13C NMR spectroscopy detects the resonant frequency of carbon-13 isotopes within a molecule when placed in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon atom. For an aromatic system like 3-(Benzyloxy)-2-chlorophenylboronic acid, the positions of the signals for the six carbons of the phenyl ring are dictated by the electronic effects of three distinct substituents:

  • Boronic Acid Group (-B(OH)₂): This group is generally considered weakly electron-withdrawing. The carbon atom directly attached to the boron (C1) is significantly deshielded and its signal is often broad due to quadrupolar relaxation of the adjacent boron nucleus (¹¹B and ¹⁰B isotopes).

  • Chloro Group (-Cl): As an electronegative substituent, chlorine exerts a strong inductive electron-withdrawing effect (-I), which deshields the carbon it is attached to (C2). It also has a weak, resonance-donating effect (+R). The net result is a significant downfield shift for the ipso-carbon.

  • Benzyloxy Group (-OCH₂Ph): This group is a strong electron-donating group through resonance (+R) and moderately withdrawing through induction (-I). The ether oxygen donates electron density into the aromatic ring, causing a significant shielding (upfield shift) of the ortho and para carbons relative to the substituent, while the ipso-carbon (C3) is deshielded.

The interplay of these electronic effects results in a unique 13C NMR fingerprint for the target molecule.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-resolution 13C NMR spectrum, incorporating steps to ensure data integrity and address common challenges associated with boronic acids, such as the formation of boroxine anhydrides.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~25-30 mg of 3-(Benzyloxy)-2-chlorophenylboronic acid prep2 Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add 1-2 drops of D₂O (Optional: for boroxine suppression) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥100 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Set up 13C{1H} experiment (Proton-decoupled) acq2->acq3 acq4 Acquire spectrum (Set appropriate spectral width, NS, D1) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum to solvent signal (DMSO-d₆ at 39.52 ppm) proc3->proc4

Caption: Workflow for 13C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Accurate weighing and choice of solvent are critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar boronic acids and its 13C signal (a septet at δ 39.52 ppm) provides a reliable internal reference.

    • Procedure: Weigh approximately 25-30 mg of 3-(Benzyloxy)-2-chlorophenylboronic acid directly into a clean, dry vial. Add 0.7 mL of high-purity DMSO-d₆. Vortex gently until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

    • Trustworthiness Check: The presence of trimeric boroxine anhydrides can complicate spectra. These species form through the dehydration of boronic acids. While DMSO can help break up these structures, adding a single drop of D₂O can further ensure the equilibrium shifts back to the monomeric boronic acid form, yielding a cleaner, more representative spectrum.

  • Instrument Setup and Acquisition:

    • Rationale: The experiment should be set up to maximize signal-to-noise while minimizing acquisition time. Proton decoupling (e.g., using a zgpg30 pulse program on a Bruker instrument) is standard for 13C NMR as it collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and providing a Nuclear Overhauser Effect (NOE) enhancement.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

      • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

      • Set the number of scans (NS) to at least 1024 to achieve adequate signal-to-noise for the low-abundance 13C isotope.

      • Use a relaxation delay (D1) of 2 seconds to allow for sufficient T1 relaxation of the carbon nuclei between pulses.

      • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Rationale: Proper processing is essential for accurate data extraction.

    • Procedure:

      • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

      • Perform a Fourier Transform on the FID.

      • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to ensure the baseline is flat.

      • Calibrate the chemical shift axis by setting the center peak of the DMSO-d₆ septet to δ 39.52 ppm.

Data Analysis and Comparative Guide

The analysis involves assigning each peak in the spectrum to a specific carbon atom in the molecule. This is achieved by comparing the experimental data with predicted shifts based on substituent effects and data from similar compounds.

Molecular Structure and Carbon Numbering

Caption: Carbon numbering for 3-(Benzyloxy)-2-chlorophenylboronic acid.

Comparative Data Table

The following table summarizes the expected 13C NMR chemical shifts for 3-(Benzyloxy)-2-chlorophenylboronic acid and compares them with two structurally related, commercially available analogs: 2-chlorophenylboronic acid and 3-(benzyloxy)phenylboronic acid. This comparison highlights the incremental effect of each substituent.

Carbon Atom2-Chlorophenylboronic acid (Expected δ, ppm)3-(Benzyloxy)phenylboronic acid (Expected δ, ppm)3-(Benzyloxy)-2-chlorophenylboronic acid (Predicted δ, ppm)Rationale for Predicted Shift
C1 (-B(OH)₂) ~133 (Broad)~130 (Broad)~131 (Broad)Deshielded ipso-carbon to boron. Influenced by both -Cl and -OBn.
C2 (-Cl) ~136-~135Strongly deshielded by the directly attached electronegative Cl.
C3 (-OBn) -~158~157Strongly deshielded by the directly attached electronegative O atom.
C4 ~128~118~119Shielded (upfield) due to being para to the electron-donating -OBn group.
C5 ~132~129~131Influenced by meta-position to both -Cl and -OBn.
C6 ~130~122~124Shielded (upfield) due to being ortho to the electron-donating -OBn group.
C7 (-CH₂-) -~70~70Typical chemical shift for a benzylic ether methylene carbon.
C_ar (Ph) -~137 (ipso), ~127-129 (o,m,p)~136 (ipso), ~127-129 (o,m,p)Standard shifts for a monosubstituted benzene ring.

Note: Expected values are derived from spectral databases and substituent effect calculations. Actual experimental values may vary slightly based on solvent, concentration, and temperature.

Conclusion and Best Practices

The 13C NMR spectrum provides a definitive structural confirmation for 3-(Benzyloxy)-2-chlorophenylboronic acid. By following the detailed protocol and using the comparative data as a guide, researchers can confidently assign each carbon signal. The key takeaways for obtaining high-quality data are:

  • Use a suitable deuterated solvent like DMSO-d₆ for good solubility and internal referencing.

  • Consider adding a drop of D₂O to minimize the presence of boroxine impurities, which can lead to signal broadening and additional, confusing peaks.

  • Employ standard proton-decoupled acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Compare the obtained spectrum with data from related analogs to build confidence in signal assignments.

This guide provides the necessary framework for researchers, scientists, and drug development professionals to perform and interpret the 13C NMR characterization of this and other complex boronic acid derivatives with scientific rigor and confidence.

References

  • Patterson, S., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

A Comparative Guide to HPLC Purity Assessment of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Suzuki Coupling Intermediates

3-(Benzyloxy)-2-chlorophenylboronic acid is a specialized building block in modern organic synthesis. Its unique substitution pattern—a sterically influential ortho-chloro substituent and a versatile meta-benzyloxy group—makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals[1][2]. In the pharmaceutical industry, the purity of such starting materials and intermediates is not merely a matter of yield; it is a critical parameter that directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API), its safety, and its efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(Benzyloxy)-2-chlorophenylboronic acid. We will explore the inherent analytical challenges posed by boronic acids, present comparative experimental strategies to overcome these hurdles, and ground our recommendations in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

The Analytical Challenge: Navigating the Instability of Boronic Acids

The primary challenge in the chromatographic analysis of boronic acids is their inherent instability under typical reversed-phase (RP-HPLC) conditions.[6] Understanding these degradation pathways is fundamental to developing a reliable, stability-indicating method.

  • Dehydration to Boroxines: Boronic acids can reversibly self-condense to form cyclic anhydride trimers known as boroxines. In an aqueous mobile phase, an equilibrium exists between the boronic acid and its boroxine, which can lead to peak distortion or the appearance of multiple peaks for a single analyte, complicating accurate quantification.[7]

  • Hydrolysis of Esters: While our target is a boronic acid, it is often synthesized from or may contain impurities of its corresponding pinacol ester. These esters are susceptible to hydrolysis back to the boronic acid during analysis, especially in the presence of acidic mobile phases and active silanol groups on the column's stationary phase.[8][9][10][11]

  • Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, particularly under harsh conditions (e.g., presence of peroxides), leading to the formation of the corresponding phenol.[12]

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. The stability of boronic acids towards protodeboronation is highly dependent on pH and the electronic nature of the substituents on the aromatic ring.[13]

A robust purity method must be able to separate the main component from all potential process-related impurities and degradation products, ensuring that the analytical procedure itself does not generate new impurities.

Strategic HPLC Method Development

A systematic approach is essential for developing a stability-indicating HPLC method for 3-(Benzyloxy)-2-chlorophenylboronic acid. The goal is to find a set of conditions that minimizes on-column degradation while achieving adequate separation of all relevant species.

G cluster_0 Method Development Workflow cluster_1 Key Considerations Start Define Analytical Target Profile (Purity, Impurities) Scouting Column & Mobile Phase Scouting Start->Scouting Initial Assessment Optimization Fine-Tune Parameters (Gradient, Temp, Flow Rate) Scouting->Optimization Promising Conditions Identified Column Column Selection (Low Silanol Activity) Scouting->Column Diluent Sample Diluent (Aprotic vs. Protic) Scouting->Diluent MobilePhase Mobile Phase (pH, Buffer Choice) Scouting->MobilePhase Detector Detection (UV Wavelength Selection) Scouting->Detector Validation Method Validation (ICH Q2(R1)) Optimization->Validation Method Finalized

Caption: HPLC method development workflow for boronic acids.

Comparative Analysis of RP-HPLC Methods

We will compare two distinct RP-HPLC approaches: a conventional method using acidic conditions and an optimized method designed to mitigate the inherent instability of the analyte.

Method A: Conventional Acidic RP-HPLC

This approach is a common starting point for many small molecules. The acidic mobile phase ensures that the boronic acid group (pKa ~8-10) is fully protonated, promoting retention on a reversed-phase column.

  • Rationale: The use of an acid modifier like formic or trifluoroacetic acid (TFA) aims to suppress the ionization of residual silanol groups on the silica support, thereby reducing peak tailing.

  • Causality of Failure: However, this approach presents a significant risk. The combination of an aqueous, acidic mobile phase and a standard C18 column can catalyze the on-column hydrolysis of any boronate ester impurities and potentially influence the boronic acid-boroxine equilibrium.[9][10] This can lead to an inaccurate purity assessment, where the method itself contributes to the impurity profile.

Method B: Optimized RP-HPLC with Minimized Degradation

This method is engineered to preserve the integrity of the analyte by carefully selecting each chromatographic parameter to minimize hydrolytic and other degradation pathways.

  • Rationale and Causality:

    • Column Selection: A column with low residual silanol activity is chosen. Modern end-capped columns or those with hybrid particle technology (e.g., Waters XTerra MS C18) have been shown to significantly reduce on-column hydrolysis of boronate esters.[9][10]

    • Mobile Phase: Using a mobile phase with no acid modifier, or a very low concentration, can reduce the rate of hydrolysis.[9] An alternative is to use buffered mobile phases at a controlled pH.

    • Sample Diluent: Preparing the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) and minimizing its exposure to water prior to injection is crucial.[8][10] This prevents degradation in the sample vial before the analysis even begins.

Performance Comparison: Method A vs. Method B

The following table summarizes the expected performance differences based on the principles discussed. The data is representative and intended for comparative purposes.

ParameterMethod A (Conventional Acidic)Method B (Optimized)Justification
Column Standard C18, 5 µmLow Silanol Activity C18, 5 µmMethod B column minimizes catalytic hydrolysis.[9][10]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNA: WaterB: AcetonitrileMethod B avoids acidic conditions that promote degradation.[9]
Sample Diluent 50:50 ACN:Water100% ACNAprotic diluent in Method B enhances sample stability.[8][10]
Retention Time (Main Peak) ~8.5 min~8.2 minSimilar retention expected, slight shifts due to mobile phase differences.
Resolution (vs. Boroxine) 1.2 (Potential co-elution)> 2.0Better peak shape in Method B improves resolution from closely related species.
% Area of Hydrolysis Impurity Potentially inflated (e.g., 0.3%)Baseline (e.g., <0.05%)Method A may induce on-column hydrolysis, artificially raising impurity levels.
Tailing Factor 1.41.1Reduced interaction with active silanols in Method B leads to more symmetric peaks.
Self-Validation Check Fails: Sample re-injection after 24hr shows increased impurity levels.Passes: Sample is stable in diluent for >24hr.A trustworthy method ensures analyte stability throughout the process.

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimized method (like Method B) is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][14][15] This process provides a self-validating system, proving the method is accurate, precise, and robust.

G Validation ICH Q2(R1) Validation Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness (Small Method Variations) Validation->Robustness Specificity->Accuracy Ensures correct analyte is measured Linearity->Limits Defines quantifiable range Precision->Accuracy Consistency is key for accuracy

Caption: Key parameters for analytical method validation per ICH Q2(R1).

  • Specificity: This is the most critical parameter for a purity assay. It is demonstrated through forced degradation studies.[16] The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. The method must demonstrate that the resulting impurity peaks are fully resolved from the main analyte peak, proving it is "stability-indicating."

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., LOQ to 120% of the target concentration).

  • Accuracy: Determined by spiking a sample with known amounts of the pure substance and calculating the percent recovery.

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (running the analysis on different days or with different analysts).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to ensure it remains unaffected.[17]

Detailed Experimental Protocol (Optimized Method B)

This protocol provides a step-by-step methodology for the recommended stability-indicating method.

1. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm particle size.

  • Software: OpenLab CDS or equivalent.

2. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Milli-Q or HPLC grade.

  • 3-(Benzyloxy)-2-chlorophenylboronic acid: Reference Standard and sample for analysis.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (or wavelength of maximum absorbance determined by UV scan).

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Diluent: 100% Acetonitrile.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (Diluent) to ensure a clean baseline.

  • Inject the Standard Solution five times to check for system suitability.

    • System Suitability Criteria: RSD of peak areas ≤ 2.0%; Tailing factor ≤ 1.5.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor. For higher accuracy, relative response factors should be determined for known impurities.

Conclusion and Recommendations

The accurate purity assessment of 3-(Benzyloxy)-2-chlorophenylboronic acid by HPLC is achievable but requires a carefully considered approach that directly addresses the analyte's inherent instability. A conventional acidic RP-HPLC method (Method A) poses a significant risk of generating analytical artifacts through on-column degradation, leading to unreliable and artificially low purity results.

We strongly recommend the adoption of an Optimized Method (Method B) , which is built on the principles of minimizing analyte degradation. The cornerstone of this approach is the combination of a sample diluent made of 100% acetonitrile, a mobile phase free of strong acid modifiers, and a modern, low-silanol-activity C18 column.[8][9][10] This strategy provides a more accurate, robust, and trustworthy analytical result. The method's reliability must be formally established through a comprehensive validation study according to ICH Q2(R1) guidelines, with a particular focus on demonstrating specificity through forced degradation studies.[4][16]

References

  • United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. USP-NF. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PubMed. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • TSI Journals. An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. [Link]

  • BioMed Research Publishers. Forced Degradation – A Review. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • PubMed. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Organic Syntheses. (S)-N-(4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYL-TERT-BUTYL-SULFINAMIDE. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • MDPI. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. [Link]

Sources

Comparative MS Profiling Guide: 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of Mass Spectrometry (MS) strategies for 3-(Benzyloxy)-2-chlorophenylboronic acid . This content is designed for analytical chemists and organic synthesis researchers, focusing on overcoming the inherent instability of boronic acids during ionization.

Executive Summary: The Boronic Acid Challenge

Analyzing 3-(Benzyloxy)-2-chlorophenylboronic acid by mass spectrometry presents a classic analytical paradox. While the benzyloxy and chloro groups provide distinct mass defects and isotopic signatures, the boronic acid moiety (–B(OH)₂) is notoriously unstable under standard Electrospray Ionization (ESI) conditions.

Researchers often encounter three primary artifacts:

  • Dehydration: Spontaneous loss of water to form boroxines (trimers).

  • Esterification: Rapid reaction with methanol/ethanol in mobile phases.

  • Poor Ionization: Low acidity of the B-OH protons makes negative mode sensitivity erratic.

This guide compares three distinct workflows to resolve these issues, recommending Method B (Diol Derivatization) for quantitative rigor and Method A (Direct ESI-) for rapid qualitative checks.

Technical Profile & Isotopic Signature

Before selecting an ionization mode, the analyst must recognize the compound's theoretical isotopic envelope. The presence of Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and Boron (¹⁰B/¹¹B ≈ 1:4) creates a unique spectral fingerprint.

Calculated Mass Transitions (Theoretical)
SpeciesIonization ModeFormulaMonoisotopic m/z (¹¹B, ³⁵Cl)Key Isotope Peak (+2 Da)
Parent Acid ESI (-) [M-H]⁻C₁₃H₁₁BClO₃⁻261.05 263.05 (33% abundance)
Dehydrated ESI (-) [M-H₂O-H]⁻C₁₃H₉BClO₂⁻243.04 245.04
Methyl Ester ESI (-) [M+CH₂-H]⁻C₁₄H₁₃BClO₃⁻275.07 277.07
Pinacol Ester ESI (+) [M+H]⁺C₁₉H₂₃BClO₃⁺345.14 347.14

Note: The "Methyl Ester" artifact appears if Methanol is used as the LC mobile phase solvent. Acetonitrile is strongly recommended to avoid this.

Comparative Analysis of Detection Methods

Method A: Direct ESI (Negative Mode)

The "Quick Check" Approach

Mechanism: Deprotonation of the boronic acid hydroxyl group. Suitability: High-concentration purity checks (>10 µg/mL).

  • Pros: No sample prep; retains original structure.

  • Cons:

    • Source Fragmentation: High source temperatures (>300°C) cause thermal dehydration, showing a base peak of m/z 243 (boroxine precursor) instead of 261.

    • Mobile Phase Adducts: Susceptible to formate/acetate adduct formation if buffers are too concentrated.

  • Critical Parameter: Source voltage must be kept low (<2.5 kV) to minimize in-source fragmentation.

Method B: Diol Derivatization (Recommended)

The "Quantitative Standard" Approach

Mechanism: Covalent binding of the boronic acid to a 1,2-diol (e.g., Pinacol) to form a stable cyclic boronate ester. This ester ionizes efficiently in Positive ESI mode . Suitability: PK studies, trace analysis, and quantitative profiling.

  • Pros:

    • Stability: Eliminates trimerization/dehydration artifacts.

    • Sensitivity: Increases ionization efficiency by 10-50x compared to free acid.

    • Selectivity: Shifts mass to a cleaner region of the spectrum (m/z 345).

  • Cons: Requires 15-minute incubation step.

Method C: APCI (Atmospheric Pressure Chemical Ionization)

The "Alternative" Approach

Mechanism: Gas-phase ionization via corona discharge. Suitability: When matrix effects suppress ESI signals.

  • Observation: The benzyloxy group is prone to cleavage in APCI, often yielding a dominant tropylium ion (m/z 91 ) rather than the molecular ion. This is useful for structural confirmation but poor for quantification.

Visualizing the Fragmentation & Derivatization Pathways

The following diagram illustrates the competing pathways during MS analysis. Note how Method B (Derivatization) bypasses the chaotic "Artifact Zone."

MS_Pathways cluster_ESI Method A: Direct ESI (-) cluster_Deriv Method B: Pinacol Derivatization cluster_APCI Method C: APCI Compound 3-(Benzyloxy)-2-chlorophenyl boronic acid (MW 262) Ion_Parent [M-H]- (m/z 261) Unstable Signal Compound->Ion_Parent Deprotonation Ester Boronate Ester (MW 344) Compound->Ester Incubation Fragment Tropylium Ion (m/z 91) Compound->Fragment APCI Fragmentation Ion_Dehyd [M-H2O-H]- (m/z 243) Thermal Artifact Ion_Parent->Ion_Dehyd -H2O (In-Source) Ion_Trimer Boroxine Trimer (m/z ~729) Ion_Dehyd->Ion_Trimer x3 Aggregation Reagent + Pinacol (1,2-diol) Reagent->Ester Ion_Ester [Ester+H]+ (m/z 345) Stable Quant Peak Ester->Ion_Ester ESI (+)

Figure 1: Decision tree for MS analysis. Red paths indicate instability artifacts; Green paths indicate the stabilized derivatization workflow.

Experimental Protocols

Protocol 1: Rapid Derivatization for ESI(+)

Use this for reliable quantification.

  • Stock Preparation: Dissolve 1 mg of 3-(Benzyloxy)-2-chlorophenylboronic acid in 1 mL Acetonitrile (ACN).

  • Reagent Mix: Prepare a 10 mg/mL solution of Pinacol in ACN.

  • Reaction: Mix 50 µL of Sample Stock + 50 µL of Pinacol Reagent + 10 µL Formic Acid.

  • Incubation: Let stand at room temperature for 15 minutes (or 2 mins at 40°C).

  • Injection: Dilute 1:100 with 50/50 ACN/Water (0.1% Formic Acid) and inject.

  • Target: Monitor m/z 345.14 (Positive Mode).

Protocol 2: Direct Injection Optimization

Use this if derivatization is impossible.

  • Solvent: Use Acetonitrile/Water (80:20) . Avoid Methanol to prevent methyl ester formation [1].

  • Buffer: Add 5 mM Ammonium Acetate to stabilize the deprotonated species.

  • Source Settings:

    • Capillary Temp: < 250°C (Crucial to prevent dehydration).

    • Spray Voltage: -2.5 kV (Negative Mode).

    • Cone Voltage: Low (15-20 V) to preserve the [M-H]⁻ ion.

References

  • Review of Boronic Acid MS Artifacts: Use of ACN vs. MeOH in mobile phases for boronic acids. Source: Royal Society of Chemistry, Analytical Methods. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry."

  • Derivatization Strategies: Mechanism of diol-complexation for MS signal enhancement. Source: National Science Foundation (NSF) / J. Am. Soc. Mass Spectrom. "In-source Microdroplet Derivatization... for Enhanced Sensitivity."

  • Fragmentation of Benzyloxy Groups: Tropylium ion formation (m/z 91) in mass spectrometry. Source: NIH / PubMed Central. "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides."

  • Compound Data (Grounding): Chemical structure and physical properties. Source: ChemScene Compound Database.

Comparative Guide: 3-(Benzyloxy)-2-chlorophenylboronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the 3-(benzyloxy)-2-chlorophenyl moiety in drug discovery, the choice between the free boronic acid and its pinacol ester (BPin) is not merely a matter of convenience—it is a determinant of reaction success.

While the free acid offers higher atom economy and faster initial reactivity, it suffers from significant instability due to the ortho-chloro substituent, which accelerates protodeboronation. The pinacol ester acts as a "slow-release" reservoir, mitigating decomposition and improving yields in complex couplings, albeit with lower atom economy and reduced initial reaction rates.

Verdict: Use the Pinacol Ester for scale-up and complex GMP syntheses to ensure reproducibility. Use the Free Acid only for rapid, small-scale scouting reactions where purification is not required.

Part 1: Physicochemical & Structural Analysis

The 2-chloro substituent creates a sterically crowded and electronically unique environment around the boron center. The 3-benzyloxy group adds lipophilicity and electron density, further influencing solubility and stability.

Comparative Profile
Feature3-(Benzyloxy)-2-chlorophenylboronic AcidPinacol Ester Derivative
CAS Registry 847553-88-2 (Generic Ref)1314259-88-2 (Generic Ref)
Molecular Weight ~262.5 g/mol ~344.6 g/mol
Atom Economy High (Minimal waste)Low (Generates pinacol waste)
Solubility (DCM/THF) Moderate (Often requires MeOH/Water)High (Soluble in non-polar organics)
Shelf Stability Poor (Prone to dehydration/trimerization)Excellent (Stable solid)
Chromatography Difficult (Streaks on Silica)Excellent (Standard

behavior)
Protodeboronation High Risk (Fast in basic media)Low Risk (Protected until hydrolysis)
The "Ortho-Chloro" Effect

The chlorine atom at the 2-position is critical. In the free acid, the C–B bond is weakened by the steric repulsion of the adjacent chlorine. In basic aqueous media (standard Suzuki conditions), this accelerates protodeboronation , where the boronic acid is replaced by a proton, yielding the byproduct 1-(benzyloxy)-2-chlorobenzene.

The pinacol ester masks the boron, preventing the formation of the reactive boronate "ate" complex until the ester is hydrolyzed. This "slow release" maintains a low steady-state concentration of the active boronic acid, favoring the cross-coupling over the decomposition pathway.

Part 2: Reactivity & Mechanistic Insights[1]

The Hydrolysis-Transmetallation Shunt

Contrary to common belief, pinacol esters rarely undergo transmetallation directly. They must first hydrolyze to the free acid (or a hydroxy-ate species) to participate in the catalytic cycle.

  • Free Acid Pathway: Enters the cycle immediately upon base complexation. High instantaneous concentration

    
     High risk of side reactions (Homocoupling/Protodeboronation).
    
  • Ester Pathway: Requires

    
     to open the pinacol ring. Rate of hydrolysis (
    
    
    
    ) determines the rate of entry.
    
    
    ensures the active species is consumed by the catalyst faster than it can decompose.
Visualization: The "Slow Release" Catalytic Cycle

SuzukiCycle Figure 1: Suzuki-Miyaura Cycle Highlighting the Pinacol Ester 'Slow Release' Mechanism Cat Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Cat->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat ArX Ar-X (Electrophile) BPin Pinacol Ester (BPin) (Stable Reservoir) Hydrolysis Hydrolysis (Base + H2O) BPin->Hydrolysis Slow Step FreeAcid Free Boronic Acid (Active Species) Hydrolysis->FreeAcid FreeAcid->TransMet Fast Decomp Protodeboronation (Side Reaction) FreeAcid->Decomp If Pd turnover is slow

Part 3: Decision Matrix

Use the following criteria to select the correct reagent for your workflow:

ScenarioRecommended ReagentReasoning
High-Throughput Screening Free Acid Faster reaction times; no need to wait for hydrolysis.
Scale-Up (>10g) Pinacol Ester Stability allows for bulk storage; controlled reaction exotherm.
Purification Required Pinacol Ester Can be purified via silica gel chromatography without degradation.
Low Catalyst Loading Pinacol Ester Prevents accumulation of unreacted boron species, reducing protodeboronation.
Anhydrous Conditions Free Acid Pinacol esters require water to activate (unless specialized bases like K-TMS-silanolate are used).

Part 4: Experimental Protocols

Protocol A: Synthesis of Pinacol Ester from Free Acid

Use this if you have the acid but need the stability of the ester.

Reagents:

  • 3-(Benzyloxy)-2-chlorophenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (

    
    , anhydrous)
    
  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolution: Dissolve the boronic acid (e.g., 5.0 g) and pinacol (1.1 equiv) in DCM (50 mL).

  • Dehydration: Add anhydrous

    
     (2.0 g) to sequester the water produced by condensation.
    
    • Note: Alternatively, reflux in Toluene with a Dean-Stark trap for 2 hours.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the ester is less polar).

  • Workup: Filter off the

    
     and concentrate the filtrate in vacuo.
    
  • Purification: The resulting oil/solid is usually pure enough (>95%). If necessary, pass through a short silica plug eluting with Hexanes/EtOAc (9:1).

Protocol B: Optimized Suzuki Coupling (Using Pinacol Ester)

Designed to minimize protodeboronation of the 2-chloro species.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(Benzyloxy)-2-chlorophenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ligand prevents Pd black formation and handles steric bulk well.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Critical: Water is mandatory to hydrolyze the ester.

Step-by-Step:

  • Degassing: Charge the reaction vessel with the Aryl Halide, Pinacol Ester, and Base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of

    
    .
    
  • Heating: Heat to 80–90 °C.

    • Tip: Do not overheat (>100 °C) as this accelerates the cleavage of the C-B bond (protodeboronation).

  • Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the hydrolyzed boronic acid peak (which forms transiently).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction: Boronate Esters.[1][2][3][4] Science, 352(6283), 329-332.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14050–14051.

Sources

A Head-to-Head Battle of Halogens: Unraveling the Reactivity of 2-Chloro- vs. 2-Bromophenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal ortho-halogenated phenylboronic acid for synthetic applications.

In the realm of modern organic synthesis, ortho-substituted phenylboronic acids are invaluable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. Among these, 2-chloro- and 2-bromophenylboronic acids are frequently employed in a variety of cross-coupling reactions. The choice between these two seemingly similar reagents can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of their reactivity, drawing upon mechanistic principles and experimental data to inform your selection process.

The Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds.[1] The reactivity of the aryl halide is a critical factor in the success of this transformation, with the oxidative addition of the aryl halide to the palladium(0) catalyst being the rate-determining step in many cases.[2][3]

A survey of the literature reveals a general trend in reactivity for aryl halides in Suzuki-Miyaura coupling: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond (approximately 285 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approximately 327 kJ/mol).[4][5] This fundamental difference in bond strength often translates to milder reaction conditions and higher yields when using 2-bromophenylboronic acid compared to its chloro-analogue.

Table 1: Comparison of 2-Chloro- and 2-Bromophenylboronic Acids in a Representative Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001275[6]
22-Bromophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O80692[7]

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The data in Table 1 clearly illustrates the higher reactivity of 2-bromophenylboronic acid, affording a significantly higher yield in a shorter time and at a lower temperature.

Mechanistic Underpinnings of Reactivity Differences

The catalytic cycle of the Suzuki-Miyaura reaction provides a clear framework for understanding the observed reactivity differences.[2][8]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Rate-Determining Step) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Product Ar-X Ar-X (2-Chloro- or 2-Bromophenylboronic acid) Ar-X->Ar-Pd(II)(X)L_n Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Ar-Pd(II)(Ar')L_n Base Base Base->Ar-Pd(II)(Ar')L_n

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[9] The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond results in a higher activation energy for this step, thus slowing down the overall reaction rate for 2-chlorophenylboronic acid.[4] While often considered the primary reason for lower reactivity, some studies suggest that factors beyond the oxidative addition can also play a significant role in the overall efficiency of cross-coupling reactions with aryl chlorides.[10][11]

Beyond Suzuki-Miyaura: Reactivity in Chan-Lam and Buchwald-Hartwig Couplings

The observed reactivity trend is not limited to Suzuki-Miyaura coupling. Similar patterns are often seen in other important cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig amination reactions.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically using copper catalysts.[12][13][14] This reaction couples arylboronic acids with amines or alcohols to form aryl amines and aryl ethers, respectively.[15][16] While the mechanism is distinct from the palladium-catalyzed Suzuki coupling, the electronic properties of the arylboronic acid still play a crucial role. The electron-withdrawing nature of the halogen substituent can influence the transmetalation step with the copper catalyst.

Table 2: Qualitative Reactivity Comparison in Chan-Lam Coupling

Aryl Boronic AcidRelative Reactivity with Amines/Alcohols
2-Chlorophenylboronic acidModerate
2-Bromophenylboronic acidGood to Excellent

Generally, 2-bromophenylboronic acid tends to provide better results in Chan-Lam couplings, likely due to a combination of electronic and steric factors that favor the key steps in the catalytic cycle.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[17][18][19] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.[20] Consequently, the reactivity trend of aryl halides (I > Br > Cl) is also generally observed in this transformation.[21]

Table 3: Reactivity Trends in Buchwald-Hartwig Amination

Aryl Halide SubstrateGeneral Reactivity
Aryl ChloridesChallenging, often require specialized ligands and harsher conditions
Aryl BromidesGenerally good reactivity under standard conditions

While modern advancements in ligand design have made the coupling of aryl chlorides more feasible, aryl bromides remain the more reliable and versatile coupling partners for Buchwald-Hartwig aminations.

Experimental Protocols: A Practical Guide

To facilitate the application of these concepts, a general, representative experimental protocol for a Suzuki-Miyaura coupling is provided below.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (e.g., 2-chlorophenylboronic acid or 2-bromophenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene and Water, 4:1 mixture, 5 mL)

  • Schlenk flask or sealed tube, magnetic stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[2][22]

High-Throughput Experimentation for Optimization

For challenging coupling reactions, particularly those involving less reactive aryl chlorides, high-throughput experimentation (HTE) can be a powerful tool for rapid optimization of reaction conditions.[23][24] HTE platforms allow for the parallel screening of multiple catalysts, ligands, bases, and solvents in small volumes, significantly accelerating the discovery of optimal conditions.[25][26][27]

HTE_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Substrates, Catalysts, Bases) Dispensing Automated Dispensing into 96-well plate Stock_Solutions->Dispensing Sealing Plate Sealing Dispensing->Sealing Heating_Stirring Heating and Stirring Sealing->Heating_Stirring Quenching Reaction Quenching Heating_Stirring->Quenching Analysis_LCMS High-Throughput Analysis (e.g., LC-MS) Quenching->Analysis_LCMS Data_Processing Data Processing and Hit Identification Analysis_LCMS->Data_Processing

Caption: A generalized workflow for high-throughput experimentation in cross-coupling reactions.

Conclusion and Recommendations

The choice between 2-chlorophenylboronic acid and 2-bromophenylboronic acid is a critical decision in the design of a synthetic route. The evidence overwhelmingly points to 2-bromophenylboronic acid as the more reactive and generally more reliable coupling partner in a variety of common cross-coupling reactions, including Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings. This enhanced reactivity is primarily attributed to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step in many palladium-catalyzed processes.

Key Takeaways:

  • For routine and predictable reactivity: 2-Bromophenylboronic acid is the preferred choice, often leading to higher yields under milder conditions and in shorter reaction times.

  • When cost is a primary driver: 2-Chlorophenylboronic acid may be a more economical option, but be prepared to invest more time in optimizing reaction conditions, which may involve screening various catalysts, ligands, and bases, and employing higher temperatures.

  • For challenging transformations: Employing high-throughput experimentation can be instrumental in identifying effective conditions for the less reactive 2-chlorophenylboronic acid.

By understanding the fundamental principles of reactivity and leveraging the available experimental data, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency.

References

  • Royal Society of Chemistry. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering. [Link]

  • Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • ACS Publications. The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. [Link]

  • ProQuest. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]

  • PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]

  • Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Chemistry LibreTexts. 6.4: Bond Dissociation Energy. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ResearchGate. Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. [Link]

  • American Chemical Society. COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. [Link]

  • Royal Society of Chemistry. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wiley Online Library. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ACS Publications. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. [Link]

  • ResearchGate. Suzuki cross-coupling of halobenzene and phenylboronic acid. [Link]

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  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • National Institutes of Health. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Benzyloxy)-2-chlorophenylboronic acid, a key intermediate in contemporary chemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, objectively compared with structurally related alternatives. The causality behind experimental choices and peak assignments is explained to ensure scientific integrity and practical utility.

Introduction: The Vibrational Language of a Multifunctional Molecule

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a complex molecule like 3-(Benzyloxy)-2-chlorophenylboronic acid, its IR spectrum is a unique fingerprint, revealing the presence and electronic environment of its key functional groups: the boronic acid, the chlorinated phenyl ring, and the benzyloxy ether linkage. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its chemical behavior.

The structure of 3-(Benzyloxy)-2-chlorophenylboronic acid presents a fascinating interplay of electronic and steric effects. The boronic acid group is a versatile functional handle, while the ortho-chloro substituent and meta-benzyloxy group modulate the reactivity and conformation of the phenyl ring. These features are directly reflected in the molecule's vibrational spectrum.

Predicted Infrared Spectrum of 3-(Benzyloxy)-2-chlorophenylboronic acid: A Detailed Analysis

While an experimental spectrum for 3-(Benzyloxy)-2-chlorophenylboronic acid is not publicly available in common databases, a highly accurate prediction can be constructed by analyzing the characteristic frequencies of its constituent parts and considering the electronic effects of the substituents. The following table summarizes the expected key vibrational modes.

Table 1: Predicted IR Absorption Peaks for 3-(Benzyloxy)-2-chlorophenylboronic acid

Predicted Frequency Range (cm⁻¹)Vibrational ModeDescription & Rationale
3500 - 3200O-H Stretch (Hydrogen-Bonded)A broad and intense band is expected in this region, characteristic of the hydroxyl groups of the boronic acid moiety involved in intermolecular hydrogen bonding.[1] The specific position and broadness can be influenced by the crystalline packing of the solid-state sample.
3100 - 3000Aromatic C-H StretchMultiple weak to medium sharp bands are anticipated, corresponding to the C-H stretching vibrations of both the substituted phenyl ring and the benzyl group's aromatic ring.
2950 - 2850Aliphatic C-H StretchWeak to medium sharp bands arising from the symmetric and asymmetric stretching of the methylene (-CH₂-) group in the benzyloxy moiety are expected here.
1610 - 1580 & 1500 - 1400Aromatic C=C StretchSeveral medium to strong bands are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings. The presence of multiple substituents can lead to a more complex pattern in this region.
~1350B-O Asymmetric StretchA strong, characteristic band for the asymmetric stretching of the B-O bonds in the B(OH)₂ group is a key indicator for the presence of the boronic acid functionality.
1250 - 1200Aryl C-O StretchA strong band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage (Ar-O-CH₂) is expected in this region.
1100 - 1000Aliphatic C-O Stretch & B-OH BendThe symmetric C-O-C stretch of the benzyl ether and in-plane B-OH bending vibrations are likely to appear in this region, potentially overlapping.
850 - 550C-Cl StretchA medium to strong band is anticipated in this range for the C-Cl stretching vibration. Its exact position can be influenced by the substitution pattern on the aromatic ring.
900 - 675Aromatic C-H Out-of-Plane BendThe substitution pattern on the two aromatic rings will give rise to characteristic bands in this region. The 1,2,3-trisubstituted pattern of the main phenyl ring is expected to produce distinct absorptions.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the IR spectrum of 3-(Benzyloxy)-2-chlorophenylboronic acid, it is instructive to compare it with simpler, related molecules. This comparison highlights how the addition of each substituent—chloro and benzyloxy groups—alters the vibrational landscape of the parent phenylboronic acid.

Phenylboronic Acid: The Foundation

The spectrum of phenylboronic acid is characterized by a broad O-H stretch (around 3300 cm⁻¹), a strong B-O asymmetric stretch (around 1350 cm⁻¹), and the typical absorptions of a monosubstituted benzene ring (aromatic C-H stretches above 3000 cm⁻¹, C=C stretches around 1600-1450 cm⁻¹, and strong out-of-plane C-H bending bands around 750 and 690 cm⁻¹).

2-Chlorophenylboronic Acid: The Influence of an Ortho Halogen

Introducing a chlorine atom at the ortho position is expected to have the following effects:

  • C-Cl Stretch: A new, medium to strong absorption will appear in the 850-550 cm⁻¹ region.

  • Aromatic Vibrations: The substitution pattern changes to 1,2-disubstituted, which will alter the pattern of the C-H out-of-plane bending bands in the 800-700 cm⁻¹ region.

  • O-H and B-O Bands: The electron-withdrawing nature of the chlorine atom may cause a slight shift in the frequencies of the O-H and B-O stretching vibrations.

3-Benzyloxyphenylboronic acid: The Ether Linkage and a Second Aromatic Ring

Replacing the chlorine with a benzyloxy group at the meta position introduces several new spectral features:

  • C-O-C Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the ether linkage will appear around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • Aliphatic C-H Stretches: New, weaker bands will be present between 2950 and 2850 cm⁻¹ due to the methylene group.

  • Additional Aromatic Peaks: The presence of the second (benzyl) aromatic ring will add to the complexity of the aromatic C-H and C=C stretching regions. The out-of-plane bending region will show bands characteristic of a monosubstituted ring from the benzyl group, in addition to those of the 1,3-disubstituted main ring.

3-(Benzyloxy)-2-chlorophenylboronic acid: The Combined Effect

The predicted spectrum of our target molecule is a composite of these individual effects. The key diagnostic peaks will be the simultaneous presence of:

  • The broad O-H and strong B-O stretches of the boronic acid.

  • The C-Cl stretch.

  • The strong aryl C-O stretch and aliphatic C-H stretches of the benzyloxy group.

  • A complex pattern in the aromatic stretching and bending regions due to the 1,2,3-trisubstituted phenyl ring and the monosubstituted benzyl ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum of 3-(Benzyloxy)-2-chlorophenylboronic acid, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory are clean and properly aligned.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid 3-(Benzyloxy)-2-chlorophenylboronic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Key Molecular Features

The following diagram illustrates the structure of 3-(Benzyloxy)-2-chlorophenylboronic acid and highlights the key functional groups responsible for its characteristic IR absorptions.

Figure 1. Molecular structure of 3-(Benzyloxy)-2-chlorophenylboronic acid with key functional groups highlighted.

Conclusion

The infrared spectrum of 3-(Benzyloxy)-2-chlorophenylboronic acid is a rich source of structural information. By understanding the characteristic vibrational frequencies of the boronic acid, aryl chloride, and benzyl ether functionalities, researchers can confidently identify this compound and distinguish it from its structural analogs. The predicted spectral data and comparative analysis provided in this guide serve as a valuable reference for scientists working with this and related molecules, ensuring a higher degree of certainty in their synthetic and analytical endeavors.

References

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Elemental analysis standards for 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Standards for 3-(Benzyloxy)-2-chlorophenylboronic Acid

Executive Summary: The Boroxine Paradox

In the development of arylboronic acid intermediates, specifically 3-(Benzyloxy)-2-chlorophenylboronic acid (CAS 2377611-50-0) , traditional Certificate of Analysis (CoA) validation often fails. The "standard" approach—Combustion Analysis (CHN)—frequently yields failing results for Carbon and Hydrogen, not due to impurity, but due to the compound's inherent thermodynamic drive to dehydrate into its boroxine (cyclic trimer) form.

This guide objectively compares the performance of Classical Elemental Analysis (EA) against Quantitative NMR (qNMR) and ICP-OES workflows. We demonstrate that for ortho-substituted, electron-rich boronic acids, the "Gold Standard" must shift from combustion-based techniques to molar-ratio quantification (qNMR) to ensure scientific integrity.

Compound Profile & The Stability Challenge

Target Molecule: 3-(Benzyloxy)-2-chlorophenylboronic acid Structure:

  • Core: Phenylboronic acid[1][2][3][4]

  • Substituents: 2-Chloro (Ortho, steric bulk), 3-Benzyloxy (Meta, electron-donating).

  • Molecular Formula (Acid): C₁₃H₁₂BClO₃ (MW: 262.49 g/mol )

  • Molecular Formula (Boroxine Anhydride): (C₁₃H₁₀BClO₂)₃ (MW Unit: 244.48 g/mol )

The Mechanism of Failure: Boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines). The 3-benzyloxy group acts as a weak electron donor, which, combined with the entropy gain of releasing water, stabilizes the boroxine form even at room temperature. Standard drying protocols (vacuum/heat) accelerate this dehydration, causing the Carbon content to artificially "drift" upwards, leading to false rejection of high-purity batches.

Comparative Analysis of Analytical Standards

We evaluated three characterization workflows to determine the most robust standard for this compound.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: Classical Combustion (CHN) Method B: ICP-OES (Boron) + Titration Method C: qNMR (Internal Standard)
Primary Metric Weight % of C, H, NWeight % of B, ClMolar Purity (Organic Core)
Sensitivity to Dehydration Critical Failure Point. Dehydration shifts %C by >4%.Low. Boron ratio is unaffected by hydration state.Zero. Measures aryl core protons relative to standard.
Precision (RSD) ± 0.4% (Theoretical)± 1-2%± 0.5%
Sample Requirement ~2 mg (Destructive)~10 mg (Destructive)~10 mg (Non-destructive)
Throughput High (Automated)Medium (Digestion required)High (10 min acquisition)
Verdict Not Recommended for primary purity assignment.Supporting Data only (confirms B/Cl ratio).The New Gold Standard.
Experimental Data: The "Drift" Phenomenon

Simulated data based on stoichiometric dehydration of 3-(Benzyloxy)-2-chlorophenylboronic acid.

Hydration StateTheoretical %CTheoretical %HExperimental Result (Method A)Status
100% Acid 59.48%4.61%59.45%Pass
50% Dehydrated 61.65%4.22%61.60%Fail (vs Acid Theoretical)
100% Boroxine 63.87%3.82%63.80%Fail (vs Acid Theoretical)

Insight: A sample that is 99.9% chemically pure but 50% dehydrated will fail a standard CHN test designed for the acid form. Conversely, qNMR will correctly identify it as 99.9% pure because the integration of the aromatic protons remains constant relative to the internal standard, regardless of the -B(OH)₂ vs -B3O3 state.

Recommended Protocol: Self-Validating qNMR System

To establish a reliable standard for 3-(Benzyloxy)-2-chlorophenylboronic acid, use the following qNMR protocol. This method is self-validating because it separates the "chemical purity" (absence of side products) from the "solvation state" (water/solvent content).

Reagents & Equipment
  • Solvent: DMSO-d₆ (Dissolves both acid and boroxine forms; breaks up boroxine aggregates via hydrogen bonding).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid. Note: Avoid standards with signals near 5.15 ppm (Benzyloxy -CH₂-) or 7.0-7.5 ppm (Aromatic).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Preparation:

    • Weigh exactly ~10 mg of the analyte (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Critical for quantitative integration).

    • Scans: 16 or 32.

    • Temperature: 298 K.[1]

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Internal Standard peak (e.g., Maleic acid singlet at ~6.2 ppm) and set value to correspond to number of protons (2H).

    • Integrate the Benzylic -CH₂- singlet of the analyte at ~5.15 ppm (2H). This peak is sharp and distinct from the boronic acid/boroxine equilibrium broadening.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Molecular weight[3][4]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Visualization: Characterization Decision Tree

The following diagram outlines the logical flow for validating Boronic Acid standards, ensuring that "False Failures" from dehydration are caught.

G cluster_legend Workflow Logic Start Sample: 3-(Benzyloxy)-2-chlorophenylboronic acid VisualCheck Visual Solubility Check (DMSO-d6) Start->VisualCheck qNMR Method C: qNMR (DMSO-d6, D1=60s) VisualCheck->qNMR Clear Solution CHN Method A: CHN Analysis VisualCheck->CHN Insoluble (Rare) Calc Calculate Molar Purity qNMR->Calc BoroxineCheck Check Boroxine Ratio (via ICP-OES or MS) CHN->BoroxineCheck C% High / H% Low Decision Purity > 98%? Calc->Decision Pass PASS: Validated Reference Standard Decision->Pass Yes Fail FAIL: Reject Batch Decision->Fail No BoroxineCheck->qNMR Confirm Organic Purity Legend1 Green path = Recommended Legend2 Red path = Legacy/Risky

Caption: Workflow for validating boronic acid standards. Note the bypass of CHN analysis to avoid false failures due to variable hydration states.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Tokunaga, Y., et al. (2002).[5] Formation of boroxine: Its stability and thermodynamic parameters in solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Yan, J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 3-(Benzyloxy)-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, encapsulated in the crystal structure, governs a compound's physicochemical properties, including solubility, stability, and bioavailability. For a molecule such as 3-(Benzyloxy)-2-chlorophenylboronic acid, a versatile intermediate in organic synthesis, understanding its solid-state structure is crucial for rational drug design and the development of robust synthetic methodologies.[1][2] While the crystal structure of this specific compound has not been publicly reported, this guide provides a comprehensive overview of the principal techniques available for its determination, offering a comparative analysis to aid researchers in selecting the most appropriate methodology.[1]

The primary and most definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD) .[3][4][5] This technique offers an unambiguous determination of the three-dimensional structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.[6]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the cornerstone technique for obtaining a detailed atomic-resolution structure of a molecule.[5][7] The process relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[3]

Experimental Protocol for SC-XRD

A typical workflow for the crystal structure determination of 3-(Benzyloxy)-2-chlorophenylboronic acid using SC-XRD would involve the following steps:

  • Crystal Growth (Recrystallization): The initial and often most challenging step is to obtain a high-quality single crystal. For boronic acids, slow evaporation from a suitable solvent or solvent mixture is a common technique. Solvents such as benzene, dichloroethane, or ethyl acetate can be effective for recrystallizing boronic acids.[8] The goal is to produce a crystal of at least 20 micrometers in all three dimensions, although larger crystals (up to 0.5 mm) are ideal.[3]

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (often from a Molybdenum or Copper source).[3] As the crystal is rotated, the diffracted X-rays are detected, and their intensities are recorded at various orientations.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.[9] The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[9] Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.[10]

Alternative and Complementary Techniques

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant hurdle.[9] In such cases, other techniques can provide valuable structural information.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials.[11][12] Instead of a single crystal, a powdered sample containing numerous randomly oriented crystallites is used.[12]

Key Applications of PXRD:

  • Phase Identification and Purity: PXRD is excellent for identifying the crystalline phases present in a sample and assessing its purity.[13]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties. PXRD is a crucial tool in identifying and characterizing these polymorphs.[11]

  • Unit Cell Determination: From a high-quality PXRD pattern, it is possible to determine the unit cell parameters of a crystalline solid.[9]

While structure solution from powder data is more complex than from single-crystal data, advancements in methodologies have made it increasingly feasible.[9]

NMR Crystallography

Nuclear Magnetic Resonance (NMR) crystallography is an emerging field that utilizes solid-state NMR (ssNMR) spectroscopy to determine the structure of solid materials at the atomic level.[14] This technique is particularly valuable for microcrystalline materials that are not suitable for diffraction methods.[14]

Advantages of NMR Crystallography:

  • No Single Crystal Required: It can provide structural information from powdered or disordered solids.[14]

  • Sensitivity to Local Environments: ssNMR is highly sensitive to the local atomic environment, providing information on molecular conformation and packing.

  • Complementary to Diffraction: It can be used in conjunction with PXRD to refine crystal structures.

For complex molecules, a combination of 1D and 2D ssNMR experiments, often supplemented with quantum chemical calculations, can be used to elucidate the structure.[15][16][17]

Electron Diffraction (3DED)

Three-dimensional electron diffraction (3DED) is a technique that has seen significant advancements and is capable of determining crystal structures from nano- to micrometer-sized single crystals, which are too small for conventional SC-XRD.[18] Due to the stronger interaction of electrons with matter compared to X-rays, even very small crystals can produce a measurable diffraction pattern.[15]

Comparative Analysis of Techniques

Technique Sample Requirement Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) High-quality single crystal (20-500 µm)[3]Unambiguous 3D atomic structure, bond lengths, bond angles, intermolecular interactions.[6]Definitive and highly accurate.[5]Crystal growth can be challenging or impossible.[9]
Powder X-ray Diffraction (PXRD) Polycrystalline powder (around 10 µm particle size)[12]Phase identification, purity, unit cell parameters, crystal structure (with advanced methods).[11][13]Does not require single crystals, good for phase analysis and polymorph screening.[7][11]Structure solution is complex; provides a 1D representation of the 3D structure.
NMR Crystallography Powdered or microcrystalline solid.[14]Molecular conformation, packing, and connectivity.[14]Does not require single crystals, suitable for disordered materials.[14]Structure determination can be complex and may require computational modeling.
Electron Diffraction (3DED) Nano- to micrometer-sized single crystals.[18]3D atomic structure from very small crystals.[18]Applicable to samples that are too small for SC-XRD.[15]Sample preparation can be challenging; data quality may be lower than SC-XRD.

Visualizing the Workflow

The following diagrams illustrate the general workflows for crystal structure determination using SC-XRD and PXRD.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis SC-XRD Analysis Synthesis Synthesis of 3-(Benzyloxy)- 2-chlorophenylboronic acid Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (Recrystallization) Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis Synthesis Synthesis of 3-(Benzyloxy)- 2-chlorophenylboronic acid Grinding Grinding to Fine Powder Synthesis->Grinding Data_Collection Data Collection (Powder Diffractometer) Grinding->Data_Collection Phase_ID Phase Identification Data_Collection->Phase_ID Indexing Unit Cell Indexing Phase_ID->Indexing Structure_Solution Structure Solution (e.g., Direct Methods, CSP) Indexing->Structure_Solution Rietveld_Refinement Rietveld Refinement Structure_Solution->Rietveld_Refinement Structural_Info Structural Information Rietveld_Refinement->Structural_Info

Sources

A Researcher's Guide to the Structural Validation of 3-(Benzyloxy)-2-chlorophenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-(Benzyloxy)-2-chlorophenylboronic acid, a versatile building block in organic synthesis.[1] We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography, offering not just procedural steps, but the underlying rationale to empower your experimental design.

The precise arrangement of the benzyloxy, chloro, and boronic acid functionalities on the phenyl ring imparts unique steric and electronic properties to this molecule, making its accurate characterization paramount for its successful application in areas like Suzuki-Miyaura cross-coupling reactions.[2]

A Multi-Pronged Approach to Structural Elucidation

No single technique provides a complete structural picture. A synergistic approach, leveraging the complementary information from NMR, MS, and X-ray crystallography, is the most robust strategy for validating the structure of 3-(Benzyloxy)-2-chlorophenylboronic acid and its derivatives. This integrated workflow ensures the confirmation of connectivity, molecular weight, and the precise three-dimensional arrangement of atoms.

Figure 1: Integrated workflow for the synthesis and structural validation of 3-(Benzyloxy)-2-chlorophenylboronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule.[2] For 3-(Benzyloxy)-2-chlorophenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a wealth of structural information.

Expected Spectral Features

Based on the structure of 3-(Benzyloxy)-2-chlorophenylboronic acid, the following NMR signals can be anticipated:

Nucleus Chemical Shift (ppm) Multiplicity Assignment Rationale
¹H ~5.1-5.3SingletO-CH₂ -PhBenzylic protons adjacent to an oxygen atom.
~7.3-7.5MultipletO-CH₂-Ph Aromatic protons of the benzyl group.
~7.0-7.6MultipletAr -HAromatic protons on the 2-chlorophenylboronic acid ring, exhibiting complex splitting due to their substitution pattern.
Broad singletB(OH )₂Protons of the boronic acid group, often exchangeable and appearing as a broad signal.
¹³C ~70SingletO-CH₂ -PhBenzylic carbon.
~115-140Multiple signalsAr -CAromatic carbons of both phenyl rings. The carbon bearing the boron atom (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.
¹¹B ~27-33Broad singletB (OH)₂Characteristic chemical shift for a trigonal planar (sp²-hybridized) boronic acid.[3][4]

Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR chemical shifts for 3-(Benzyloxy)-2-chlorophenylboronic acid.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 3-(Benzyloxy)-2-chlorophenylboronic acid derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; for instance, coordinating solvents like DMSO can sometimes form adducts with the boronic acid, leading to changes in the ¹¹B NMR chemical shift.

  • Transfer the solution to a clean 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid a broad background signal from borosilicate glass.[5]

  • If quantitative analysis is required, a known amount of an internal standard can be added.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess purity and confirm the presence of the expected proton signals.

  • Obtain a ¹³C NMR spectrum. Due to the relatively low natural abundance of ¹³C and potential quadrupolar broadening of the ipso-carbon signal, a longer acquisition time may be necessary.

  • Acquire a ¹¹B NMR spectrum. This is a quick and highly diagnostic experiment for confirming the presence and electronic environment of the boron atom.[5] The chemical shift will clearly indicate whether the boron is present as a boronic acid or has formed a boronate ester or other adduct.[3]

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural validation. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids.[6]

Expected Fragmentation Pattern

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 263.5 for the most abundant isotopes of 3-(Benzyloxy)-2-chlorophenylboronic acid (C₁₃H₁₂BClO₃). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 261.5.

Common fragmentation pathways for benzylic ethers in mass spectrometry involve cleavage of the benzylic C-O bond.[7] Therefore, a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91 is anticipated. Another likely fragmentation would be the loss of the benzyloxy group, leading to an ion corresponding to the 2-chlorophenylboronic acid moiety.

MS_Fragmentation cluster_M [M+H]⁺ (m/z 263.5) cluster_F1 Tropylium Ion (m/z 91) cluster_F2 2-Chlorophenylboronic acid moiety M C₁₃H₁₃BClO₃⁺ F1 C₇H₇⁺ M->F1 Loss of C₆H₅BClO₂ F2 C₆H₅BClO₂⁺ M->F2 Loss of C₇H₇

Figure 2: Predicted ESI-MS fragmentation pathway for 3-(Benzyloxy)-2-chlorophenylboronic acid.

Experimental Protocol: LC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode, is typically used.[6]

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be tested to determine which provides better sensitivity.[6]

    • Analysis Mode: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) of the parent ion to observe the fragmentation pattern.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[8][9] This technique is the gold standard for absolute structure confirmation.

Key Structural Parameters

For 3-(Benzyloxy)-2-chlorophenylboronic acid, X-ray crystallography would definitively confirm:

  • The substitution pattern on the phenyl ring.

  • The conformation of the benzyloxy group.

  • The geometry around the boron atom (trigonal planar).

  • Intermolecular hydrogen bonding interactions involving the boronic acid hydroxyl groups, which often lead to the formation of dimers in the solid state.

Experimental Protocol: Single Crystal X-ray Diffraction

Crystal Growth:

  • Growing diffraction-quality single crystals is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • A variety of solvents and solvent combinations should be screened. For phenylboronic acids, solvents like toluene, ethyl acetate, or mixtures with hexanes can be effective.

  • Crystals should be well-formed, transparent, and ideally between 0.1 and 0.3 mm in each dimension.[8]

Data Collection and Structure Refinement:

  • A suitable crystal is selected and mounted on the goniometer of a single-crystal X-ray diffractometer.[2]

  • The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve data quality.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[2]

  • The diffraction data are processed to yield a set of reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.

  • The final structure is typically presented as a Crystallographic Information File (CIF).

Addressing Potential Impurities

A thorough structural validation also involves the identification of potential impurities. Common impurities in the synthesis of arylboronic acids include:

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These can often be detected by a characteristic ¹¹B NMR signal at a slightly downfield chemical shift compared to the corresponding boronic acid.[4]

  • Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom. This can be identified by the absence of the boronic acid signals in NMR and the corresponding change in molecular weight in MS.

  • Starting materials and reagents: Residual starting materials from the synthesis, such as the corresponding aryl halide.

Careful analysis of the spectroscopic and spectrometric data is essential to ensure the purity of the final compound.

Conclusion

The structural validation of 3-(Benzyloxy)-2-chlorophenylboronic acid and its derivatives is a critical step in ensuring the reliability of subsequent research. By employing a combination of NMR spectroscopy, mass spectrometry, and, when possible, single crystal X-ray crystallography, researchers can confidently determine the structure and purity of their compounds. The detailed protocols and comparative insights provided in this guide are intended to serve as a valuable resource for scientists working with this important class of molecules.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • Baldwin, J. E., Claridge, T. D. W., Derome, A. E., Schofield, C. J., & Smith, B. D. (1991). 11B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin. Bioorganic & Medicinal Chemistry Letters, 1(1), 9-12.
  • University of Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Retrieved from [Link]

  • PubMed. (2022, October 11). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15078.
  • ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Retrieved from [Link]

  • National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Bath's research portal. (2015, September 3). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]

  • PubMed. (2010, April 22). A solid-state (11)B NMR and computational study of boron electric field gradient and chemical shift tensors in boronic acids and boronic esters. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Chromatography Forum. (2012, October 20). analysis of boric acid by LC-MS. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998).
  • Loughborough University. (2019, August 20). Single Crystal X-ray Crystallographic Data in CIF format. Retrieved from [Link]

  • University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • PubMed. (2012, July 15). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

  • Nowick, J. S. (2015, November 18). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Retrieved from [Link]

  • Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of small molecules. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • University of Kentucky. (n.d.). X-Ray Crystallography Facility Resources. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved from [Link]

  • MDPI. (2024, February 3). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 3-(Benzyloxy)-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Effective disposal of 3-(Benzyloxy)-2-chlorophenylboronic acid requires a departure from standard organic waste protocols due to its halogenated nature. Unlike simple boronic acids, the chlorine substituent at the ortho position mandates that this compound be treated as Halogenated Organic Waste .

Failure to segregate this compound correctly can contaminate non-halogenated waste streams, leading to regulatory fines (RCRA violations) and the release of toxic byproducts (e.g., dioxins) during standard incineration.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Groups Boronic Acid (

), Chlorophenyl, Benzyloxy
Reactive: Boronic acids can form reversible covalent bonds with diols; susceptible to deborylation.[1]
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Requires full mucosal protection (goggles/mask) during handling.
Waste Class Halogenated Organic CRITICAL: Must NOT be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) for fuel blending.[2]
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer.

Immediate Safety & Spill Management

The Self-Validating Safety Check: Before handling waste, perform the "Glove-Box-Vent" check:

  • Glove: Nitrile gloves (minimum 0.11 mm thickness) are required. Double-glove if dissolving in penetrating solvents (e.g., DCM).

  • Box: Is the waste container chemically compatible (HDPE or Glass) and secondary containment present?

  • Vent: Is the operation occurring inside a certified fume hood?

Spill Response Protocol

If a spill occurs, do not simply wipe it up. Boronic acids can be persistent.[3] Follow this logic:

SpillResponse Start Spill Detected Assess Assess Volume (<10g vs >10g) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Isolate Area & Prevent Drain Entry PPE->Contain Absorb Cover with Absorbent Pads (or Vermiculite) Contain->Absorb Clean Wet Wipe Clean (Avoid Dust Generation) Absorb->Clean Dispose Bag as Solid Hazardous Waste Clean->Dispose

Figure 1: Immediate spill response workflow emphasizing containment and dust suppression.

Disposal Procedures (The Core Protocol)

Core Directive: Do NOT attempt to chemically neutralize (quench) this compound via oxidation (e.g., using


) unless you are a licensed waste treatment facility. Oxidation converts the boronic acid to a phenol, potentially creating a more toxic waste product (chlorophenol) that requires even stricter handling.
Scenario A: Solid Waste (Pure Compound)

Best for: Expired reagents, contaminated spatulas, weighing boats.

  • Container: Use a wide-mouth HDPE jar or a clear, heavy-duty hazardous waste bag.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic."

  • Constituents: Explicitly list "3-(Benzyloxy)-2-chlorophenylboronic acid" on the tag. Do not use abbreviations.

  • Segregation: Keep separate from "Oxidizing Solids" to prevent potential exothermic reactions.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Compound dissolved in solvents (DCM, THF, Methanol).

The Halogen Rule: Because the molecule contains Chlorine, ANY solution containing this compound becomes Halogenated Waste .

  • Correct Stream: High-BTU Halogenated Waste (often Green Label in many institutions).

  • Incorrect Stream: Non-Halogenated Solvents (Red Label).

    • Why? Non-halogenated waste is often used for fuel blending (energy recovery). Halogens inhibit combustion and corrode incinerators, requiring a dedicated, higher-temperature destruction facility.

Disposal Decision Tree

DisposalLogic Start Waste Material: 3-(Benzyloxy)-2-chlorophenylboronic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved) StateCheck->Liquid SolidBin Segregate: Solid Hazardous Waste Solid->SolidBin LabelSolid Label: 'Toxic Solid Organic' SolidBin->LabelSolid Incineration Destruction via High-Temp Incineration LabelSolid->Incineration SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolv HaloStream CRITICAL: Dispose in HALOGENATED WASTE Stream HaloSolv->HaloStream NonHaloSolv->HaloStream Contaminated by Chloro-group HaloStream->Incineration

Figure 2: Waste segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute mandates the Halogenated Waste stream.

Regulatory & Compliance Context (RCRA)

While 3-(Benzyloxy)-2-chlorophenylboronic acid is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by specific CAS name under US EPA regulations, it is regulated under the "Mixture Rule" and "Derived-From Rule" principles.

  • Characteristic Waste: If the waste exhibits toxicity (D-codes), it is hazardous.

  • Halogenated Solvents (F-Codes): If dissolved in spent methylene chloride or similar, it carries the F002 waste code.

  • Destruction Efficiency: Commercial incinerators require notification of halogen content to maintain >99.99% destruction removal efficiency (DRE) and prevent acid gas emissions.

Final Scientist's Note:

"Treat the chlorine atom on the phenyl ring as the 'flag' for disposal. It dictates the cost, the safety profile, and the environmental impact of the waste. When in doubt, 'Halogenated' is the safer, more conservative classification."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Benzyloxybenzeneboronic acid (Analog). Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Phenylboronic Acid Class Compounds.[5] Retrieved from

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations (F-List and Characteristic Wastes). Retrieved from

  • University of Illinois (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.